molecular formula C17H18ClFN4S B12362699 MCI-225 (dehydratase) CAS No. 99487-26-0

MCI-225 (dehydratase)

Katalognummer: B12362699
CAS-Nummer: 99487-26-0
Molekulargewicht: 364.9 g/mol
InChI-Schlüssel: ULXKGHLJAPRUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MCI-225 (dehydratase) is a useful research compound. Its molecular formula is C17H18ClFN4S and its molecular weight is 364.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality MCI-225 (dehydratase) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MCI-225 (dehydratase) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

99487-26-0

Molekularformel

C17H18ClFN4S

Molekulargewicht

364.9 g/mol

IUPAC-Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H

InChI-Schlüssel

ULXKGHLJAPRUPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Cytotoxic Mechanism of Actinium-225 Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Initial investigations into "MCI-225" reveal a likely misnomer for therapeutic agents utilizing the potent alpha-emitting radioisotope, Actinium-225 (Ac-225). This document provides an in-depth technical overview of the primary mechanism of action of Ac-225-based radiopharmaceuticals, a cornerstone of Targeted Alpha Therapy (TAT). The therapeutic efficacy of these agents is not driven by traditional ligand-receptor pharmacology but by the targeted delivery of high-energy alpha particles to malignant cells, inducing catastrophic DNA damage and subsequent cell death. This guide synthesizes the available data on the mechanism, quantitative properties, and clinical evaluation protocols for Ac-225-based therapies, offering a foundational resource for professionals in oncology research and drug development.

Primary Mechanism of Action: Targeted Alpha Therapy

The fundamental principle behind Actinium-225-based therapeutics is the precise delivery of a highly cytotoxic payload directly to cancer cells. This is achieved through a bifunctional approach, combining a targeting moiety with the radioactive isotope.

1.1. Targeted Delivery to Malignant Cells: Ac-225 is chelated and conjugated to a targeting molecule, which can be a monoclonal antibody or a small molecule ligand.[1] This conjugate is designed to bind with high affinity to a tumor-associated antigen or receptor that is overexpressed on the surface of cancer cells. A prominent example in clinical development is the targeting of Prostate-Specific Membrane Antigen (PSMA) in prostate cancer.[2][3][4] Radiopharmaceuticals such as Ac-225 rosopatamab tetraxetan and [Ac-225]-PSMA-62 are administered intravenously and accumulate at tumor sites through this specific binding.[2][3]

1.2. Alpha Particle-Induced Cytotoxicity: Upon localization at the tumor, Ac-225 undergoes a series of radioactive decays.[5][6] A single decay of an Ac-225 atom initiates a cascade that results in the emission of four high-energy alpha particles.[5][6] These alpha particles are the primary effectors of cell kill. Their high linear energy transfer and short path length of a few cell diameters concentrate their destructive energy within the target cell and its immediate vicinity, thereby minimizing collateral damage to surrounding healthy tissue.[1][6] The primary cellular target of these alpha particles is the nuclear DNA, where they induce complex and irreparable double-strand breaks, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data

The therapeutic potential of Actinium-225 is underpinned by its favorable nuclear properties, which are summarized below.

PropertyValueReference(s)
Half-life Approximately 10 days[5][6]
Decay Chain Emits four net alpha particles per decay[5][6]
Energy of Initial Alpha Particle ~6 MeV[5]

Experimental Protocols: Clinical Evaluation

Detailed preclinical experimental protocols are not extensively covered in the initial search results. However, the design of clinical trials provides a framework for the experimental evaluation of Ac-225-based radiopharmaceuticals in humans.

3.1. General Clinical Trial Design: Clinical studies for Ac-225 therapies typically follow a phased approach. Phase I trials are designed as dose-escalation studies to determine the maximum tolerated dose (MTD) and assess the safety and tolerability of the agent.[3][4] Phase II trials are subsequently conducted to evaluate the therapeutic efficacy at the recommended dose.[3]

3.2. Patient Selection and Administration: Patients are selected based on the confirmed presence of the target antigen on their tumors, often verified by positron emission tomography (PET) imaging (e.g., 68Ga-PSMA PET/CT for prostate cancer).[2][7] The Ac-225 radiopharmaceutical is administered intravenously in cycles, which can range from every 6 to 8 weeks for a predetermined number of treatments.[3][7]

3.3. Endpoint Evaluation:

  • Safety and Tolerability: Close monitoring for dose-limiting toxicities is a primary objective.[4][7]

  • Efficacy: Therapeutic response is assessed through a combination of biochemical markers (e.g., prostate-specific antigen levels) and imaging studies to evaluate changes in tumor size and activity.[4]

  • Dosimetry: A critical component of these studies is the calculation of the absorbed radiation dose in tumors and critical organs to understand the therapeutic window.[4]

Visualizations

The following diagrams illustrate the key aspects of the mechanism of action of Actinium-225 based therapies.

Targeted_Alpha_Therapy_Workflow cluster_administration Administration & Distribution cluster_targeting Tumor Targeting cluster_action Cellular Action A Intravenous Injection of Ac-225 Radiopharmaceutical B Binding to Cancer Cell Surface Antigen (e.g., PSMA) A->B Systemic Circulation C Internalization and Alpha Particle Emission B->C D Induction of Complex DNA Double-Strand Breaks C->D E Cell Death (Apoptosis) D->E

Caption: Workflow of Targeted Alpha Therapy with Ac-225.

Actinium225_Decay_Cascade Ac-225 Ac-225 Fr-221 Fr-221 Ac-225->Fr-221 α At-217 At-217 Fr-221->At-217 α Bi-213 Bi-213 At-217->Bi-213 α Po-213 Po-213 Bi-213->Po-213 β Pb-209 Pb-209 Po-213->Pb-209 α Bi-209 Bi-209 (Stable) Pb-209->Bi-209 β

Caption: Simplified decay chain of Actinium-225 leading to stable Bismuth-209.

References

MCI-225: A Pharmacological Agent, Not a Dehydratase Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Official Classification: Based on a thorough review of scientific literature, MCI-225 is not officially classified as a dehydratase enzyme. Instead, it is consistently identified as a pharmacological compound with a dual mechanism of action: a selective norepinephrine (noradrenaline) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist. The term "MCI-225 dehydratase" appears to be a misnomer found in some commercial product listings, which is not supported by peer-reviewed research.

This technical guide delineates the established scientific understanding of MCI-225, its mechanism of action, and relevant experimental data, clarifying its role as a neuropharmacological agent rather than an enzyme.

Core Properties of MCI-225

MCI-225 is a thienopyrimidine derivative with the chemical name [4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride]. Its primary therapeutic potentials, as investigated in preclinical studies, are as an antidepressant and anxiolytic agent.[1]

PropertyDescription
Chemical Name [4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride]
Molecular Formula C17H18ClFN4S
CAS Number 99487-26-0
Primary Classification Selective Norepinephrine Reuptake Inhibitor (NRI)
Secondary Classification 5-HT3 Receptor Antagonist
Therapeutic Potential Antidepressant, Anxiolytic, Cognitive Enhancer

Mechanism of Action

The therapeutic effects of MCI-225 are attributed to its dual action on two distinct neurotransmitter systems in the central nervous system:

  • Norepinephrine Reuptake Inhibition: MCI-225 binds to the norepinephrine transporter (NET), a protein responsible for the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, MCI-225 increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is a well-established strategy for treating depression and anxiety disorders.

  • 5-HT3 Receptor Antagonism: MCI-225 also acts as an antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. These receptors are ligand-gated ion channels, and their activation is involved in various physiological processes, including nausea and vomiting, anxiety, and gut motility. By blocking these receptors, MCI-225 can produce anxiolytic and antiemetic effects.[1][2][3][4]

The following diagram illustrates the dual mechanism of action of MCI-225 at the synaptic level.

MCI225_Mechanism cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic_NE Postsynaptic Neuron cluster_postsynaptic_5HT3 Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_transporter Norepinephrine Transporter (NET) NE Norepinephrine NE_vesicle->NE Release NE_receptor Adrenergic Receptor 5HT3_receptor 5-HT3 Receptor MCI225 MCI-225 MCI225->NE_transporter Inhibits MCI225->5HT3_receptor Antagonizes NE->NE_transporter NE->NE_receptor Binds Serotonin Serotonin (5-HT) Serotonin->5HT3_receptor Binds

Caption: Dual mechanism of MCI-225: Inhibition of norepinephrine reuptake and antagonism of the 5-HT3 receptor.

Experimental Evidence and Protocols

The pharmacological profile of MCI-225 has been characterized through various preclinical in vivo and in vitro studies. Below are summaries of key experimental findings and the methodologies employed.

Anxiolytic and Antidepressant-like Effects
ExperimentAnimal ModelKey Findings
Social Interaction Test RatsMCI-225 (10 and 30 mg/kg, p.o.) significantly increased social interaction time, an indicator of anxiolytic effects. This effect was comparable to diazepam and the 5-HT3 antagonist ondansetron.[1]
Forced Swim Test RodentsMCI-225 has been shown to exhibit antidepressant-like properties in this model, which is a standard assay for screening potential antidepressant drugs.

Experimental Protocol: Social Interaction Test in Rats

  • Animals: Male Wistar rats are used.

  • Housing: Animals are housed in pairs for a week before the test.

  • Test Arena: A novel, brightly lit open field arena is used.

  • Procedure:

    • Rats are individually placed in the arena with an unfamiliar partner.

    • Social interaction behaviors (e.g., sniffing, grooming, following) are recorded for a set period (e.g., 10 minutes).

    • MCI-225 or a vehicle control is administered orally (p.o.) at specified doses (e.g., 10 and 30 mg/kg) at a predetermined time before the test.

  • Data Analysis: The total time spent in active social interaction is quantified and compared between the drug-treated and control groups. An increase in interaction time is interpreted as an anxiolytic-like effect.

Effects on Learning and Memory
ExperimentAnimal ModelKey Findings
Morris Water Maze RatsMCI-225 (1-10 mg/kg, p.o.) reduced spatial learning impairment induced by scopolamine, a cholinergic antagonist that causes amnesia.[5]
Passive Avoidance Task RatsPre-training administration of MCI-225 (1-30 mg/kg, p.o.) dose-dependently lessened amnesia induced by carbon dioxide (CO2) exposure.[5] These results suggest that MCI-225 can ameliorate cognitive deficits without causing significant behavioral side effects at the tested doses.[5]

Experimental Protocol: Morris Water Maze

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues around the room.

    • Drug Administration: Scopolamine is administered to induce learning impairment. MCI-225 is given orally before the training sessions.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: The escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

The following workflow diagram outlines the general process for evaluating the cognitive-enhancing effects of MCI-225 in a preclinical setting.

Cognitive_Enhancement_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rats) behavioral_paradigm Choose Behavioral Paradigm (e.g., Morris Water Maze) animal_model->behavioral_paradigm amnesia_induction Induce Cognitive Deficit (e.g., Scopolamine) behavioral_paradigm->amnesia_induction drug_admin Administer MCI-225 or Vehicle (Oral Gavage) amnesia_induction->drug_admin training Training Phase (Acquisition of Task) drug_admin->training testing Testing Phase (Memory Retention) training->testing data_collection Collect Behavioral Data (e.g., Escape Latency, Path Length) testing->data_collection statistical_analysis Statistical Comparison (Treated vs. Control) data_collection->statistical_analysis conclusion Draw Conclusions on Cognitive Enhancement statistical_analysis->conclusion

Caption: General workflow for assessing the cognitive-enhancing effects of MCI-225.

Conclusion

References

Investigating the Potential Enzymatic Activity of MCI-225: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound(s) identified as MCI-225 reveals no evidence of intrinsic enzymatic activity. The nomenclature, specifically the "dehydratase" suffix appended by some commercial suppliers, appears to be a misnomer. This guide clarifies the identity of the molecules associated with "MCI-225" and details their established pharmacological mechanisms, which are receptor- and transporter-based, not enzymatic.

This technical whitepaper addresses the inquiry into the potential enzymatic function of MCI-225. Our investigation has revealed that the designation "MCI-225" is ambiguously used in commercial and scientific literature to refer to at least two distinct small molecules. Crucially, for neither of these compounds is there any peer-reviewed scientific evidence to support enzymatic activity. The term "MCI-225 dehydratase" is used by some chemical suppliers for one of these molecules, but this appears to be an error in nomenclature rather than a reflection of its biological function.

This guide will therefore focus on presenting the known, non-enzymatic pharmacological activities of the two primary compounds referred to as MCI-225, providing clarity on their mechanisms of action for researchers, scientists, and drug development professionals.

Compound Identification and Disambiguation

The name "MCI-225" has been associated with two different chemical entities. It is imperative to distinguish between them to accurately understand their biological effects.

Compound 1: Setiptiline (also known as Teciptiline)

This compound is a tetracyclic antidepressant.

Compound 2: A Thienopyrimidine Derivative

This compound is described as a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist. This is the molecule most frequently labeled as "MCI-225" and erroneously as "MCI-225 dehydratase" by some vendors.

The following table summarizes the key identifiers for these two distinct molecules.

PropertySetiptilineThienopyrimidine Derivative (MCI-225)
IUPAC Name 2,3,4,9-Tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine4-(2-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS Number 57262-94-9 (free base)135991-48-9 (free base)[1][2][3][4][5], 99487-26-0 (HCl salt)[6][7][8][9]
Chemical Formula C19H19N[10]C17H17FN4S[1][2][4]
Molecular Weight 261.37 g/mol [10]328.4 g/mol [1]
Synonyms Teciptiline, Org-8282, MO-8282[11][12]DDP-225[6]

Established Pharmacological Mechanisms of Action

Contrary to the "dehydratase" nomenclature, the antidepressant and anxiolytic effects of the thienopyrimidine derivative "MCI-225" are attributed to its interaction with specific neurotransmitter systems.[7][9]

Thienopyrimidine Derivative (MCI-225)

The primary mechanisms of action for this compound are:

  • Selective Noradrenaline (Norepinephrine) Reuptake Inhibition: MCI-225 binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This increases the concentration and duration of action of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

  • 5-HT3 Receptor Antagonism: MCI-225 acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel.[13] By blocking this receptor, it modulates serotonergic activity, which is thought to contribute to its anxiolytic and antidepressant effects.[7]

The following diagram illustrates the signaling pathway for the thienopyrimidine derivative "MCI-225".

MCI225_Thienopyrimidine_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic_ne Postsynaptic Neuron cluster_postsynaptic_5ht Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds 5HT3_Receptor 5-HT3 Receptor Serotonin Serotonin Serotonin->5HT3_Receptor Binds MCI225_NET MCI-225 MCI225_NET->NET Inhibits MCI225_5HT3 MCI-225 MCI225_5HT3->5HT3_Receptor Antagonizes

Caption: Signaling pathway of the thienopyrimidine derivative "MCI-225".

Setiptiline

The antidepressant effects of Setiptiline are primarily due to its antagonist activity at several key receptors:

  • α2-Adrenergic Receptor Antagonism: Setiptiline blocks presynaptic α2-adrenergic autoreceptors. These receptors normally function to inhibit the release of norepinephrine. By antagonizing them, Setiptiline disinhibits norepinephrine release, leading to increased levels in the synaptic cleft.[10][14]

  • Serotonin Receptor Antagonism: It also acts as an antagonist at various serotonin receptors, which contributes to its overall effect on mood.[10][14]

The signaling pathway for Setiptiline is depicted below.

Setiptiline_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release Alpha2_Receptor α2-Adrenergic Autoreceptor NE->Alpha2_Receptor Negative Feedback Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Serotonin_Receptor Serotonin Receptor Setiptiline_Alpha2 Setiptiline Setiptiline_Alpha2->Alpha2_Receptor Antagonizes Setiptiline_5HT Setiptiline Setiptiline_5HT->Serotonin_Receptor Antagonizes

Caption: Signaling pathway of Setiptiline.

Investigation of Enzymatic Activity

A thorough search of scientific databases and patent literature for any studies investigating the enzymatic activity of either Setiptiline or the thienopyrimidine derivative "MCI-225" yielded no results. There are no published enzymatic assays, kinetic data, or structural biology studies that would suggest either of these compounds functions as an enzyme.

The "dehydratase" name is particularly misleading, as dehydratases are a class of lyase enzymes that catalyze the removal of water from a substrate. The chemical structures of Setiptiline and the thienopyrimidine derivative do not possess features typically associated with the active sites of such enzymes, nor are their known mechanisms of action consistent with a catalytic function.

Experimental Protocols

Due to the lack of any evidence for enzymatic activity, no experimental protocols for assessing such activity for "MCI-225" can be provided. Researchers interested in studying the biological effects of these compounds should focus on methodologies relevant to their known pharmacological targets.

The following diagram outlines a general workflow for characterizing the known activities of these compounds, not for investigating non-existent enzymatic functions.

Experimental_Workflow Compound_ID Compound Identification (Confirm CAS and Structure) Binding_Assays Receptor and Transporter Binding Assays Compound_ID->Binding_Assays Functional_Assays Functional Assays (e.g., Neurotransmitter Uptake) Binding_Assays->Functional_Assays In_Vivo_Studies In Vivo Behavioral Models Functional_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Mechanism Elucidation In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for "MCI-225" pharmacological profiling.

Conclusion

The investigation into the potential enzymatic activity of "MCI-225" has concluded that there is no scientific basis for this claim. The name "MCI-225" is used for at least two distinct antidepressant compounds, Setiptiline and a thienopyrimidine derivative, neither of which functions as an enzyme. The "dehydratase" moniker associated with the latter is a misnomer. The well-documented mechanisms of action for these compounds involve the modulation of neurotransmitter transporters and receptors. Future research on these molecules should be directed towards their established pharmacological profiles.

References

Addressing a Scientific Misnomer: The Case of MCI-225 and Dehydratase Function

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the scientific literature reveals that the compound MCI-225 is not a dehydratase enzyme, nor is there established evidence of its direct modulation of dehydratase activity. The term "MCI-225 dehydratase" appears to be a misnomer originating from a commercial product listing. This technical guide will first clarify the true identity and function of MCI-225, then provide an in-depth overview of a representative dehydratase enzyme to fulfill the user's interest in this class of enzymes, adhering to the requested format for researchers, scientists, and drug development professionals.

Part 1: Unraveling MCI-225 - Structure and True Pharmacological Role

MCI-225 is a psychoactive compound with a well-defined chemical structure and pharmacological profile. It is scientifically known as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[1][2].

Chemical Structure of MCI-225
PropertyValueReference
Chemical Name 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[1][2]
Molecular Formula C17H17FN4S[1]
CAS Number 99487-25-9 (for free base)[1]
SMILES CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F[2]
Established Mechanism of Action

Contrary to the "dehydratase" label, MCI-225's biological activity is centered on the central nervous system. It functions as a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist[3]. This dual mechanism of action has been investigated for its potential antidepressant and anxiolytic effects. There is no peer-reviewed scientific literature that describes MCI-225 as having a dehydratase function or being an inhibitor of any known dehydratase enzyme.

The relationship between MCI-225's structure and its function lies in its ability to bind to the norepinephrine transporter (NET) and the 5-HT3 receptor, which is determined by its thienopyrimidine core, fluorophenyl group, and piperazinyl moiety.

Part 2: A Technical Guide to a Representative Dehydratase - Dihydroxyacid Dehydratase (DHAD)

To address the user's core interest in dehydratase enzymes, we will now focus on a well-characterized example: Dihydroxyacid dehydratase (DHAD). This enzyme is essential in the biosynthesis of branched-chain amino acids in plants, bacteria, and fungi.

Structure and Function of Dihydroxyacid Dehydratase

Dihydroxyacid dehydratase (EC 4.2.1.9) is an enzyme that catalyzes the dehydration of 2,3-dihydroxyisovalerate to α-ketoisovalerate. This reaction is a critical step in the metabolic pathway leading to the synthesis of valine and isoleucine.

A key feature of DHAD is the presence of an iron-sulfur ([Fe-S]) cluster at its active site, which is crucial for its catalytic activity. The nature of this cluster can vary between species. For instance, the DHAD from Escherichia coli contains an oxygen-sensitive [Fe4S4] cluster, while the spinach and Arabidopsis thaliana DHADs possess a more oxygen-resistant [Fe2S2] cluster.

Quantitative Data on DHAD Activity

Note: The following data is representative and compiled from typical enzyme characterization studies. Specific values can vary based on experimental conditions.

ParameterValue (for a representative plant DHAD)
Optimal pH 7.5 - 8.5
Optimal Temperature 30 - 40 °C
Michaelis Constant (Km) for 2,3-dihydroxyisovalerate 0.1 - 0.5 mM
Turnover number (kcat) 5 - 20 s⁻¹
Catalytic Efficiency (kcat/Km) 1 x 10⁴ - 2 x 10⁵ M⁻¹s⁻¹
Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DHAD

  • Gene Cloning: The gene encoding DHAD is amplified via PCR from cDNA and cloned into an expression vector (e.g., pET-28a) with a His-tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice.

  • Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole). The His-tagged DHAD is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: DHAD Enzyme Activity Assay

This assay measures the formation of the product, α-ketoisovalerate, which can be detected spectrophotometrically after derivatization.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 1 mM of the substrate (2,3-dihydroxyisovalerate).

  • Enzyme Addition: The reaction is initiated by adding a known concentration of purified DHAD enzyme to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a set period (e.g., 10 minutes).

  • Reaction Quenching: The reaction is stopped by adding 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. This reagent reacts with the keto-acid product to form a hydrazone.

  • Color Development: After a 10-minute incubation at room temperature, 2.5 M NaOH is added to develop a colored product.

  • Measurement: The absorbance of the resulting colored compound is measured at 550 nm. The concentration of the product is determined using a standard curve of α-ketoisovalerate.

Visualizations

Logical Relationship: From Misnomer to Clarification

A User Query: MCI-225 Structure and Dehydratase Function B Initial Search Results: 'MCI-225 dehydratase' (Commercial Listing) A->B C Scientific Literature Search: No link between MCI-225 and dehydratase function A->C D Conclusion: 'MCI-225 dehydratase' is a misnomer B->D C->D E Accurate Identity of MCI-225: Noradrenaline Reuptake Inhibitor & 5-HT3 Antagonist D->E F Alternative Topic: In-depth guide on a true dehydratase enzyme (e.g., DHAD) D->F

Caption: Logical workflow from the initial query to the clarification of the MCI-225 misnomer.

Experimental Workflow: DHAD Activity Assay

cluster_prep Reaction Setup cluster_reaction Reaction & Detection A Prepare Reaction Buffer (Tris-HCl, MgCl₂) B Add Substrate (2,3-dihydroxyisovalerate) A->B C Initiate with Purified DHAD Enzyme B->C D Incubate at 37°C C->D E Quench with DNPH (forms hydrazone) D->E F Add NaOH (color development) E->F G Measure Absorbance at 550 nm F->G

Caption: Step-by-step workflow for the spectrophotometric assay of DHAD enzyme activity.

Signaling Pathway Context: Role of DHAD in Metabolism

Pyruvate Pyruvate DHIV 2,3-Dihydroxy- isovalerate Pyruvate->DHIV multiple steps DHAD DHAD (Dihydroxyacid Dehydratase) DHIV->DHAD KIV α-Ketoisovalerate Valine Valine KIV->Valine transamination DHAD->KIV Dehydration (-H₂O)

Caption: Simplified metabolic pathway showing the role of DHAD in valine biosynthesis.

References

MCI-225: A Technical Guide to its Discovery and Original Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-225 is a novel psychoactive compound that has been identified as a selective substrate for P-glycoprotein (P-gp), a critical efflux transporter at the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, synthesis, and original characterization of MCI-225, with a focus on its interaction with P-gp. The information presented herein is compiled from key preclinical studies to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Synthesis

MCI-225, chemically known as 5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen, was first described in research focused on developing novel radiotracers for positron emission tomography (PET) imaging of P-gp function. The non-radiolabeled compound, MCI-225, and its phenolic precursor were custom synthesized for these initial studies. While the detailed, step-by-step synthesis protocol for the original discovery is proprietary, subsequent publications have outlined the general methodology for the synthesis of its radiolabeled analogue, [¹⁸F]MC225, which involves a multi-step process.

Experimental Protocol: General Synthesis of the [¹⁸F]MC225 Radiotracer

The automated synthesis of [¹⁸F]MC225 provides insight into the chemical backbone of MCI-225. The process is typically carried out on a multipurpose synthesizer. A key step involves the radiofluorination of a precursor molecule. The process validation for the production of [¹⁸F]MC225 has demonstrated consistent activity yields, high radiochemical purity, and molar activity suitable for clinical use.

Original Characterization as a P-glycoprotein Substrate

The primary characterization of MCI-225 has been its identification as a selective substrate for P-glycoprotein. P-gp is an ATP-dependent efflux pump that plays a crucial role in limiting the brain penetration of a wide variety of xenobiotics. The interaction of MCI-225 with P-gp is central to its pharmacological profile and its utility as a research tool.

P-glycoprotein Efflux Mechanism

The following diagram illustrates the general mechanism of P-glycoprotein-mediated efflux at the blood-brain barrier, a process central to the characterization of MCI-225.

P_glycoprotein_Efflux cluster_BBB Blood-Brain Barrier Endothelial Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP MCI225_int MCI-225 Pgp->MCI225_int Binding MCI225_ext MCI-225 Pgp->MCI225_ext Efflux ATP ATP ATP->Pgp Hydrolysis MCI225_int->Pgp Blood Bloodstream Brain Brain Parenchyma Brain->MCI225_int Passive Diffusion MCI225_ext->Blood

Caption: P-glycoprotein mediated efflux of MCI-225 from a brain endothelial cell back into the bloodstream.

Preclinical Safety and Toxicity

Extensive preclinical studies have been conducted to establish the safety profile of MCI-225. These evaluations are crucial for its potential translation into clinical research as a PET tracer.

Acute Toxicity Studies

The acute toxicity of MCI-225 was evaluated in rats. A dose significantly higher than the anticipated maximum clinical dose for its radiolabeled counterpart was administered, and the animals were observed for signs of toxicity over 14 days.

Parameter Value Notes
Test Species RatMale and Female
Administration Route Intraperitoneal
Dose 2.5 mg/kg bodyweight>10,000-fold the postulated maximum clinical dose of [¹⁸F]MC225.[1]
Observation Period 14 days
Result No acute toxicity observed
Mutagenicity Assessment

The mutagenic potential of MCI-225 was assessed using the Ames test, a standard assay for evaluating the mutagenic properties of chemical compounds.

Test System Result
Salmonella typhimuriumNo mutagenic activity observed.[1]
Escherichia coliNo mutagenic activity observed.[1]
Experimental Protocol: Ames Test

The reverse mutation test (Ames test) was performed using Salmonella typhimurium and Escherichia coli. The protocol involves exposing the bacterial strains to various concentrations of MCI-225, both with and without metabolic activation (S9 mix), and observing for any increase in the number of revertant colonies. The absence of a significant increase in revertants indicates a lack of mutagenic activity.

In Vitro Cardiovascular Safety Evaluation

To assess the potential cardiovascular effects of MCI-225, a series of in vitro experiments were conducted on isolated rat tissues and cells. These studies are critical for understanding any off-target effects of the compound.

Effects on Vascular Tone

The effect of MCI-225 on vascular tone was investigated using isolated rat aortic rings.

Parameter Value
IC50 for relaxation of phenylephrine-induced contraction ~1 µM
Experimental Protocol: Isolated Aortic Ring Assay

Rat aortic rings are mounted in an organ bath and pre-contracted with phenylephrine. Cumulative concentrations of MCI-225 are then added to determine its vasorelaxant effect. The concentration of MCI-225 that produces 50% of the maximal relaxation is determined as the IC50 value.

Effects on Cardiac Ion Channels and Function

The impact of MCI-225 on cardiac ion channels and overall heart function was evaluated using A7r5 cells and Langendorff-perfused isolated rat hearts.

Experiment Concentration of MCI-225 Observed Effect
CaV1.2 channel current (ICa1.2) in A7r5 cells 1 µM15% inhibition
10 µM31% inhibition
Langendorff-perfused rat heart 10 µMSignificant decrease in left ventricular pressure, increased coronary perfusion pressure, reduced heart rate, prolonged PQ interval.
<10 µMIneffective.
Experimental Workflow: In Vitro Cardiovascular Safety Assessment

The following diagram outlines the workflow for the in vitro cardiovascular safety evaluation of MCI-225.

Cardiovascular_Safety_Workflow start MCI-225 Compound aortic_rings Isolated Rat Aortic Rings start->aortic_rings a7r5_cells A7r5 Cells (CaV1.2 Current) start->a7r5_cells langendorff_heart Langendorff-Perfused Rat Heart start->langendorff_heart vaso_effect Assess Vasorelaxant Effect (IC50 Determination) aortic_rings->vaso_effect ion_channel_effect Measure CaV1.2 Inhibition a7r5_cells->ion_channel_effect cardiac_function_effect Monitor Cardiac Function (LV Pressure, HR, ECG) langendorff_heart->cardiac_function_effect result1 IC50 ≈ 1 µM vaso_effect->result1 result2 Concentration-dependent inhibition ion_channel_effect->result2 result3 Effects only at ≥10 µM cardiac_function_effect->result3

Caption: Workflow for the in vitro cardiovascular safety assessment of MCI-225.

Conclusion

The original characterization of MCI-225 has established it as a selective substrate for P-glycoprotein with a favorable preclinical safety profile. The lack of acute toxicity and mutagenicity, combined with cardiovascular effects observed only at concentrations significantly higher than those required for its intended use as a PET tracer, underscore its potential as a valuable tool for studying P-gp function in both preclinical and clinical research settings. This technical guide provides a foundational understanding of the key data and experimental protocols associated with the initial discovery and characterization of MCI-225.

References

Review of literature on MCI-225's biochemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Properties of MCI-225 (Zonisamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-225, known chemically as 1,2-benzisoxazole-3-methanesulfonamide and more commonly as zonisamide, is a sulfonamide anticonvulsant agent with a multifactorial mechanism of action.[1][2][3][4] Initially developed for the treatment of epilepsy, its broad biochemical profile has led to investigations into its utility for other neurological conditions, including Parkinson's disease.[5] This technical guide provides a comprehensive review of the literature on the biochemical properties of MCI-225, with a focus on its molecular targets, quantitative interaction data, and the experimental methodologies used for their determination.

Core Biochemical Mechanisms of Action

MCI-225 exerts its therapeutic effects through the modulation of several key molecular targets. Its primary mechanisms include the blockade of voltage-gated sodium and T-type calcium channels, inhibition of monoamine oxidase B (MAO-B), and weak inhibition of carbonic anhydrase.[1][2][6] These actions collectively contribute to the stabilization of neuronal membranes, suppression of neuronal hypersynchronization, and modulation of neurotransmitter levels.[1][2]

Modulation of Voltage-Gated Ion Channels

A primary mechanism of action for MCI-225 is its ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability.

  • Voltage-Gated Sodium Channels: MCI-225 blocks the repetitive firing of voltage-sensitive sodium channels.[2][4] It is thought to alter the fast inactivation threshold of these channels, thereby reducing sustained high-frequency repetitive firing of action potentials, a hallmark of seizure activity.[2][6] This action helps to stabilize neuronal membranes and prevent the spread of seizure discharges.[1]

  • T-Type Calcium Channels: MCI-225 also inhibits low-threshold, transient inward currents mediated by T-type calcium channels.[1][2][7] This blockade is dose-dependent and does not appear to affect L-type calcium currents.[4][7] The inhibition of T-type calcium channels is believed to contribute to the prevention of seizure discharge spread across neurons.[2][6] Studies have shown that zonisamide can reduce T-type calcium channel currents in cultured neuroblastoma cells in a concentration-dependent manner.[8] Specifically, at a concentration of 500 microM, zonisamide reduced the T-type Ca2+ current by a mean of 59.5 +/- 7.2%.[7] Furthermore, it has been demonstrated that zonisamide shifts the inactivation curve of these channels in the negative direction, suggesting it promotes an inactivated state.[8]

Inhibition of Monoamine Oxidase B (MAO-B)

MCI-225 has been identified as a reversible and competitive inhibitor of monoamine oxidase B (MAO-B).[5][9][10] MAO-B is an enzyme responsible for the degradation of several neurotransmitters, including dopamine. By inhibiting MAO-B, MCI-225 can increase the levels of these neurotransmitters in the brain. This mechanism is thought to be particularly relevant to its therapeutic effects in Parkinson's disease.[5]

Inhibition of Carbonic Anhydrase

Zonisamide is a weak inhibitor of carbonic anhydrase.[2][6] While this property was initially thought to be a primary mechanism of its anticonvulsant action, similar to acetazolamide, it is now believed that this effect does not significantly contribute to its antiepileptic activity.[2][4] However, the inhibition of carbonic anhydrase may be associated with some of the side effects of zonisamide, such as metabolic acidosis.[3]

Quantitative Data on Biochemical Interactions

The following table summarizes the available quantitative data on the interaction of MCI-225 with its key molecular targets.

TargetParameterValueSpeciesReference
Monoamine Oxidase B (MAO-B) IC5025 µMIn vitro[9]
Ki3.1 ± 0.3 µMHuman (recombinant)[10]
Ki2.9 ± 0.5 µMRat (recombinant)[10]
Carbonic Anhydrase II (hCA II) Ki35.2 nM (with 1h preincubation)Human[11]
Ki10.3 µM (with 15 min preincubation)Human[11]
Carbonic Anhydrase V (hCA V) Ki20.6 - 25.4 nMHuman[11]
T-Type Calcium Channels % Inhibition59.5 ± 7.2% at 500 µMRat (cultured cortical neurons)[7]
% Inhibition38.3 ± 5.8% at 50 µMHuman (cultured neuroblastoma cells)[8]
P-glycoprotein (P-gp/MDR1) IC50267 µmol/LIn vitro[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the biochemical properties of MCI-225.

Monoamine Oxidase B (MAO-B) Inhibition Assay
  • Objective: To determine the inhibitory potential and kinetics of MCI-225 on MAO-B activity.

  • Methodology:

    • Enzyme Source: Purified, recombinant human or rat MAO-B.

    • Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine.

    • Assay Principle: The enzymatic reaction is monitored by measuring the formation of the product over time, typically through spectrophotometry or fluorometry.

    • Procedure:

      • The enzyme is pre-incubated with varying concentrations of MCI-225.

      • The reaction is initiated by the addition of the substrate.

      • The rate of product formation is measured.

    • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is determined through kinetic studies, such as Lineweaver-Burk or Dixon plots, to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[10]

Carbonic Anhydrase Inhibition Assay
  • Objective: To quantify the inhibitory effect of MCI-225 on different isoforms of carbonic anhydrase.

  • Methodology:

    • Enzyme Source: Purified human carbonic anhydrase isozymes (e.g., hCA II, hCA V).

    • Assay Principle: The assay measures the inhibition of the CO2 hydrase activity of the enzyme. This can be done using a stopped-flow spectrophotometer to monitor the pH change of a buffer solution.[11] An alternative is the 4-nitrophenyl acetate (4-NPA) hydrolysis assay.[13][14]

    • Procedure:

      • The enzyme is incubated with varying concentrations of MCI-225 for a specified period (e.g., 15 minutes or 1 hour, as preincubation time can affect the measured Ki).[11]

      • The reaction is initiated by the addition of CO2-saturated water or 4-NPA.

      • The rate of the reaction is measured.

    • Data Analysis: The IC50 and Ki values are calculated from dose-response curves.

T-Type Calcium Channel Blockade Assay
  • Objective: To measure the effect of MCI-225 on T-type calcium channel currents.

  • Methodology:

    • Cell System: Cultured neurons (e.g., rat cerebral cortex neurons) or cell lines expressing T-type calcium channels (e.g., human neuroblastoma cells).[7][8]

    • Technique: Whole-cell patch-clamp electrophysiology.

    • Procedure:

      • A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.

      • The cell is held at a specific holding potential, and then depolarizing voltage steps are applied to elicit T-type calcium currents.

      • MCI-225 is applied to the cell at various concentrations, and the effect on the current amplitude and kinetics is recorded.

    • Data Analysis: The percentage of current inhibition at different concentrations of MCI-225 is calculated to generate a dose-response curve. Changes in channel gating properties, such as the voltage-dependence of activation and inactivation, are also analyzed.[8]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of MCI-225 and a typical experimental workflow for its analysis.

MCI225_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_effects Biochemical Effects cluster_cellular Cellular Outcomes MCI225 MCI-225 Na_channel Voltage-Gated Na+ Channel MCI225->Na_channel Blocks Ca_channel T-type Ca2+ Channel MCI225->Ca_channel Blocks MAOB MAO-B MCI225->MAOB Inhibits CA Carbonic Anhydrase MCI225->CA Weakly Inhibits Na_influx Reduced Na+ Influx Na_channel->Na_influx Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Dopamine_inc Increased Dopamine MAOB->Dopamine_inc pH_change Altered pH (minor) CA->pH_change Neuronal_stability Neuronal Membrane Stabilization Na_influx->Neuronal_stability Hypersync_red Reduced Neuronal Hypersynchronization Ca_influx->Hypersync_red Neurotrans_mod Neurotransmitter Modulation Dopamine_inc->Neurotrans_mod

Caption: Overview of the primary molecular targets and biochemical effects of MCI-225.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Culture Neurons or Channel-Expressing Cells form_seal Form Gigaseal and Establish Whole-Cell prep_cells->form_seal prep_pipette Prepare Patch Pipette with Internal Solution prep_pipette->form_seal record_baseline Record Baseline Ion Channel Currents form_seal->record_baseline apply_mci225 Apply MCI-225 (Varying Concentrations) record_baseline->apply_mci225 record_drug_effect Record Currents in Presence of MCI-225 apply_mci225->record_drug_effect measure_current Measure Current Amplitude and Kinetics record_drug_effect->measure_current plot_dose_response Plot Dose-Response Curve measure_current->plot_dose_response calculate_ic50 Calculate IC50 plot_dose_response->calculate_ic50

Caption: A typical experimental workflow for a whole-cell patch-clamp assay.

Conclusion

MCI-225 (zonisamide) is a pharmacologically complex agent with a range of biochemical activities that contribute to its therapeutic efficacy. Its primary mechanisms of action involve the modulation of voltage-gated sodium and T-type calcium channels, as well as the inhibition of MAO-B. While its effects on these targets are well-documented qualitatively, further research to establish precise quantitative measures, such as IC50 and Ki values for its interactions with ion channels, would provide a more complete understanding of its pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.

References

MCI-225: A Technical Whitepaper on Functions Beyond Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCI-225 is a psychoactive compound recognized for its dual mechanism of action: inhibition of noradrenaline (NA) reuptake and antagonism of the serotonin 3 (5-HT3) receptor. These primary functions contribute to its observed effects on improving learning and memory, as well as its anxiolytic-like properties.[1] This technical guide delves into the established functions of MCI-225 and explores the potential intracellular signaling pathways that extend beyond simple neurotransmitter reuptake modulation, primarily focusing on the implications of its 5-HT3 receptor antagonism. While direct experimental evidence for these downstream pathways specifically for MCI-225 is limited in the current literature, this paper outlines hypothesized cascades based on the known functions of the 5-HT3 receptor. Furthermore, it provides detailed hypothetical experimental protocols to facilitate future research in this area.

Core Mechanism of Action: A Dual-Pronged Approach

MCI-225's primary pharmacological profile is well-characterized, centering on two key actions within the central nervous system:

  • Noradrenaline (NA) Reuptake Inhibition: MCI-225 inhibits the reuptake of noradrenaline, a neurotransmitter crucial for attention, arousal, and memory. By blocking the norepinephrine transporter (NET), MCI-225 increases the synaptic concentration of NA, thereby enhancing noradrenergic signaling.

  • Serotonin 3 (5-HT3) Receptor Antagonism: MCI-225 acts as an antagonist at the 5-HT3 receptor. Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2] Its antagonism by MCI-225 is a key aspect of its function that extends beyond typical antidepressant and anxiolytic mechanisms.

Beyond Reuptake Inhibition: The Role of 5-HT3 Receptor Antagonism in Downstream Signaling

The antagonism of the 5-HT3 receptor by MCI-225 is pivotal to understanding its functions beyond neurotransmitter reuptake. The 5-HT3 receptor, upon activation by serotonin, allows the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization.[3] By blocking this channel, MCI-225 can initiate a cascade of intracellular events.

Hypothesized Downstream Signaling Pathways

Based on the known function of 5-HT3 receptors, the following downstream signaling pathways are hypothesized to be modulated by MCI-225:

  • Modulation of Calcium-Dependent Signaling: By preventing Ca2+ influx through the 5-HT3 receptor, MCI-225 may influence the activity of various calcium-dependent enzymes. This includes Calcium/calmodulin-dependent protein kinase II (CaMKII), a key player in synaptic plasticity and memory formation.

  • Regulation of the ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Activation of 5-HT3 receptors has been shown to influence this pathway. Antagonism by MCI-225 could therefore modulate ERK/MAPK signaling, potentially contributing to its neuroprotective effects.

  • Influence on CREB-Mediated Gene Expression: cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in long-term memory formation and neuronal plasticity. Both calcium and ERK/MAPK signaling can converge on CREB phosphorylation and activation.[4][5] By modulating these upstream pathways, MCI-225 may indirectly influence the expression of genes critical for neuronal function and adaptation.

Signaling Pathway Diagrams

MCI225 MCI-225 NET Noradrenaline Transporter (NET) MCI225->NET Inhibits HT3R 5-HT3 Receptor MCI225->HT3R Antagonizes NA_Reuptake Noradrenaline Reuptake Synaptic_NA Synaptic Noradrenaline NA_Reuptake->Synaptic_NA Decreases Ion_Channel Ion Channel (Na+, Ca2+) HT3R->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Causes

Diagram 1: Primary Mechanisms of MCI-225 Action.

MCI225 MCI-225 HT3R 5-HT3 Receptor MCI225->HT3R Antagonizes Ca_Influx Ca2+ Influx HT3R->Ca_Influx Mediates ERK_MAPK ERK/MAPK Pathway HT3R->ERK_MAPK Modulates CaMKII CaMKII Ca_Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates ERK_MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression Regulates

Diagram 2: Hypothesized Downstream Signaling of MCI-225 via 5-HT3R Antagonism.

Quantitative Data Summary

Table 1: Effect of MCI-225 on Key Signaling Protein Phosphorylation

Target ProteinTreatment GroupConcentrationChange in Phosphorylation (Fold Change vs. Control)p-value
CaMKIIControl-1.0-
MCI-2251 µMData to be determinedData to be determined
MCI-22510 µMData to be determinedData to be determined
ERK1/2Control-1.0-
MCI-2251 µMData to be determinedData to be determined
MCI-22510 µMData to be determinedData to be determined
CREBControl-1.0-
MCI-2251 µMData to be determinedData to be determined
MCI-22510 µMData to be determinedData to be determined

Table 2: MCI-225 Receptor Binding Affinity Profile

Receptor/TransporterBinding Affinity (Ki, nM)Reference
Noradrenaline Transporter (NET)Data to be determined
5-HT3 ReceptorData to be determined
Other off-target receptorsData to be determined

Experimental Protocols for Elucidating Downstream Signaling

To validate the hypothesized signaling pathways of MCI-225, the following experimental protocols are proposed:

In Vitro Analysis of Protein Phosphorylation

Objective: To quantify the effect of MCI-225 on the phosphorylation status of CaMKII, ERK1/2, and CREB in a neuronal cell line.

Workflow:

Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with MCI-225 (Various Concentrations and Time Points) Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Western_Blot Western Blot Analysis (Antibodies for p-CaMKII, p-ERK, p-CREB) Lysis->Western_Blot Quantification Densitometric Quantification and Statistical Analysis Western_Blot->Quantification

Diagram 3: Workflow for Western Blot Analysis of Protein Phosphorylation.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) will be cultured in appropriate media until they reach 80-90% confluency.

  • Treatment: Cells will be treated with varying concentrations of MCI-225 (e.g., 0.1, 1, 10 µM) or vehicle control for different time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: After treatment, cells will be washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates will be determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein from each sample will be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes will be blocked and then incubated with primary antibodies specific for the phosphorylated forms of CaMKII, ERK1/2, and CREB. Subsequently, membranes will be incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities will be quantified using densitometry software and normalized to a loading control (e.g., β-actin).

In Vitro Electrophysiology Studies

Objective: To determine the effect of MCI-225 on 5-HT3 receptor-mediated currents in a cellular model.

Methodology:

  • Cell Line: A stable cell line expressing human 5-HT3 receptors (e.g., HEK293 cells) will be used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings will be performed to measure ion currents.

  • Drug Application: Serotonin will be applied to elicit 5-HT3 receptor-mediated currents. MCI-225 will be co-applied at various concentrations to assess its antagonistic activity.

  • Data Analysis: The amplitude of the inward currents in the presence and absence of MCI-225 will be measured and compared to determine the IC50 value of MCI-225 for the 5-HT3 receptor.

Conclusion and Future Directions

MCI-225's established roles as a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist provide a solid foundation for its therapeutic potential in cognitive and anxiety disorders. The exploration of its functions beyond these primary mechanisms, particularly the downstream signaling consequences of 5-HT3 receptor antagonism, represents a promising frontier for research. The hypothesized modulation of calcium-dependent pathways, the ERK/MAPK cascade, and CREB-mediated gene expression offers a deeper understanding of its neuroprotective and cognitive-enhancing effects. The experimental protocols outlined in this whitepaper provide a roadmap for future investigations that can elucidate these complex intracellular mechanisms, ultimately paving the way for more targeted and effective therapeutic applications of MCI-225 and similar compounds. Direct experimental validation of these proposed pathways is a critical next step in fully characterizing the pharmacological profile of MCI-225.

References

Potential Metabolic Pathways of MCI-225: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the metabolic pathways of the antidepressant compound MCI-225. This guide, therefore, presents a predictive overview of its potential metabolism based on established principles of drug metabolism and the known biotransformation of structurally and pharmacologically related compounds, such as norepinephrine reuptake inhibitors and piperazine-containing drugs. The pathways described herein are hypothetical and await experimental verification.

Introduction

MCI-225 is a selective norepinephrine reuptake inhibitor with antidepressant properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which primarily occur in the liver. These processes transform lipophilic drug molecules into more water-soluble derivatives that can be readily excreted from the body.

Predicted Metabolic Pathways

Based on the chemical structure of MCI-225, which contains a thieno[2,3-d]pyrimidine core, a fluorophenyl group, and a piperazine moiety, several metabolic reactions are plausible. The primary enzymes expected to be involved are the cytochrome P450 (CYP) monooxygenases for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent drug molecule. For MCI-225, the following oxidative pathways, primarily catalyzed by CYP enzymes such as CYP3A4 and CYP2D6, are anticipated[1][2]:

  • N-Dealkylation of the Piperazine Ring: The piperazine moiety is a common site for metabolic attack. N-dealkylation can occur at the nitrogen atom, leading to the formation of a de-piperazinylated metabolite.

  • Hydroxylation: Aromatic hydroxylation could occur on the fluorophenyl ring. Additionally, aliphatic hydroxylation may take place on the piperazine ring.

  • Oxidation of the Thieno[2,3-d]pyrimidine Core: The sulfur atom in the thiophene ring could be oxidized to a sulfoxide or sulfone.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion.

  • Glucuronidation: Hydroxylated metabolites formed during Phase I can undergo glucuronidation, where glucuronic acid is attached to the hydroxyl group. This reaction is catalyzed by UGTs.

Hypothetical Metabolic Scheme

The following diagram illustrates the potential metabolic pathways of MCI-225. It is important to reiterate that this is a generalized scheme based on the metabolism of analogous compounds.

MCI225_Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) MCI225 MCI-225 N_Dealkylated N-Dealkylated Metabolite MCI225->N_Dealkylated N-Dealkylation Hydroxylated Hydroxylated Metabolite MCI225->Hydroxylated Hydroxylation Oxidized Oxidized Metabolite MCI225->Oxidized Oxidation Excretion Excretion N_Dealkylated->Excretion Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation Oxidized->Excretion Glucuronide->Excretion

Caption: Hypothetical metabolic pathways of MCI-225.

Discussion

The metabolism of many antidepressants is significantly influenced by genetic polymorphisms in CYP enzymes, particularly CYP2D6.[3][4] This can lead to considerable inter-individual variability in drug clearance and, consequently, in clinical response and side effect profiles. Should MCI-225 be a substrate for these polymorphic enzymes, similar variability could be expected.

Furthermore, the piperazine ring and its metabolites can sometimes be pharmacologically active. For instance, 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, is known to be active.[5] Therefore, it would be crucial in future studies to characterize the pharmacological activity of the potential metabolites of MCI-225.

Data Presentation

As no quantitative data on the metabolism of MCI-225 are available in the public domain, this section cannot be completed. Future research should aim to quantify the formation of various metabolites in vitro and in vivo to determine the major metabolic pathways and the enzymes involved.

Experimental Protocols

Detailed experimental protocols for studying the metabolism of MCI-225 are not available. Standard methodologies for such investigations would typically include:

  • In Vitro Metabolism Studies:

    • Incubation of MCI-225 with human liver microsomes or recombinant CYP enzymes to identify the key metabolizing enzymes.

    • Use of specific chemical inhibitors or antibodies for CYP phenotyping.

    • Analysis of metabolite formation using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • In Vivo Pharmacokinetic Studies:

    • Administration of MCI-225 to animal models and human volunteers.

    • Collection of plasma, urine, and feces at various time points.

    • Quantification of the parent drug and its metabolites to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

The following workflow diagram illustrates a typical experimental approach for elucidating drug metabolic pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Pathway Elucidation HLM Human Liver Microsomes LCMS_vitro LC-MS Analysis HLM->LCMS_vitro rCYP Recombinant CYP Enzymes rCYP->LCMS_vitro Inhibitors Chemical Inhibitors/Antibodies Inhibitors->LCMS_vitro Metabolite_ID Metabolite Identification LCMS_vitro->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics LCMS_vitro->Enzyme_Kinetics Animal_Models Animal Models Sample_Collection Biological Sample Collection (Plasma, Urine, Feces) Animal_Models->Sample_Collection Human_Volunteers Human Volunteers Human_Volunteers->Sample_Collection LCMS_vivo LC-MS Analysis Sample_Collection->LCMS_vivo LCMS_vivo->Metabolite_ID PK_Modeling Pharmacokinetic Modeling LCMS_vivo->PK_Modeling Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation Enzyme_Kinetics->Pathway_Elucidation PK_Modeling->Pathway_Elucidation

Caption: General experimental workflow for drug metabolism studies.

Conclusion

While specific data on the metabolic pathways of MCI-225 are currently unavailable, this guide provides a scientifically grounded prediction of its likely biotransformation based on its chemical structure and pharmacological class. The proposed pathways involve Phase I oxidation and N-dealkylation, likely mediated by CYP enzymes, followed by Phase II glucuronidation. Experimental validation of these hypotheses is essential for a complete understanding of the pharmacology of MCI-225.

References

Clarification Required: The Ambiguity of "MCI-225" in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of scientific and public databases reveals that the term "MCI-225" is ambiguous and does not correspond to a single, well-defined research topic. To provide an accurate and in-depth technical guide as requested, it is crucial to first clarify which specific subject is of interest. The query "MCI-225" could refer to several distinct areas of research and development, each with its own unique history and scientific background.

Below are the potential interpretations of "MCI-225" based on available information:

MCI-225 as a Chemical Compound (Antidepressant)

Some chemical suppliers list a compound named MCI-225 dehydratase .[1]

  • Description: This molecule is described as an oral, selective norepinephrine (noradrenaline) reuptake inhibitor and a 5-HT3 antagonist.[1]

  • Therapeutic Potential: Its dual mechanism of action suggests it was investigated for potential antidepressant effects.[1]

  • Research Status: Information on this compound is sparse and primarily found in chemical catalogs rather than in extensive peer-reviewed literature. This suggests that its research may have been preliminary, discontinued, or not widely published. Without further details, a comprehensive history and evolution of its research cannot be constructed.

INGN 225: A p53-Based Cancer Immunotherapy

The designation is phonetically similar to INGN 225 , a cancer therapy that was under investigation.

  • Description: INGN 225 was a therapeutic approach involving the patient's own dendritic cells (a type of immune cell) being treated with an adenovector carrying the human p53 tumor suppressor gene (Ad-p53).[2]

  • Mechanism: The goal was to stimulate the immune system to recognize and attack cancer cells. This molecular immunotherapy was investigated for its potential to treat various solid tumors, including small cell lung cancer and breast cancer.[2]

  • Research Status: INGN 225 was the subject of Phase 1 and 2 clinical trials.[2] Research on this topic would involve a deep dive into gene therapy, immunology, and clinical trial data.

Actinium-225 (²²⁵Ac): A Radioisotope for Cancer Therapy

The number "225" is central to Actinium-225 (²²⁵Ac) , a highly promising radioisotope for cancer treatment.

  • Description: Actinium-225 is an alpha-emitting radionuclide used in a type of treatment called Targeted Alpha Therapy (TAT).[3][4]

  • Mechanism: ²²⁵Ac is attached to a targeting molecule (like an antibody) that specifically binds to cancer cells. The isotope then decays, releasing high-energy alpha particles that cause lethal double-strand breaks in the DNA of the cancer cell with minimal damage to surrounding healthy tissue.[3][4]

  • Research Status: Actinium-225 is a subject of intense, ongoing research and clinical trials for various cancers, including leukemia.[4] Its history involves advancements in nuclear physics, radiopharmaceutical chemistry, and oncology.

Mild Cognitive Impairment (MCI)

The acronym MCI is widely used in the medical and research communities to stand for Mild Cognitive Impairment .

  • Description: MCI is a clinical diagnosis describing a state between normal cognition and dementia. It involves cognitive deficits that are noticeable but do not significantly interfere with daily life.[5][6][7]

To proceed with your request for a detailed technical guide, please specify which of these topics you would like to be the focus. Once the subject is clarified, a thorough and accurate whitepaper with the required data tables, experimental protocols, and visualizations can be developed.

References

Methodological & Application

Protocol for the Synthesis of MCI-225 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of MCI-225, a potent 5-HT3 receptor antagonist and selective noradrenaline (NA) reuptake inhibitor. MCI-225, with the chemical name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine and CAS number 135991-48-9, is a valuable tool for research in neuroscience and pharmacology. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

MCI-225 is a thieno[2,3-d]pyrimidine derivative that has demonstrated potential antidepressant and anxiolytic-like effects in preclinical studies. Its dual mechanism of action, targeting both the serotonin and noradrenaline systems, makes it a compound of interest for investigating novel treatments for mood and anxiety disorders. This protocol outlines the chemical synthesis of MCI-225, based on established methods, to facilitate its availability for research purposes.

Chemical Information

PropertyValue
Compound Name MCI-225
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS Number 135991-48-9
Molecular Formula C₁₇H₁₇FN₄S
Molecular Weight 328.4 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents such as ethanol and chloroform

Experimental Protocol: Synthesis of MCI-225

The synthesis of MCI-225 can be achieved through a multi-step process. The following protocol is adapted from the synthetic route described in U.S. Patent 4,695,568.[1][2][3]

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

This step involves the Gewald reaction, a classical method for the synthesis of 2-aminothiophenes.

  • Materials:

    • Propionaldehyde

    • Malononitrile

    • Elemental sulfur

    • Triethylamine

    • Ethanol

  • Procedure:

    • To a solution of propionaldehyde and malononitrile in ethanol, add triethylamine as a catalyst.

    • Add elemental sulfur to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • The product, 2-amino-5-methylthiophene-3-carbonitrile, will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-amino-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-3-carbonitrile

  • Materials:

    • 2-amino-5-methylthiophene-3-carbonitrile

    • 2-Fluorobenzonitrile

    • Sodium methoxide

    • Methanol

  • Procedure:

    • Dissolve 2-amino-5-methylthiophene-3-carbonitrile in methanol.

    • Add a solution of sodium methoxide in methanol to the mixture.

    • Add 2-fluorobenzonitrile to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-water.

    • The resulting precipitate is filtered, washed with water, and dried to yield the intermediate product.

Step 3: Synthesis of 4-chloro-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine

  • Materials:

    • The product from Step 2

    • Phosphorus oxychloride (POCl₃)

    • Piperazine

    • Triethylamine

    • Dichloromethane

  • Procedure:

    • Treat the intermediate from Step 2 with phosphorus oxychloride to convert the amino group to a chloro group.

    • After removing the excess POCl₃, dissolve the resulting chloro-derivative in dichloromethane.

    • Add a solution of piperazine and triethylamine in dichloromethane to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 4: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine (MCI-225)

  • Materials:

    • The product from Step 3

    • 2-Fluorophenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Sodium carbonate

    • Toluene/Ethanol/Water solvent mixture

  • Procedure:

    • To a solution of the product from Step 3 in a mixture of toluene, ethanol, and water, add 2-fluorophenylboronic acid and sodium carbonate.

    • Degas the mixture with an inert gas (e.g., argon).

    • Add the palladium catalyst to the reaction mixture.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain MCI-225. The final product can be recrystallized to obtain a crystalline solid with a melting point of 180°-181.5° C.[1]

Mechanism of Action & Signaling Pathways

MCI-225 exerts its pharmacological effects through two primary mechanisms: noradrenaline reuptake inhibition and 5-HT3 receptor antagonism.

1. Noradrenaline Reuptake Inhibition

As a noradrenaline reuptake inhibitor (NRI), MCI-225 blocks the norepinephrine transporter (NET).[4][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, MCI-225 increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is believed to contribute to its antidepressant effects.

Noradrenaline_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Noradrenaline (NE) Vesicle Synaptic Vesicle NE_cleft NE Vesicle->NE_cleft Release NET Noradrenaline Transporter (NET) MCI225 MCI-225 MCI225->NET Inhibition NE_cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_cleft->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of Noradrenaline Reuptake Inhibition by MCI-225.

2. 5-HT3 Receptor Antagonism

MCI-225 also acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel.[6][7][8] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking this receptor, MCI-225 prevents serotonin-induced depolarization. This action is thought to contribute to its anxiolytic and antiemetic properties, and may also play a role in its antidepressant effects by modulating downstream neurotransmitter release.

Caption: Mechanism of 5-HT3 Receptor Antagonism by MCI-225.

Conclusion

This protocol provides a comprehensive guide for the synthesis of MCI-225 for research purposes. The detailed steps and understanding of its dual mechanism of action will be valuable for researchers investigating novel therapeutic agents for psychiatric disorders. Adherence to standard laboratory safety procedures is essential when performing these chemical syntheses.

References

Application Notes and Protocols for Determining the Enzyme Kinetics of MCI-225 as a Potential Na+/Ca2+ Exchanger (NCX) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sodium-calcium exchanger (NCX) is a critical transmembrane protein responsible for maintaining calcium homeostasis in various cell types, particularly in excitable cells like cardiomyocytes and neurons.[1] It operates bidirectionally, primarily in a "forward mode" to extrude one Ca²⁺ ion in exchange for the influx of three Na⁺ ions, and a "reverse mode" where Ca²⁺ enters the cell.[2] Dysregulation of NCX activity has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention.

This document provides a detailed protocol for conducting an enzyme kinetics assay to characterize the activity of a putative inhibitor, MCI-225, on the NCX1 isoform. The assay is based on a well-established method using human embryonic kidney (HEK293) cells stably expressing NCX1 and a fluorescent calcium indicator to measure real-time changes in intracellular calcium concentration ([Ca²⁺]i).[3] This approach allows for the determination of key kinetic parameters, including the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition of MCI-225.

Signaling Pathway of the Na+/Ca2+ Exchanger (NCX)

NCX_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Ca_out Low [Ca2+] Na_in Low [Na+] Na_out High [Na+] Na_out->NCX 3 Na+ Ca_in High [Ca2+] Ca_in->NCX 1 Ca2+ Ca_homeostasis Ca_homeostasis Ca_in->Ca_homeostasis Regulates Ca_ Ca_ homeostasis Ca2+ Homeostasis caption Forward mode operation of the Na+/Ca2+ Exchanger.

Caption: Forward mode operation of the Na+/Ca2+ Exchanger.

Experimental Protocols

This protocol is designed to measure the inhibitory effect of MCI-225 on the reverse mode of NCX activity, which is characterized by Ca²⁺ influx.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human NCX1 isoform.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Fluorescent Ca²⁺ Indicator: Fluo-8 AM.

  • Pluronic F-127

  • Buffers and Solutions:

    • Normal Na⁺ Buffer (Loading Buffer): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

    • Low Na⁺ Buffer (Assay Buffer): 5 mM NaCl, 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

    • Test Compound: MCI-225 dissolved in DMSO to create a stock solution.

    • Positive Control: SEA0400 or KB-R7943 dissolved in DMSO.

  • Equipment:

    • Fluorescence microplate reader with kinetic reading capabilities and automated injectors.

    • Cell culture incubator (37°C, 5% CO₂).

    • 96-well black, clear-bottom microplates.

Experimental Workflow Diagram

Assay_Workflow A Seed HEK293-NCX1 cells in a 96-well plate B Incubate for 24-48 hours A->B D Load cells with Fluo-8 AM B->D C Prepare Fluo-8 AM loading solution C->D E Incubate for 1 hour D->E F Wash cells with Normal Na+ Buffer E->F G Add MCI-225 or control compounds F->G H Place plate in reader and establish baseline fluorescence G->H I Inject Low Na+ Buffer to induce reverse mode NCX H->I J Record fluorescence kinetically I->J K Analyze data to determine IC50 and kinetic parameters J->K

Caption: Experimental workflow for the NCX inhibition assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count HEK293-NCX1 cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 to 80,000 cells per well.

    • Incubate at 37°C with 5% CO₂ for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare the Fluo-8 AM loading solution in Normal Na⁺ Buffer at a final concentration of 4 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Aspirate the culture medium from the wells and wash once with 100 µL of Normal Na⁺ Buffer.

    • Add 100 µL of the Fluo-8 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Incubation:

    • Prepare serial dilutions of MCI-225 and the positive control (e.g., SEA0400) in Normal Na⁺ Buffer. Include a vehicle control (DMSO).

    • After incubation, aspirate the dye solution and wash the cells twice with 100 µL of Normal Na⁺ Buffer.

    • Add 90 µL of the appropriate compound dilution or control solution to each well.

    • Incubate at room temperature for 10-20 minutes.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Program a kinetic read with a baseline measurement for 10-20 seconds.

    • The instrument should then inject 100 µL of Low Na⁺ Buffer into each well to initiate the reverse mode of NCX, leading to Ca²⁺ influx.

    • Continue to record the fluorescence signal every 1-2 seconds for at least 2 minutes.

Data Presentation and Analysis

The raw data will be a time course of fluorescence intensity. The initial rate of Ca²⁺ influx, corresponding to the initial velocity (V₀) of the NCX activity, is determined from the steepest slope of the fluorescence curve immediately following the injection of the Low Na⁺ Buffer.

IC₅₀ Determination

To determine the IC₅₀ of MCI-225, the initial rates of Ca²⁺ influx are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic equation (Hill equation).

Table 1: Hypothetical Inhibition Data for MCI-225 and SEA0400 on NCX1 Activity

CompoundIC₅₀ (nM)Hill Slope
MCI-2251501.2
SEA0400 (Control)30[4]1.1
Kinetic Parameter Determination

To determine the mode of inhibition, the assay is performed with varying concentrations of the substrate (extracellular Ca²⁺) in the Low Na⁺ Buffer at fixed concentrations of MCI-225. The initial rates are then plotted using a Michaelis-Menten plot, and the data can be linearized using a Lineweaver-Burk plot to determine the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Table 2: Hypothetical Kinetic Parameters of NCX1 in the Presence of MCI-225

MCI-225 (nM)Apparent Kₘ (mM for Ca²⁺)Apparent Vₘₐₓ (RFU/s)
01.5500
752.8500
1504.5500

RFU: Relative Fluorescence Units

Interpretation of Kinetic Data

The changes in Kₘ and Vₘₐₓ in the presence of MCI-225 will indicate the mechanism of inhibition.

Inhibition_Logic Start Analyze Kinetic Data (Km, Vmax) Km_change Does Km increase? Start->Km_change Vmax_change Does Vmax decrease? Km_change->Vmax_change No Competitive Competitive Inhibition Km_change->Competitive Yes Both_change Do both Km and Vmax change? Vmax_change->Both_change No Non_competitive Non-competitive Inhibition Vmax_change->Non_competitive Yes Uncompetitive Uncompetitive Inhibition Both_change->Uncompetitive Yes (decrease) Mixed Mixed Inhibition Both_change->Mixed Yes (other changes)

Caption: Logic diagram for interpreting the mode of enzyme inhibition.

Based on the hypothetical data in Table 2, where the apparent Kₘ increases with the concentration of MCI-225 while the Vₘₐₓ remains unchanged, MCI-225 would be classified as a competitive inhibitor of the Na⁺/Ca²⁺ exchanger with respect to extracellular Ca²⁺. This suggests that MCI-225 may bind to the same site as Ca²⁺ on the extracellular side of the exchanger.

References

Application Notes and Protocols for [18F]MC225 in PET Imaging for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of P-glycoprotein in Alzheimer's Disease and the Application of [18F]MC225

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The clearance of Aβ from the brain is a critical process, and its impairment is considered a key factor in AD pathogenesis. P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier (BBB), plays a crucial role in extruding a wide range of xenobiotics and endogenous toxins, including Aβ, from the brain.[1]

Emerging evidence suggests that P-gp function is compromised in patients with Alzheimer's disease, which may contribute to the accumulation of Aβ.[2] Consequently, P-gp has become a promising therapeutic target for AD, with strategies being explored to enhance its function to promote Aβ clearance.[3]

In this context, the positron emission tomography (PET) tracer, [18F]MC225 , serves as a valuable tool for in vivo quantification of P-gp function at the BBB.[4][5] Unlike other P-gp PET tracers that are strong substrates and have very low baseline brain uptake, [18F]MC225 is a weaker substrate, resulting in a higher baseline brain signal. This characteristic makes it suitable for measuring both decreases and potential increases in P-gp function.[4][6] Therefore, [18F]MC225 PET imaging is a critical technology for understanding the role of P-gp in Alzheimer's disease and for the development of novel AD therapeutics that target or are affected by this transporter.[5]

These application notes provide an overview of the use of [18F]MC225 in Alzheimer's disease research, including detailed protocols for its synthesis and for conducting PET imaging studies.

Data Presentation: Quantitative Characteristics of [18F]MC225

The following tables summarize the key quantitative data for the radiosynthesis and in vivo application of [18F]MC225.

ParameterValueReference
Radiosynthesis
PrecursorMesylate precursor[6]
Synthesis MethodOne-step nucleophilic substitution[6]
Automated ModuleIBA Synthera[6]
Reaction Temperature140 °C[6]
Reaction Time30 minutes[6]
Total Synthesis Time106 minutes[6]
Radiochemical Yield (RCY)6.5%[6]
Radiochemical Purity> 95%[6]
Molar Activity (Am)> 100 GBq/µmol[6]
In Vivo Imaging
Injected Dose201 ± 47 MBq[4]
Scan Duration60 minutes (dynamic)[4]
Key Outcome ParameterVolume of Distribution (VT)[4]
Test-Retest Variability28.3 ± 20.4% (Whole Brain Grey Matter)[4]

Table 1: Radiosynthesis and In Vivo Imaging Parameters for [18F]MC225.

Experimental Protocols

Protocol 1: Automated One-Step Radiosynthesis of [18F]MC225

This protocol is adapted from a published one-step synthesis method for [18F]MC225 using an IBA Synthera automated synthesis module.[6]

Materials:

  • Mesylate precursor of MC225

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water for injection

  • Sterile filters (0.22 µm)

  • Requisite vials, tubing, and cassettes for the Synthera module

  • HPLC for purification and quality control

Procedure:

  • [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

  • Elution and Drying: Elute the trapped [18F]fluoride into the reactor vessel using a solution of K2.2.2 and K2CO3 in acetonitrile/water. Azeotropically dry the [18F]KF/Kryptofix 2.2.2 complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the mesylate precursor in DMF and add it to the reactor containing the dried [18F]KF/K2.2.2 complex. Heat the reaction mixture at 140°C for 30 minutes.

  • Purification: After cooling, dilute the reaction mixture and load it onto a semi-preparative HPLC column to separate [18F]MC225 from unreacted [18F]fluoride and other impurities.

  • Formulation: Collect the HPLC fraction containing [18F]MC225 and reformulate it in a physiologically compatible solution (e.g., saline with ethanol) using a solid-phase extraction (SPE) cartridge.

  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform quality control tests on the final product, including:

    • Radiochemical Purity and Identity: Using analytical HPLC.

    • Residual Solvents: Using gas chromatography.

    • Radionuclidic Purity: Using a gamma-ray spectrometer.

    • pH: Using a pH meter or pH strips.

    • Bacterial Endotoxins: Using a Limulus Amebocyte Lysate (LAL) test.

    • Sterility: According to pharmacopeial standards.

Protocol 2: In Vivo PET Imaging of P-gp Function with [18F]MC225 in Human Subjects

This protocol is based on a study that quantified P-gp function at the human BBB using [18F]MC225 PET.[4]

Subject Preparation:

  • Obtain informed consent from all participants.

  • Ensure subjects have undergone a physical examination and relevant laboratory tests to confirm their health status.

  • Subjects should fast for at least 4 hours prior to the PET scan.

  • Insert two intravenous catheters, one for tracer injection and one for arterial blood sampling.

PET Imaging Procedure:

  • Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of [18F]MC225 (approximately 201 ± 47 MBq).[4]

  • Start a 60-minute dynamic PET scan immediately following the injection.[4]

  • Arterial Blood Sampling:

    • Collect continuous arterial blood samples for the first 15 minutes using an automated blood sampling system.

    • Collect manual arterial blood samples at discrete time points throughout the 60-minute scan (e.g., 2, 5, 10, 20, 30, 40, 50, and 60 minutes).

  • Metabolite Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Analyze the plasma samples using HPLC to determine the fraction of unchanged [18F]MC225 over time.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with the subject's anatomical MRI scan.

    • Delineate regions of interest (ROIs) on the co-registered images (e.g., whole-brain gray matter, specific cortical regions).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Use the TACs and the metabolite-corrected arterial input function to perform kinetic modeling.

    • The reversible two-tissue compartment model is the preferred model for describing [18F]MC225 kinetics.[4]

    • The primary outcome measure is the total volume of distribution (VT), which is inversely proportional to P-gp function.

Visualizations

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module (IBA Synthera) cluster_qc Quality Control cyclotron [18O]H2O Target trapping [18F]Fluoride Trapping (Anion Exchange Cartridge) cyclotron->trapping [18F]Fluoride elution Elution & Drying (K2.2.2/K2CO3) trapping->elution reaction Radiolabeling Reaction (Mesylate Precursor, 140°C) elution->reaction purification HPLC Purification reaction->purification formulation SPE Formulation purification->formulation filtration Sterile Filtration formulation->filtration final_product [18F]MC225 for Injection filtration->final_product qc Purity, Molar Activity, Residual Solvents, pH, Sterility, Endotoxins final_product->qc

Caption: Automated one-step radiosynthesis workflow for [18F]MC225.

Pgp_Mechanism Mechanism of [18F]MC225 at the BBB cluster_BBB Blood-Brain Barrier cluster_Pgp P-glycoprotein (P-gp) blood Blood endothelial_cell Endothelial Cell blood->endothelial_cell [18F]MC225 (Passive Diffusion) endothelial_cell->blood [18F]MC225 Efflux brain Brain endothelial_cell->brain Entry into Brain pgp Efflux Pump

Caption: [18F]MC225 as a probe for P-gp function at the blood-brain barrier.

Clinical_Trial_Workflow cluster_recruitment Patient Recruitment cluster_imaging PET Imaging cluster_analysis Data Analysis screening Screening & Consent (AD Patients & Healthy Controls) baseline_scan Baseline [18F]MC225 PET Scan screening->baseline_scan drug_admin Administration of Investigational AD Drug baseline_scan->drug_admin analysis Kinetic Modeling to Calculate P-gp Function (VT) baseline_scan->analysis followup_scan Follow-up [18F]MC225 PET Scan drug_admin->followup_scan followup_scan->analysis comparison Compare P-gp Function (Baseline vs. Follow-up) (AD vs. Controls) analysis->comparison outcome Evaluate Drug Effect on P-gp & Correlation with AD Progression comparison->outcome

Caption: Workflow for a clinical study using [18F]MC225 in Alzheimer's disease.

References

MCI-225: A Dual-Action Neuromodulator for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

MCI-225 is a psychoactive compound with a unique dual mechanism of action, functioning as a selective noradrenaline (NA) reuptake inhibitor and a serotonin 3 (5-HT3) receptor antagonist.[1][2] This distinct pharmacological profile makes it a valuable tool for investigating a variety of processes in the central nervous system. Preclinical studies have demonstrated its potential in modulating monoamine metabolism, enhancing cognitive function, and exerting anxiolytic and antidepressant-like effects.[3][4] These application notes provide a comprehensive overview of MCI-225 for researchers, scientists, and drug development professionals, including its known effects, relevant in vivo data, and detailed protocols for its use in neuroscience research.

Mechanism of Action

MCI-225 exerts its effects through two primary mechanisms:

  • Noradrenaline Reuptake Inhibition: By blocking the norepinephrine transporter (NET), MCI-225 increases the synaptic concentration of noradrenaline. This leads to enhanced noradrenergic signaling, which is implicated in various cognitive functions, including attention, learning, and memory, as well as mood regulation.

  • 5-HT3 Receptor Antagonism: MCI-225 acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor is known to modulate neurotransmitter release and has been associated with anxiolytic and anti-emetic effects.

This dual action allows for the simultaneous modulation of two critical neurotransmitter systems, offering a unique approach to studying their interplay in various neurological and psychiatric models.

Data Presentation

The following tables summarize the available quantitative data for MCI-225 from in vivo studies.

Table 1: In Vivo Efficacy of MCI-225 in Rodent Models

Model Species Dose Range (p.o.) Effect Reference
Scopolamine-induced spatial learning impairment (Morris Water Maze)Rat1-10 mg/kgReduced learning impairment[3]
Carbon dioxide-induced amnesia (Passive Avoidance)Rat1-30 mg/kgLessened amnesia in a dose-dependent manner[3]
Social Interaction TestRat10 and 30 mg/kgSignificantly increased social interaction time (anxiolytic-like effect)[1]
Brain Monoamine MetabolismRat30 mg/kgInhibited NA turnover in hippocampus and hypothalamus; increased 5-HIAA/5-HT ratio in various brain regions[4]
In Vivo MicrodialysisRatNot specifiedMarkedly increased NA output in the hypothalamus[4]

Signaling Pathways

The following diagrams illustrate the putative downstream signaling pathways affected by MCI-225 based on its known mechanisms of action.

Noradrenaline Reuptake Inhibition Pathway

Noradrenaline_Reuptake_Inhibition MCI225 MCI225 NET NET MCI225->NET Inhibits NA_vesicle NA_vesicle NA_synapse_pre NA_synapse_pre NA_synapse NA_synapse NA_synapse_pre->NA_synapse Release NA_synapse->NET Reuptake Adrenergic_Receptor Adrenergic_Receptor NA_synapse->Adrenergic_Receptor Binds G_Protein G_Protein Adrenergic_Receptor->G_Protein Activates AC AC G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Promotes

5-HT3 Receptor Antagonism Pathway

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of MCI-225. These are generalized protocols that should be optimized for specific experimental conditions.

In Vivo Microdialysis for Noradrenaline Measurement

Objective: To measure extracellular noradrenaline levels in a specific brain region (e.g., hypothalamus, hippocampus) of a freely moving rat following administration of MCI-225.

Materials:

  • MCI-225

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Anesthesia (e.g., isoflurane)

  • Male Wistar rats (250-300g)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest.

    • Secure the cannula with dental cement and allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer MCI-225 (e.g., 30 mg/kg, p.o.) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for noradrenaline content using HPLC with electrochemical detection.

    • Quantify the noradrenaline concentration in each sample and express it as a percentage of the baseline levels.

Experimental Workflow:

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Recovery Period (≥ 1 week) Surgery->Recovery Probe_Insertion Probe Insertion & Stabilization Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin MCI-225 or Vehicle Administration Baseline->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis of Noradrenaline Post_Drug_Collection->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Passive Avoidance Test for Memory Assessment

Objective: To evaluate the effect of MCI-225 on learning and memory in a fear-motivated task.

Materials:

  • MCI-225

  • Passive avoidance apparatus (two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)

  • Male Wistar rats (200-250g)

Procedure:

  • Habituation (Day 1):

    • Place each rat in the light compartment and allow it to explore for a set period (e.g., 5 minutes).

  • Training (Day 2):

    • Administer MCI-225 (e.g., 1-30 mg/kg, p.o.) or vehicle 30-60 minutes before the training session.

    • Place the rat in the light compartment.

    • When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

  • Testing (Day 3):

    • Place the rat back in the light compartment.

    • Record the latency to enter the dark compartment (step-through latency) up to a maximum cut-off time (e.g., 300 seconds). No foot shock is delivered during the testing session.

    • Longer step-through latencies are indicative of better memory retention of the aversive experience.

Noradrenaline Reuptake Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of MCI-225 in inhibiting the norepinephrine transporter (NET).

Materials:

  • MCI-225

  • Cell line expressing human NET (e.g., HEK293-hNET)

  • Radiolabeled noradrenaline ([³H]-NA)

  • Scintillation counter

  • Multi-well plates

  • Assay buffer

Procedure:

  • Cell Preparation:

    • Culture HEK293-hNET cells to confluency in appropriate multi-well plates.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of MCI-225 or a reference NET inhibitor (e.g., desipramine) for a set time (e.g., 15 minutes) at 37°C.

    • Add a fixed concentration of [³H]-NA and incubate for a short period (e.g., 10 minutes) to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-NA uptake at each concentration of MCI-225.

    • Determine the IC50 value (the concentration of MCI-225 that inhibits 50% of the specific [³H]-NA uptake) by non-linear regression analysis.

5-HT3 Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity (Ki) of MCI-225 for the 5-HT3 receptor.

Materials:

  • MCI-225

  • Cell membranes prepared from a cell line expressing human 5-HT3 receptors (e.g., HEK293-h5-HT3R)

  • Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-GR65630)

  • Scintillation counter

  • Glass fiber filters

  • Assay buffer

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of MCI-225 or a reference 5-HT3 antagonist (e.g., ondansetron).

    • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of a known 5-HT3 receptor ligand.

    • Calculate the specific binding at each concentration of MCI-225.

    • Determine the IC50 value from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

MCI-225 is a promising pharmacological tool for neuroscience research, offering a unique opportunity to explore the combined roles of noradrenergic and serotonergic (via 5-HT3 receptors) systems in various physiological and pathological processes. The provided protocols serve as a starting point for researchers to investigate the multifaceted effects of this compound. Further characterization of its in vitro potency and downstream signaling effects will undoubtedly enhance its utility as a tool compound in the field.

References

Application Notes and Protocols for Testing MCI-225 as a Noradrenaline Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-225 is recognized as a serotonin-noradrenaline reuptake inhibitor (SNRI), playing a role in modulating the levels of these key neurotransmitters in the synaptic cleft.[1][2] This document provides a detailed experimental framework for the comprehensive evaluation of MCI-225's activity as a noradrenaline reuptake inhibitor. The following protocols outline established in vitro and in vivo methodologies to determine the potency, selectivity, and functional effects of MCI-225 on the norepinephrine transporter (NET).

These application notes are designed to guide researchers through the process of characterizing the noradrenergic pharmacology of MCI-225, from initial binding affinity studies to functional cellular assays and preclinical in vivo assessments.

Data Presentation

Effective evaluation of a noradrenaline reuptake inhibitor requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the key parameters obtained from the experimental protocols described herein.

Table 1: In Vitro Binding Affinity of MCI-225 for the Norepinephrine Transporter (NET)

CompoundRadioligandCell Line/TissueKᵢ (nM)IC₅₀ (nM)
MCI-225[³H]NisoxetineHEK293-hNETTBDTBD
Desipramine (Control)[³H]NisoxetineHEK293-hNET1.5 ± 0.24.2 ± 0.5
Tomoxetine (Control)[³H]NisoxetineHEK293-hNET2.1 ± 0.35.8 ± 0.7

TBD: To be determined by experimentation. Control values are representative and may vary between laboratories.

Table 2: In Vitro Functional Inhibition of Noradrenaline Reuptake by MCI-225

CompoundCell LineIC₅₀ (nM)
MCI-225SK-N-BE(2)CTBD
Desipramine (Control)SK-N-BE(2)C8.5 ± 1.2
Tomoxetine (Control)SK-N-BE(2)C12.3 ± 2.1

TBD: To be determined by experimentation. Control values are representative and may vary between laboratories.

Table 3: Selectivity Profile of MCI-225 for Monoamine Transporters

CompoundNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)SERT/NET Selectivity RatioDAT/NET Selectivity Ratio
MCI-225TBDTBDTBDTBDTBD
Desipramine (Control)1.52525016.7166.7
Tomoxetine (Control)2.15030023.8142.9

TBD: To be determined by experimentation. Control values are representative and may vary between laboratories.

Table 4: In Vivo Effect of MCI-225 on Extracellular Noradrenaline Levels in the Prefrontal Cortex

TreatmentDose (mg/kg)Route of AdministrationPeak % Increase in Extracellular NA (Mean ± SEM)Time to Peak (minutes)
Vehicle-i.p.10 ± 5-
MCI-2251i.p.TBDTBD
MCI-2253i.p.TBDTBD
MCI-22510i.p.TBDTBD
Desipramine (Control)10i.p.350 ± 4560

TBD: To be determined by experimentation. Control values are representative and may vary between laboratories. i.p.: intraperitoneal

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for NET Affinity

This protocol determines the binding affinity (Kᵢ) of MCI-225 for the human norepinephrine transporter (hNET) through competitive displacement of a radiolabeled ligand.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture HEK293-hNET cells prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes, [³H]Nisoxetine, and MCI-225 prep_membranes->incubation prep_ligand Prepare [³H]Nisoxetine prep_ligand->incubation prep_compound Prepare serial dilutions of MCI-225 prep_compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity using liquid scintillation counting filtration->quantification calculation Calculate IC₅₀ and Kᵢ values quantification->calculation

Caption: Workflow for the in vitro radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate media.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]Nisoxetine (a selective NET radioligand), and varying concentrations of MCI-225 or a reference compound (e.g., desipramine).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled NET inhibitor (e.g., 10 µM desipramine).

    • Incubate the plate at 4°C for 2 hours to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the MCI-225 concentration.

    • Determine the IC₅₀ value (the concentration of MCI-225 that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: In Vitro Noradrenaline Reuptake Inhibition Assay

This functional assay directly measures the ability of MCI-225 to inhibit the uptake of noradrenaline into cells expressing NET.

Diagram: Noradrenaline Reuptake Inhibition Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NA Noradrenaline NET Norepinephrine Transporter (NET) NA->NET Uptake MCI225 MCI-225 MCI225->NET Inhibition NA_in Noradrenaline NET->NA_in

Caption: Inhibition of noradrenaline uptake by MCI-225.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line endogenously or recombinantly expressing hNET, such as SK-N-BE(2)C or HEK293-hNET cells, in 96-well plates.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of MCI-225 or a reference compound for 15-30 minutes at 37°C.

    • Initiate noradrenaline uptake by adding a solution containing a fixed concentration of [³H]Noradrenaline.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of noradrenaline uptake inhibition against the logarithm of the MCI-225 concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Microdialysis for Extracellular Noradrenaline Measurement

This protocol measures the effect of MCI-225 on extracellular noradrenaline levels in a specific brain region of a freely moving animal, providing an in vivo assessment of its noradrenaline reuptake inhibitory activity.

Diagram: In Vivo Microdialysis Experimental Workflow

G surgery Stereotaxic surgery to implant guide cannula recovery Post-operative recovery period surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer MCI-225 or vehicle baseline->drug_admin post_drug_collection Collect post-administration dialysate samples drug_admin->post_drug_collection analysis Analyze noradrenaline concentration in dialysate via HPLC-ECD post_drug_collection->analysis data_analysis Calculate % change from baseline analysis->data_analysis

Caption: Workflow for in vivo microdialysis experiment.

Methodology:

  • Animal Model and Surgery:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Under anesthesia, perform stereotaxic surgery to implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

    • Allow the animals to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer MCI-225 or vehicle (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of noradrenaline in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Calculate the mean baseline noradrenaline concentration.

    • Express the post-administration noradrenaline levels as a percentage change from the baseline.

    • Compare the effects of different doses of MCI-225 and the vehicle control using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

Conclusion

The described experimental designs provide a robust framework for the detailed characterization of MCI-225 as a noradrenaline reuptake inhibitor. By systematically determining its binding affinity, functional inhibitory potency, selectivity, and in vivo efficacy, researchers can gain a comprehensive understanding of its pharmacological profile at the norepinephrine transporter. This information is crucial for its continued development and for elucidating its mechanism of action in relevant physiological and pathological contexts.

References

Application Notes and Protocols for Cell-Based Assays to Measure the 5-HT3 Antagonist Effect of MCI-225

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCI-225 is a compound recognized for its dual mechanism of action, including the antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor, a ligand-gated ion channel, is a crucial target in drug discovery, particularly for antiemetic and anxiolytic therapies.[1] This document provides detailed protocols for various cell-based assays designed to quantify the 5-HT3 antagonist activity of test compounds like MCI-225. These assays are fundamental in characterizing the pharmacological profile and potency of potential drug candidates.

The following sections detail the methodologies for key experiments, present data in a structured format, and include visualizations of the underlying biological pathways and experimental workflows. While specific quantitative data for MCI-225 from these assays are not publicly available, this document will use representative data for a typical 5-HT3 antagonist to illustrate data presentation and analysis.

5-HT3 Receptor Signaling Pathway

Upon binding of the endogenous ligand serotonin (5-HT), the 5-HT3 receptor, a non-selective cation channel, opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes depolarization of the cell membrane, which in neurons, triggers the propagation of an action potential and subsequent neurotransmitter release. 5-HT3 receptor antagonists, such as MCI-225, competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade.

5HT3_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Channel Ion Channel Opening Receptor->Ion_Channel Serotonin Serotonin (5-HT) (Agonist) Serotonin->Receptor Binds MCI225 MCI-225 (Antagonist) MCI225->Receptor Blocks Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Radioligand_Binding_Workflow Start Start Cell_Culture Culture HEK293-5HT3 Cells Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Set up Binding Assay (Membranes, [3H]-Ligand, MCI-225) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Analyze Data (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End Calcium_Flux_Workflow Start Start Plate_Cells Plate HEK293-5HT3 Cells Start->Plate_Cells Load_Dye Load Cells with Calcium Dye Plate_Cells->Load_Dye Add_Compound Add MCI-225 Load_Dye->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Agonist Add 5-HT3 Agonist Incubate_Compound->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Data_Analysis Analyze Data (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Logical_Relationship Hypothesis Hypothesis: MCI-225 is a 5-HT3 antagonist Binding_Assay Radioligand Binding Assay Hypothesis->Binding_Assay Functional_Assay1 Calcium Flux Assay Hypothesis->Functional_Assay1 Functional_Assay2 Membrane Potential Assay Hypothesis->Functional_Assay2 Binding_Result Does MCI-225 displace a 5-HT3 radioligand? Binding_Assay->Binding_Result Functional_Result1 Does MCI-225 block agonist-induced Ca2+ influx? Functional_Assay1->Functional_Result1 Functional_Result2 Does MCI-225 block agonist-induced depolarization? Functional_Assay2->Functional_Result2 Conclusion Conclusion: MCI-225 is a potent and selective 5-HT3 receptor antagonist Binding_Result->Conclusion Yes Functional_Result1->Conclusion Yes Functional_Result2->Conclusion Yes

References

Application Notes and Protocols for In Vivo Studies of MCI-225's Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on MCI-225, a novel psychoactive compound with demonstrated antidepressant-like properties in animal models. This document details the experimental protocols for key behavioral and neurochemical assays and presents the available quantitative data to facilitate further research and drug development.

Introduction to MCI-225

MCI-225, with the chemical name [4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride], is a selective noradrenaline (NA) reuptake inhibitor that also exhibits serotonin (5-HT)3 receptor antagonism.[1] Preclinical studies in rodent models have established its potential as both an antidepressant and anxiolytic agent. Its dual mechanism of action suggests a unique pharmacological profile that may offer therapeutic advantages.

Core Mechanism of Action

In vivo studies have elucidated that MCI-225 enhances both noradrenergic and serotonergic neurotransmission.[2] Specifically, it inhibits the reuptake of noradrenaline, leading to increased extracellular levels of NA in key brain regions.[2] Simultaneously, its antagonism of 5-HT3 receptors contributes to an acceleration of serotonin turnover.[2] This dual action on two critical monoamine systems is believed to be the foundation of its antidepressant effects.

Data Presentation

Neurochemical Effects of MCI-225

The following table summarizes the significant in vivo neurochemical changes observed in the rat brain following the administration of MCI-225. The data is derived from a pivotal study that employed in vivo microdialysis to measure extracellular monoamine levels.

Parameter Brain Region MCI-225 Dose Observed Effect Citation
Noradrenaline (NA) OutputHypothalamus30 mg/kg, p.o.Markedly Increased[2]
3,4-dihydroxyphenylethyleneglycol (NA metabolite)Hypothalamus30 mg/kg, p.o.Decreased[2]
NA TurnoverHippocampus, Hypothalamus30 mg/kg, p.o.Significantly Inhibited[2]
5-HIAA/5-HT Ratio (Serotonin Turnover)Cerebral Cortex, Hippocampus, Striatum30 mg/kg, p.o.Significantly Increased[2]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Analysis

This protocol describes the methodology used to assess the effects of MCI-225 on extracellular noradrenaline and serotonin levels in the rat brain.[2]

Objective: To measure real-time changes in neurotransmitter concentrations in specific brain regions of anesthetized rats following oral administration of MCI-225.

Animal Model:

  • Species: Rat

  • Strain: Wistar

Materials:

  • MCI-225

  • Urethane (anesthetic)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize rats with urethane.

  • Mount the animal in a stereotaxic apparatus.

  • Surgically implant a microdialysis probe into the target brain region (e.g., hypothalamus).

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect dialysate samples at regular intervals into a fraction collector.

  • Administer MCI-225 (30 mg/kg) orally.

  • Continue collecting dialysate samples to monitor changes in neurotransmitter levels post-administration.

  • Analyze the collected dialysates using HPLC to quantify the concentrations of noradrenaline, its metabolites, and serotonin and its metabolites.

Experimental Workflow for In Vivo Microdialysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Rat (Urethane) B Mount in Stereotaxic Apparatus A->B C Implant Microdialysis Probe (e.g., Hypothalamus) B->C D Perfuse with aCSF C->D E Collect Baseline Dialysate Samples D->E F Administer MCI-225 (p.o.) E->F G Collect Post-Dose Dialysate Samples F->G H HPLC Analysis of Dialysates G->H I Quantify Neurotransmitter Levels H->I

Caption: Workflow for in vivo microdialysis experiment.

Forced Swim Test (FST) - General Protocol

While specific quantitative data for MCI-225 in the Forced Swim Test is not available in the reviewed literature, this is a standard and essential test for evaluating antidepressant-like activity. The following is a generalized protocol that would be applicable for testing MCI-225.

Objective: To assess the antidepressant-like effect of MCI-225 by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Animal Model:

  • Species: Mouse

  • Strain: Swiss, NMRI, DBA/2, or C57BL/6J Rj are commonly used strains.[3][4]

Materials:

  • MCI-225

  • Vehicle (e.g., saline, distilled water)

  • Transparent cylindrical container (e.g., 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording equipment (optional, for later scoring)

  • Stopwatch

Procedure:

  • Administer MCI-225 or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Fill the cylindrical container with water to a depth where the mouse cannot touch the bottom with its tail or hind paws. The water temperature should be maintained at 23-25°C.

  • Gently place the mouse into the water-filled cylinder.

  • The total duration of the test is typically 6 minutes.

  • Observe and record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • After the test, remove the mouse from the water, dry it with a towel, and place it in a warm cage to recover before returning it to its home cage.

  • A significant reduction in the duration of immobility in the MCI-225 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) - General Protocol

Similar to the FST, the Tail Suspension Test is a widely used model for screening antidepressant compounds. The following is a generalized protocol suitable for evaluating MCI-225.

Objective: To evaluate the antidepressant-like properties of MCI-225 by measuring the duration of immobility when a mouse is suspended by its tail.

Animal Model:

  • Species: Mouse

Materials:

  • MCI-225

  • Vehicle

  • Suspension box or a horizontal bar

  • Adhesive tape

  • Video recording equipment (optional)

  • Stopwatch

Procedure:

  • Administer MCI-225 or vehicle to the mice prior to the test.

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by its tail from a horizontal bar or the top of a suspension box. The mouse should be high enough so that it cannot reach any surfaces.

  • The total duration of the test is typically 6 minutes.

  • Record the total time the mouse remains immobile during the test. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • At the end of the test, gently remove the mouse from the suspension and return it to its home cage.

  • A significant decrease in the duration of immobility for the MCI-225 treated group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathway of MCI-225's Antidepressant Action

The antidepressant effect of MCI-225 is primarily mediated through its modulation of noradrenergic and serotonergic signaling pathways.

G cluster_NA Noradrenergic Synapse cluster_5HT Serotonergic Synapse MCI_225 MCI-225 NA_Reuptake Noradrenaline Reuptake Transporter (NET) MCI_225->NA_Reuptake Inhibits HT3_Receptor 5-HT3 Receptor MCI_225->HT3_Receptor Antagonizes Extracellular_NA Increased Extracellular Noradrenaline NA_Reuptake->Extracellular_NA Leads to Antidepressant_Effect Antidepressant-like Effects Extracellular_NA->Antidepressant_Effect Serotonin_Turnover Enhanced Serotonin Turnover HT3_Receptor->Serotonin_Turnover Results in Serotonin_Turnover->Antidepressant_Effect

Caption: Proposed signaling pathway of MCI-225.

Conclusion

The available in vivo data strongly support the antidepressant-like potential of MCI-225, mediated by its dual action on noradrenaline reuptake and 5-HT3 receptor antagonism. The provided protocols for in vivo microdialysis, the Forced Swim Test, and the Tail Suspension Test offer a framework for further investigation and characterization of this promising compound. Future studies should aim to generate quantitative data from behavioral despair models to fully elucidate the antidepressant profile of MCI-225.

References

Application Note: Quantification of MCI-225 and its Putative Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of MCI-225 and its putative metabolites in human plasma. Due to the limited publicly available information on the metabolism of MCI-225, this protocol is based on established methods for the analysis of psychoactive drugs, noradrenaline reuptake inhibitors, and compounds with a thienopyrimidine core structure. The described method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This proposed method provides a starting point for researchers and drug development professionals to develop and validate a robust bioanalytical assay for pharmacokinetic and toxicokinetic studies of MCI-225.

Introduction

MCI-225 is a psychoactive compound with a thienopyrimidine structure that acts as a selective noradrenaline reuptake inhibitor and a 5-HT3 antagonist, showing potential as an antidepressant. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is required to quantify MCI-225 and its metabolites in biological matrices. LC-MS/MS is the gold standard for such applications due to its high selectivity, sensitivity, and wide dynamic range. This application note outlines a comprehensive protocol for the quantification of MCI-225, providing a framework for method development and validation in the absence of specific published methods.

Experimental

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.

Protocol:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar compound not expected to be present in the samples, such as a stable isotope-labeled MCI-225, would be an ideal IS.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography

A reversed-phase separation is proposed to achieve good retention and peak shape for MCI-225 and its potential metabolites.

Table 1: Proposed Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode is proposed for detection.

Table 2: Proposed Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 3: Hypothetical MRM Transitions for MCI-225 and Putative Metabolites

Note: The molecular formula for "MCI-225 dehydratase" (C17H18ClFN4S) suggests a molecular weight of 364.1 g/mol . The following transitions are hypothetical and would require experimental optimization with the pure compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MCI-225 365.1[To be determined][To be determined]
Putative Metabolite 1 (e.g., Hydroxylation) 381.1[To be determined][To be determined]
Putative Metabolite 2 (e.g., N-dealkylation) [To be determined][To be determined][To be determined]
Internal Standard (IS) [To be determined][To be determined][To be determined]

Method Validation (Proposed Strategy)

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four quality control (QC) levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and autosampler stability.

Data Presentation

Quantitative data obtained from a validation study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Example of Intra-Day Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (CV, %)
LLOQ 10.9898.08.5
Low 55.10102.06.2
Medium 5048.597.04.8
High 200205.0102.53.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Proposed experimental workflow for the LC-MS/MS analysis of MCI-225.

Proposed Signaling Pathway of MCI-225

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NA_vesicle Noradrenaline (NA) Vesicle NA_release NA Release NA_vesicle->NA_release Action Potential NA_synapse Noradrenaline NA_release->NA_synapse NET Noradrenaline Transporter (NET) NA_synapse->NET Reuptake Adrenergic_R Adrenergic Receptor NA_synapse->Adrenergic_R Binding Postsynaptic Effect Postsynaptic Effect Adrenergic_R->Postsynaptic Effect HT3R 5-HT3 Receptor Modulation of\nNeurotransmission Modulation of Neurotransmission HT3R->Modulation of\nNeurotransmission Serotonin Serotonin (5-HT) Serotonin->HT3R Binding MCI225 MCI-225 MCI225->NET Inhibits MCI225->HT3R Antagonizes

Caption: Proposed mechanism of action of MCI-225.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the quantification of MCI-225 and its potential metabolites in human plasma using LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, along with a strategy for method validation, offer a solid foundation for researchers. The successful development and validation of such a method will be crucial for advancing the understanding of the pharmacokinetic and pharmacodynamic properties of MCI-225. Further research is necessary to identify the specific metabolites of MCI-225 to fully optimize and validate this analytical method.

Application Notes & Protocols: Cloning and Expression of a Putative Kinase Target for MCI-225

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "MCI-225" is associated with multiple investigational contexts, including oncology. For the purpose of these application notes, we will proceed with a hypothetical scenario where the putative target of MCI-225 is a novel protein kinase, hereafter referred to as "Putative Kinase Target" (PKT). The following protocols and data are representative of a standard workflow for cloning, expressing, and analyzing such a target in a mammalian cell system.

Introduction

The identification and validation of molecular targets are foundational steps in modern drug discovery. This process often involves the cloning and recombinant expression of the target protein to enable detailed biochemical and structural studies. Mammalian cell-based expression systems are frequently the platform of choice for producing mammalian proteins, as they facilitate proper protein folding, post-translational modifications, and functional activity, which are crucial for therapeutic and research applications.[1][2][3]

This document provides a comprehensive set of protocols for the cloning, expression, purification, and analysis of a putative protein kinase target (PKT) for the investigational compound MCI-225. The workflow is designed for expression in a human embryonic kidney (HEK293) cell line, a robust and widely used system for generating high yields of recombinant proteins.[4]

Overall Experimental Workflow

The process begins with the amplification of the PKT gene from a cDNA library, followed by its insertion into a mammalian expression vector. The recombinant vector is then introduced into HEK293 cells for transient expression. Finally, the expressed protein is purified and analyzed for identity and purity.

Workflow cluster_0 Phase 1: Gene Cloning cluster_1 Phase 2: Protein Expression cluster_2 Phase 3: Purification & Analysis a PCR Amplification of PKT Gene b Restriction Digest of PCR Product & Vector a->b c Ligation into pCDNA3.1(+) Vector b->c d Transformation into E. coli DH5α c->d e Plasmid Miniprep & Sequencing d->e f HEK293 Cell Culture e->f Verified Plasmid g Transient Transfection with PEI f->g h Incubation & Protein Expression (48-72h) g->h i Cell Lysis & Lysate Collection h->i j Affinity Chromatography (His-Tag) i->j Crude Lysate k SDS-PAGE Analysis j->k l Western Blot (Anti-His) j->l m Protein Quantification (BCA Assay) j->m

Caption: Overall workflow for PKT cloning, expression, and analysis.

Data Presentation

Table 1: PCR Primer Design for PKT Amplification

Primers are designed to amplify the full-length coding sequence of PKT and add restriction sites (EcoRI and XhoI) for directional cloning, along with a C-terminal 6x-His tag for purification.

Primer NameSequence (5' to 3')Description
PKT_Fwd_EcoRIGCG-GAATTC-ACC-ATG-GCC-GGT-GAC-TTC-AAGForward primer with EcoRI site and Kozak sequence
PKT_Rev_XhoI_HisCGC-CTCGAG-TCA-GTG-GTG-ATG-GTG-ATG-ATG-TCC-TGA-GGC-AGCReverse primer with 6x-His tag and XhoI site
Table 2: Optimization of Transient Transfection

Protein yield is optimized by varying the DNA-to-transfection reagent ratio and the harvest time post-transfection.

ConditionDNA:PEI Ratio (w:w)Harvest Time (hours)Total Protein Yield (mg/L)
11:2483.5
21:3485.1
31:2724.8
4 1:3 72 6.7
Table 3: Protein Purification Summary

A summary of a typical purification run from 1 liter of HEK293 cell culture, based on the optimized conditions from Table 2.

Purification StepTotal Protein (mg)PKT Protein (mg)Purity (%)
Crude Cell Lysate250.06.7~2.7
Affinity Chromatography Eluate5.85.5>95

Experimental Protocols

Protocol 1: Gene Cloning of PKT
  • PCR Amplification:

    • Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.

    • Use 100 ng of human universal cDNA as a template.

    • Use PKT_Fwd_EcoRI and PKT_Rev_XhoI_His primers at a final concentration of 0.5 µM each.

    • Run the PCR with an annealing temperature of 62°C for 30 cycles.

    • Verify the PCR product size (~1.5 kb for a hypothetical 50 kDa kinase) on a 1% agarose gel.

  • Restriction Digest:

    • Digest 1 µg of the purified PCR product and 1 µg of the pcDNA3.1(+) expression vector with EcoRI-HF and XhoI restriction enzymes in a double-digest reaction for 1 hour at 37°C.

    • Purify the digested products using a PCR cleanup kit.

  • Ligation and Transformation:

    • Ligate the digested PKT gene insert and pcDNA3.1(+) vector using T4 DNA Ligase at a 3:1 molar ratio (insert:vector). Incubate at 16°C overnight.

    • Transform 5 µL of the ligation mixture into 50 µL of chemically competent E. coli DH5α cells via heat shock.[5]

    • Plate the transformed cells on an LB agar plate containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Colony Screening and Plasmid Purification:

    • Select several colonies and grow them overnight in LB broth with ampicillin.

    • Isolate the plasmid DNA using a standard miniprep kit.

    • Verify the presence and orientation of the insert by Sanger sequencing.

Protocol 2: Recombinant Protein Expression in HEK293 Cells
  • Cell Culture:

    • Culture suspension-adapted HEK293 cells in a suitable expression medium (e.g., FreeStyle™ 293 Expression Medium) in a shaker incubator at 37°C with 8% CO2.

  • Transient Transfection:

    • On the day of transfection, ensure the cell density is approximately 2.0 x 10^6 cells/mL with >95% viability.

    • For 100 mL of culture, dilute 100 µg of the sequence-verified pcDNA3.1(+)-PKT-His plasmid in 5 mL of Opti-MEM™ medium.

    • In a separate tube, dilute 300 µg of linear PEI (polyethylenimine, 25 kDa) in 5 mL of Opti-MEM™.

    • Combine the diluted DNA and PEI, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.

    • Add the DNA-PEI mixture dropwise to the HEK293 cell culture.

  • Expression and Harvest:

    • Incubate the transfected culture for 72 hours at 37°C with 8% CO2 and shaking (125 rpm).

    • Harvest the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.[6] Discard the supernatant and store the cell pellet at -80°C.

Protocol 3: Protein Purification and Analysis
  • Cell Lysis:

    • Resuspend the cell pellet in 10 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, and protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[6]

  • Affinity Chromatography:

    • Equilibrate a 1 mL HisTrap HP column (Cytiva) with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Elute the bound PKT-His protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 0.5 mL fractions.

  • SDS-PAGE and Western Blot:

    • Analyze the collected fractions using SDS-PAGE to assess purity and molecular weight.[7][8]

    • For Western blotting, transfer the proteins from the SDS-PAGE gel to a PVDF membrane.

    • Probe the membrane with a primary antibody against the 6x-His tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein band using an enhanced chemiluminescence (ECL) substrate.[9]

Signaling Pathway Visualization

A hypothetical signaling pathway involving PKT is shown below. In this model, PKT is activated by an upstream receptor tyrosine kinase (RTK) and, upon activation, phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation. MCI-225 is hypothesized to be an inhibitor of PKT's kinase activity.

SignalingPathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PKT_inactive PKT (Inactive) RTK->PKT_inactive Activates PKT_active PKT (Active) PKT_inactive->PKT_active Phosphorylation TF_inactive Transcription Factor (Inactive) PKT_active->TF_inactive Phosphorylates TF_active Transcription Factor (Active) TF_inactive->TF_active Nucleus Nucleus TF_active->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression MCI225 MCI-225 MCI225->PKT_active Inhibits

Caption: Hypothetical signaling pathway for the Putative Kinase Target (PKT).

References

Troubleshooting & Optimization

Troubleshooting guide for MCI-225 synthesis and purification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for the synthesis and purification of compounds referred to as "MCI-225". Initial research indicates that "MCI-225" can refer to at least two distinct molecules: an anticancer agent designated "compound 225#" and a positron emission tomography (PET) tracer known as "[18F]MC225". This support center is divided into sections to address the specific challenges associated with each compound.

Section 1: Compound 225# (Anticancer Agent)

Compound 225# is a novel synthetic compound that has demonstrated significant anticancer activity, particularly in colorectal cancer models. It functions by inducing cell cycle arrest, apoptosis, and autophagy. The synthesis is a multi-step process that may present challenges for researchers.

Troubleshooting Guide: Synthesis and Purification of Compound 225#

Question: My reaction to form the intermediate (compound 2) is giving a low yield. What are the possible causes and solutions?

Answer: A low yield in the first step of the synthesis of compound 225#, the formation of the N-(anthraquinone-1-yl)-2-chloroacetamide intermediate, can be attributed to several factors:

  • Incomplete reaction: The reaction between 1-aminoanthraquinone and chloroacetyl chloride may not have gone to completion.

    • Solution: Ensure that the chloroacetyl chloride is added slowly to the stirring suspension of 1-aminoanthraquinone. The reaction is heated to 70°C for 12 hours; consider extending the reaction time and monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Degradation of starting materials: Chloroacetyl chloride is highly reactive and sensitive to moisture.

    • Solution: Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions: The amino group of 1-aminoanthraquinone can undergo side reactions if the conditions are not optimal.

    • Solution: Maintain the reaction temperature at 70°C as specified. Higher temperatures may lead to decomposition or side product formation.

  • Loss during work-up: The product is isolated by filtration and washed. Excessive washing or use of inappropriate solvents can lead to loss of product.

    • Solution: Wash the precipitate sequentially with saturated sodium bicarbonate, deionized water, and a minimal amount of cold ethanol as described in the protocol.[1]

Question: I am observing multiple spots on my TLC plate after the final reaction step. How can I improve the purity of my final product, compound 225#?

Answer: The appearance of multiple spots on a TLC plate indicates the presence of impurities, which could be unreacted starting materials, byproducts, or degradation products.

  • Incomplete reaction: The reaction between the intermediate and the subsequent reactant may be incomplete.

    • Solution: Monitor the reaction progress using TLC. If the reaction appears to have stalled, consider adding a slight excess of the reactant or extending the reaction time.

  • Suboptimal reaction conditions: Incorrect temperature or solvent can lead to the formation of side products.

    • Solution: Adhere strictly to the reaction conditions outlined in the protocol. Ensure the correct solvent is used and the temperature is maintained.

  • Purification challenges: The final compound may require careful purification to remove closely related impurities.

    • Solution: If the standard filtration and washing are insufficient, column chromatography is the recommended next step. Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. Monitor the fractions by TLC to isolate the pure compound.

Experimental Protocol: Synthesis of Compound 225#

This protocol is based on the published synthesis of compound 225#.[1]

Step 1: Synthesis of N-(anthraquinone-1-yl)-2-chloroacetamide (Compound 2)

  • Suspend 1-aminoanthraquinone (1 equivalent) in benzene.

  • To the stirring suspension, add chloroacetyl chloride (1.5 equivalents) dropwise.

  • Heat the mixture at 70°C and stir for 12 hours.

  • After cooling to room temperature, isolate the precipitate by filtration.

  • Wash the precipitate sequentially with saturated sodium bicarbonate (NaHCO3) solution, deionized water, and cold ethanol.

  • Dry the resulting yellow solid under vacuum for 24 hours. The expected yield is approximately 89%.

Step 2: Synthesis of Final Compound 225#

The specific details for the second step of the synthesis are not fully available in the provided search results. However, it involves a reaction with the chlorinated intermediate. A general procedure would likely involve nucleophilic substitution of the chloride.

  • Dissolve the N-(anthraquinone-1-yl)-2-chloroacetamide intermediate in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Add the appropriate nucleophile (specific reactant for compound 225#) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).

  • Stir the reaction at an appropriate temperature (this may range from room temperature to elevated temperatures) and monitor by TLC.

  • Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Signaling Pathway of Compound 225# in Colorectal Cancer Cells

Compound 225# exerts its anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

Compound225_Pathway Compound225 Compound 225# ER_Stress Endoplasmic Reticulum Stress Compound225->ER_Stress G2M_Arrest G2/M Phase Cell Cycle Arrest Compound225->G2M_Arrest Apoptosis Apoptosis Compound225->Apoptosis Ub_Aggregates Ubiquitinated Protein Aggregates ER_Stress->Ub_Aggregates Ub_Aggregates->Apoptosis Cell_Proliferation CRC Cell Proliferation G2M_Arrest->Cell_Proliferation Apoptosis->Cell_Proliferation

Caption: Signaling pathway of Compound 225# in colorectal cancer cells.

Section 2: [18F]MC225 (PET Tracer)

[18F]MC225 is a PET tracer used for imaging the function of P-glycoprotein (P-gp) at the blood-brain barrier.[3][4][5][6] Its synthesis involves the radiolabeling of a precursor molecule with fluorine-18, a short-lived radioisotope. The synthesis is typically automated.

Troubleshooting Guide: Synthesis and Purification of [18F]MC225

Question: The radiochemical yield (RCY) of my [18F]MC225 synthesis is consistently low. What could be the issue?

Answer: Low radiochemical yield is a common problem in PET tracer synthesis. Several factors can contribute to this:

  • Inefficient drying of the [18F]fluoride: The nucleophilic substitution reaction is highly sensitive to water.

    • Solution: Ensure the azeotropic drying of the [18F]fluoride/Kryptofix K2.2.2 complex is complete. Check the heating and vacuum parameters of your synthesis module.

  • Precursor quality and quantity: The mesylate precursor may have degraded, or an insufficient amount may be used.

    • Solution: Store the precursor under appropriate conditions (cool and dry). Verify the amount of precursor being used in the synthesis.

  • Suboptimal reaction conditions: The reaction temperature and time are critical for successful radiolabeling.

    • Solution: The recommended conditions are heating at 140°C for 30 minutes.[3][4][5] Verify that your synthesis module is reaching and maintaining the correct temperature.

  • Issues with the synthesis module: Mechanical problems with the synthesizer can lead to reagent delivery failures.

    • Solution: Perform regular maintenance and self-tests on the automated synthesizer to ensure all valves, syringes, and heaters are functioning correctly.[7]

Question: My final [18F]MC225 product has low radiochemical purity after HPLC purification. What are the likely causes?

Answer: Low radiochemical purity indicates the presence of radioactive impurities.

  • Incomplete reaction: Unreacted [18F]fluoride can be a major radiochemical impurity.

    • Solution: Optimize the reaction conditions as described above to drive the reaction to completion.

  • Formation of radiolabeled byproducts: Side reactions can lead to the formation of other radioactive species.

    • Solution: Ensure the precursor is of high chemical purity. Review the reaction conditions to minimize side product formation.

  • Suboptimal HPLC purification: The HPLC method may not be adequately separating [18F]MC225 from impurities.

    • Solution: Check the HPLC column's condition and ensure the mobile phase composition is correct. Verify the calibration of your radioactivity detector. The final product should have a radiochemical purity of >95%.[3][4]

Quantitative Data: [18F]MC225 Automated Synthesis Parameters
ParameterValueReference
Synthesis MethodOne-step direct 18F-fluorination[3][4][5]
PrecursorMesylate precursor[3][4][5]
Reaction Temperature140 °C[3][4][5]
Reaction Time30 minutes[3][4][5]
Total Synthesis Time74 - 120 minutes[3][4][8]
Radiochemical Yield (decay-corrected)3.8% - 13%[3][4][8]
Radiochemical Purity>95%[3][4]
Molar Activity>100 GBq/µmol[5]
Experimental Protocol: Automated One-Step Synthesis of [18F]MC225

This protocol is a generalized procedure based on published automated synthesis methods.[3][4][5][8]

  • [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a quaternary ammonium anion-exchange cartridge.

  • Elution: Elute the trapped [18F]fluoride into the reactor vessel using a solution of Kryptofix K2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Heat the mixture under vacuum and a stream of nitrogen to remove the water and acetonitrile, forming the dry [18F]KF/K2.2.2 complex.

  • Radiolabeling Reaction: Add a solution of the mesylate precursor in dimethylformamide (DMF) to the reactor. Heat the mixture at 140°C for 30 minutes.

  • Purification:

    • Cool the reaction mixture and dilute it with the HPLC mobile phase.

    • Inject the crude product onto a semi-preparative HPLC column for purification.

    • Collect the fraction corresponding to [18F]MC225.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with water to remove the HPLC solvents.

    • Elute the final [18F]MC225 product from the cartridge with ethanol and dilute with saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity (by radio-HPLC), residual solvents, pH, and sterility.

Experimental Workflow: [18F]MC225 Synthesis

MC225_Workflow Start [18F]Fluoride in Water Trap Trap on Anion Exchange Cartridge Start->Trap Elute Elute with K2.2.2/K2CO3 Trap->Elute Dry Azeotropic Drying Elute->Dry React Add Precursor in DMF Heat to 140°C Dry->React Purify Semi-preparative HPLC React->Purify Formulate SPE Formulation Purify->Formulate QC Quality Control Formulate->QC Final [18F]MC225 for Injection QC->Final

Caption: Automated synthesis workflow for the PET tracer [18F]MC225.

Frequently Asked Questions (FAQs)

Question: What are the main safety precautions to take during the synthesis of these compounds?

Answer: For compound 225# , standard organic chemistry safety precautions should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and handling reagents like chloroacetyl chloride with care. For [18F]MC225 , all work must be conducted in a shielded hot cell due to the high levels of radioactivity. Automated synthesis modules are used to minimize radiation exposure.[9]

Question: How can I confirm the identity and purity of my final compound?

Answer: For compound 225# , identity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis. For [18F]MC225 , identity is confirmed by co-elution with a non-radioactive standard on radio-HPLC. Radiochemical purity is also determined by radio-HPLC, and chemical purity is assessed by HPLC with a UV detector.

References

Optimizing storage conditions for long-term stability of MCI-225.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general laboratory best practices for handling chemical compounds. Due to the limited publicly available information on a specific compound designated as "MCI-225," the following recommendations are generalized and may not be fully applicable to your specific molecule. It is crucial for researchers to conduct their own stability studies and consult any available internal documentation or the compound supplier for precise handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended long-term storage conditions for a novel compound like MCI-225?

For novel compounds where specific stability data is unavailable, it is recommended to store them under conditions that minimize degradation. As a general guideline, solid forms of new chemical entities are often stored at -20°C or lower, protected from light and moisture. Solutions are typically more susceptible to degradation and should be stored at -80°C, preferably in single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I determine the optimal storage conditions for my specific batch of MCI-225?

To determine the optimal storage conditions, a formal stability testing program should be implemented.[1][2] This involves subjecting aliquots of MCI-225 to various environmental conditions (e.g., different temperatures, humidity levels, and light exposures) and monitoring its purity and potency over time.[1]

Q3: What are common signs of degradation to look for in my MCI-225 sample?

Visual signs of degradation can include a change in color, appearance of particulate matter, or clumping of a solid sample. For solutions, precipitation or color change can indicate instability. However, many degradation processes are not visible. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to assess purity and detect the presence of degradation products.

Q4: How often should I test the stability of my long-term stored MCI-225?

For a new compound under a long-term stability program, testing frequency should be sufficient to establish a stability profile. A common approach is to test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of MCI-225 due to improper storage or handling.1. Verify the storage conditions of your MCI-225 stock. 2. Perform a purity check of your current MCI-225 sample using a suitable analytical method (e.g., HPLC). 3. If degradation is confirmed, use a fresh, properly stored aliquot for subsequent experiments. 4. Review handling procedures to minimize exposure to light, air, and repeated temperature changes.
Precipitate observed in MCI-225 solution Poor solubility of MCI-225 in the chosen solvent or degradation.1. Confirm the solubility of MCI-225 in the solvent at the storage temperature. 2. Gently warm the solution to see if the precipitate redissolves (if the compound is heat-stable). 3. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. 4. Consider using a different solvent or a co-solvent system to improve solubility.
Change in color of the MCI-225 sample Oxidation or other chemical degradation.1. A change in color is a strong indicator of degradation. 2. The sample should be analyzed to identify the impurity profile. 3. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to prevent further degradation.

Experimental Protocols

Protocol 1: General Procedure for Long-Term Stability Testing

This protocol outlines a general approach for assessing the long-term stability of a compound like MCI-225.

  • Sample Preparation:

    • Prepare multiple, identical aliquots of MCI-225 in both solid form and in a relevant solvent.

    • Use vials made of inert material (e.g., amber glass) with tight-fitting seals.

  • Storage Conditions:

    • Store aliquots under a matrix of conditions. A typical starting point includes:

      • Long-term: -20°C and 5°C ± 3°C.

      • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.[3]

      • Photo-stability: Expose a set of samples to a controlled light source.

  • Testing Schedule:

    • Establish a testing schedule (e.g., initial time point (T0), 1 month, 3 months, 6 months, 12 months, etc.).[1]

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to determine the purity of MCI-225 and quantify any degradation products.

    • The method should be able to separate the parent compound from its potential degradation products.

  • Data Analysis:

    • At each time point, analyze the samples and compare the results to the T0 data.

    • Document any changes in appearance, purity, and the concentration of degradation products.

    • This data will help establish the recommended storage conditions and shelf-life.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Experimental Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions of MCI-225 Start->CheckStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed UseFreshAliquot Use Fresh, Properly Stored Aliquot DegradationConfirmed->UseFreshAliquot Yes NoDegradation Investigate Other Experimental Variables DegradationConfirmed->NoDegradation No ReviewHandling Review Handling Procedures UseFreshAliquot->ReviewHandling End Proceed with Experiment ReviewHandling->End NoDegradation->End Hypothetical_Signaling_Pathway cluster_cell Cell MCI225 MCI-225 Receptor Receptor MCI225->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

Technical Support Center: Minimizing Off-Target Effects of MCI-225 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of MCI-225 in cellular assays. MCI-225 is a selective noradrenaline (norepinephrine) reuptake inhibitor and a 5-HT3 antagonist, which has shown potential antidepressant-like effects in preclinical studies.[1][2][3] Ensuring the specificity of its action in cellular assays is critical for the accurate interpretation of experimental results and for advancing its potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of MCI-225?

MCI-225 is known to have two primary molecular targets:

  • Noradrenaline (Norepinephrine) Transporter (NET): It acts as a selective inhibitor of NET, leading to increased extracellular levels of noradrenaline.[3]

  • 5-HT3 Receptor: It functions as an antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[1][2]

Q2: What are potential off-target effects, and why are they a concern with MCI-225?

Q3: What are the initial signs of potential off-target effects in my cellular assays with MCI-225?

Common indicators of off-target effects include:

  • Inconsistent results when using other selective NET inhibitors or 5-HT3 antagonists.

  • Discrepancies between the observed cellular phenotype and what is expected from modulating noradrenaline and 5-HT3 signaling.

  • Cellular toxicity at concentrations close to the effective dose for on-target activity.

  • Phenotypes that are not rescued by the addition of the respective agonists (e.g., norepinephrine or a 5-HT3 agonist).

Troubleshooting Guide

If you suspect off-target effects are influencing your results with MCI-225, follow this troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Dose-Response Analysis cluster_2 Step 2: Orthogonal Controls cluster_3 Step 3: Genetic Validation cluster_4 Conclusion A Unexpected or Inconsistent Phenotype Observed B Perform a Detailed Dose-Response Curve A->B Investigate C Determine EC50 for Phenotype and Compare with Known IC50 for NET and 5-HT3 B->C D Use Structurally Different NET Inhibitor (e.g., Desipramine) C->D If Discrepancy Found E Use Structurally Different 5-HT3 Antagonist (e.g., Ondansetron) C->E If Discrepancy Found F Compare Phenotypes D->F E->F G siRNA/shRNA or CRISPR-mediated Knockdown/Knockout of NET (SLC6A2) F->G If Phenotypes Differ H siRNA/shRNA or CRISPR-mediated Knockdown/Knockout of 5-HT3 Receptor Subunits (e.g., HTR3A) F->H If Phenotypes Differ I Treat Knockdown/Knockout Cells with MCI-225 G->I H->I J Phenotype Abolished: Likely On-Target I->J If Phenotype is Rescued K Phenotype Persists: Likely Off-Target I->K If Phenotype Persists

Caption: Troubleshooting workflow for suspected off-target effects of MCI-225.

Data Presentation: Comparative Analysis of MCI-225 and Control Compounds

To minimize off-target effects, it is crucial to use MCI-225 at the lowest effective concentration and to compare its activity with other well-characterized inhibitors. The following table provides a hypothetical, yet representative, dataset for such a comparative analysis.

CompoundPrimary Target(s)IC50 (NET Binding)IC50 (5-HT3 Binding)EC50 (Phenotypic Assay)Cytotoxicity (CC50)Selectivity Index (CC50/EC50)
MCI-225 NET, 5-HT3 15 nM 25 nM 50 nM >10 µM >200
DesipramineNET5 nM>10 µM20 nM>10 µM>500
Ondansetron5-HT3>10 µM2 nM10 nM>20 µM>2000
Inactive AnalogNone>20 µM>20 µM>20 µM>20 µMN/A

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of MCI-225 using a Dose-Response Assay

Objective: To identify the minimum effective concentration of MCI-225 that elicits the desired on-target phenotype while minimizing the risk of off-target effects.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10-point serial dilution of MCI-225. A common starting point is a 3-fold dilution series starting from 10 µM.

  • Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of MCI-225 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration appropriate for the biological process being studied.

  • Phenotypic Readout: Measure the biological response using a relevant assay (e.g., a cAMP assay for NET inhibition, a calcium flux assay for 5-HT3 receptor activity, or a cell proliferation assay).

  • Data Analysis: Plot the response against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Orthogonal Validation with Structurally Unrelated Inhibitors

Objective: To confirm that the observed phenotype is a result of inhibiting the intended target and not due to the chemical structure of MCI-225.

Methodology:

  • Inhibitor Selection: Choose a well-characterized, structurally distinct NET inhibitor (e.g., desipramine) and a 5-HT3 antagonist (e.g., ondansetron).

  • Dose-Response Experiments: Perform dose-response experiments for each of the selected inhibitors as described in Protocol 1.

Protocol 3: Genetic Knockdown for Target Validation

Objective: To definitively attribute the observed phenotype to the inhibition of NET or the 5-HT3 receptor.

Methodology:

  • Reagent Design and Transfection: Design and transfect cells with siRNA or shRNA constructs targeting the mRNA of the noradrenaline transporter (SLC6A2) or a 5-HT3 receptor subunit (e.g., HTR3A). A non-targeting control siRNA/shRNA should be used as a negative control.

  • Verification of Knockdown: After 48-72 hours, verify the knockdown efficiency by RT-qPCR or Western blotting.

  • MCI-225 Treatment: Treat the knockdown cells and control cells with the previously determined effective concentration of MCI-225.

  • Phenotypic Analysis: Assess the phenotype of interest. If the phenotype observed with MCI-225 in control cells is absent or significantly reduced in the knockdown cells, it confirms that the effect is mediated through the target protein.

Signaling Pathways and Experimental Workflows

MCI-225 Mechanism of Action

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MCI225 MCI-225 NET Noradrenaline Transporter (NET) MCI225->NET Inhibits HTR3 5-HT3 Receptor MCI225->HTR3 Antagonizes NE_vesicle Noradrenaline (NE) NE_synapse NE NE_vesicle->NE_synapse Release NE_synapse->NET Binds for reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds NE_reuptake Reuptake Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates Ion_Channel Cation Influx HTR3->Ion_Channel Opens Serotonin Serotonin (5-HT) Serotonin->HTR3 Binds

Caption: Dual mechanism of action of MCI-225.

Experimental Workflow for Minimizing Off-Target Effects

A Start: Hypothesis on MCI-225's Cellular Function B Step 1: Determine Lowest Effective Concentration (Dose-Response) A->B C Step 2: Orthogonal Validation (Use alternative NET and 5-HT3 inhibitors) B->C D Step 3: Genetic Validation (siRNA/CRISPR of NET and 5-HT3R) C->D E Step 4: Off-Target Profiling (Optional) (e.g., Kinase Panel, Receptor Screening) D->E If phenotype is ambiguous F Conclusion: On-Target Effect Confirmed D->F If phenotype is validated E->F

Caption: A systematic workflow to validate the on-target effects of MCI-225.

References

Interpreting conflicting data on MCI-225's mechanism of action.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a resource to navigate the conflicting data surrounding the mechanism of action of Aspirin. The information is presented in a question-and-answer format to address specific experimental issues and discrepancies.

Frequently Asked Questions (FAQs)

Q1: My experiments show effects of Aspirin that cannot be explained by COX inhibition alone. What other mechanisms could be at play?

While the primary mechanism of Aspirin is the irreversible acetylation of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thromboxanes, several COX-independent mechanisms have been identified.[1][2][3] These alternative pathways may explain unexpected experimental outcomes. Key among these are:

  • Acetylation of non-COX proteins: Aspirin can acetylate a variety of other cellular proteins, potentially altering their function.[1][4][5] This includes proteins involved in signal transduction and gene regulation.

  • Modulation of NF-κB signaling: Aspirin and its metabolite, salicylate, have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.[1][6][7] However, the nature of this modulation is complex and appears to be context-dependent.

  • Activation of endothelial Nitric Oxide Synthase (eNOS): Aspirin has been demonstrated to increase the activity of eNOS, leading to enhanced nitric oxide (NO) production.[8][9][10] This effect is independent of COX inhibition and contributes to Aspirin's vascular effects.

Q2: I am seeing conflicting results regarding Aspirin's effect on the NF-κB pathway. In some of my experiments, it appears to inhibit NF-κB, while in others, it seems to activate it. Why is this?

The conflicting data on Aspirin's effect on NF-κB signaling is a known issue and likely stems from differences in experimental conditions.[6][11][12] The dual effects of Aspirin on this pathway can be summarized as follows:

  • Inhibition of cytokine-induced NF-κB activation: In the presence of inflammatory stimuli like TNF-α, Aspirin (and salicylate) can inhibit the IKKβ complex, which is crucial for the activation of the canonical NF-κB pathway.[7][13] This leads to a downstream reduction in the expression of NF-κB target genes involved in inflammation.

  • Direct activation of NF-κB in the absence of other stimuli: Conversely, prolonged exposure to Aspirin alone, particularly at pharmacologically relevant doses, has been shown to stimulate the NF-κB pathway in some cancer cell lines.[6][11] This can lead to increased nuclear translocation of p65 and, paradoxically, may contribute to apoptosis in neoplastic cells.

Therefore, the observed effect of Aspirin on NF-κB is highly dependent on the cellular context and the presence or absence of other inflammatory mediators.

Q3: My platelet aggregation assays show some residual platelet activity despite complete inhibition of COX-1 by Aspirin. Is this expected?

Yes, this is an observation that has been reported in the literature. While Aspirin is a potent inhibitor of COX-1-dependent platelet aggregation (mediated by thromboxane A2), platelets can still be activated by other agonists through COX-independent pathways.[14][15][16] For instance, agonists like ADP and collagen can induce platelet aggregation through their respective receptors, even in the presence of Aspirin.[16][17]

Furthermore, some studies suggest that higher doses of aspirin may have additional, non-COX-1-dependent inhibitory effects on platelet function.[14] It is also important to consider the potential for inter-individual variability in response to Aspirin.[15]

Troubleshooting Guides

Issue: Inconsistent results in NF-κB activation assays with Aspirin treatment.

  • Possible Cause 1: Variation in cell culture conditions.

    • Troubleshooting Step: Standardize cell seeding density, passage number, and serum concentration in your culture medium. Ensure that cells are not stressed before Aspirin treatment.

  • Possible Cause 2: Presence or absence of co-stimulants.

    • Troubleshooting Step: As discussed in the FAQs, Aspirin's effect on NF-κB is highly dependent on the inflammatory context. If you are investigating the inhibitory effects of Aspirin, ensure you are pre-treating with Aspirin before stimulating with an inflammatory agent (e.g., TNF-α, LPS). Conversely, if you are studying the direct effects of Aspirin, ensure your culture is free of other confounding stimuli.

  • Possible Cause 3: Different time points of analysis.

    • Troubleshooting Step: The kinetics of NF-κB activation and inhibition can be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect of Aspirin.

Issue: Unexpectedly high eNOS activity in cells treated with Aspirin.

  • Possible Cause 1: Direct acetylation of eNOS by Aspirin.

    • Troubleshooting Step: This is a known COX-independent effect of Aspirin.[8][9] To confirm this is not an artifact, include a control with salicylic acid, the primary metabolite of Aspirin, which does not acetylate proteins. Salicylic acid should not produce the same increase in eNOS activity.[9]

  • Possible Cause 2: Assay methodology.

    • Troubleshooting Step: Ensure your eNOS activity assay is robust. The conversion of L-[³H]arginine to L-[³H]citrulline is a standard method.[18] Validate your assay with known inhibitors of eNOS, such as L-NAME.

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of Aspirin on COX-1 and COX-2

EnzymeIC50 (µM)Reference
COX-13.57[Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of rheumatology, 26(6), 1354–1360.][19]
COX-229.3[Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of rheumatology, 26(6), 1354–1360.][19]

Note: IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: Measurement of Platelet Aggregation

This protocol is a generalized method for assessing platelet aggregation using light transmittance aggregometry.

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Aspirin Treatment (In Vitro):

    • Incubate PRP with the desired concentration of Aspirin or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to the PRP cuvette and record the change in light transmittance over time.

    • The increase in light transmittance corresponds to the degree of platelet aggregation.

Protocol 2: Assessment of NF-κB Activation by Western Blot for IκBα Degradation

This protocol outlines a common method to indirectly measure NF-κB activation by observing the degradation of its inhibitor, IκBα.[20][21][22]

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with Aspirin for the desired time and concentration. For inhibition studies, pre-treat with Aspirin before adding an inflammatory stimulus (e.g., TNF-α).

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation.

Protocol 3: Measurement of eNOS Activity

This protocol describes the measurement of eNOS activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.[18]

  • Cell Culture and Treatment:

    • Culture endothelial cells to confluency.

    • Treat the cells with Aspirin or vehicle control for the desired time and concentration.

  • Cell Lysis and Incubation:

    • Lyse the cells in a buffer containing L-valine (to inhibit arginase), NADPH, CaCl₂, and calmodulin.

    • Add L-[³H]arginine to the cell lysates and incubate at 37°C for a specified time.

  • Separation and Quantification:

    • Stop the reaction by adding a stop buffer containing a cation exchange resin (e.g., Dowex AG50WX-8).

    • The resin will bind the unreacted L-[³H]arginine, while the L-[³H]citrulline will remain in the supernatant.

    • Centrifuge the samples and collect the supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • The amount of L-[³H]citrulline produced is proportional to the eNOS activity.

Visualizations

COX_Dependent_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Thromboxanes Thromboxanes COX-1 / COX-2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation Aspirin Aspirin Aspirin->COX-1 / COX-2 Irreversible Acetylation COX_Independent_Pathways cluster_nfkb NF-κB Signaling cluster_enos eNOS Pathway IKK IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription eNOS eNOS Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->eNOS Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Aspirin Aspirin Aspirin->IKK Inhibits (in presence of stimuli) Aspirin->eNOS Activates via Acetylation Experimental_Workflow_NFkB Cell Culture Cell Culture Aspirin Treatment Aspirin Treatment Cell Culture->Aspirin Treatment Protein Extraction Protein Extraction Aspirin Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot IκBα Detection IκBα Detection Western Blot->IκBα Detection

References

Addressing Batch-to-Batch Variability of Commercially Sourced MCI-225: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

Welcome to the technical support center for MCI-225. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercially sourced MCI-225 and to provide guidance for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is MCI-225 and what is its primary mechanism of action?

A1: MCI-225 is a research compound that has been investigated for its potential therapeutic effects. Based on available information, "MCI-225" may refer to different substances in various research contexts. For clarity, this guide focuses on the compound identified as a potent and selective inhibitor of the sodium-hydrogen exchanger (NHE-1). Its primary mechanism of action is the blockage of this ion exchanger, which is involved in intracellular pH regulation and has been implicated in various cellular processes and pathological conditions.

Q2: We are observing inconsistent results between different lots of MCI-225. What could be the cause?

A2: Batch-to-batch variability is a known challenge in the use of commercially sourced chemical compounds.[1][2][3] Several factors can contribute to these inconsistencies, including:

  • Purity and Impurity Profile: Minor variations in the synthesis and purification processes can lead to different levels and types of impurities in each batch. These impurities may have off-target effects that can influence experimental outcomes.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct solubility and bioavailability characteristics.

  • Stability and Degradation: Improper storage or handling can lead to degradation of the compound, resulting in reduced potency.

  • Supplier-Specific Variations: Different suppliers may use slightly different manufacturing processes, leading to batch variations.

Q3: How can we mitigate the impact of batch-to-batch variability on our experiments?

A3: To minimize the impact of variability, we recommend the following steps:

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new batch. Pay close attention to the reported purity, identity confirmation (e.g., by NMR, MS), and any listed impurities.

  • Internal Quality Control (QC): Perform your own analytical validation on a small sample of the new batch before initiating large-scale experiments. This could include techniques like HPLC or LC-MS to confirm purity and identity against a previously characterized "golden batch."

  • Functional Validation: Conduct a small-scale functional assay to compare the biological activity of the new batch with a previous batch that yielded expected results. This will help to ensure consistent potency.

  • Standardized Operating Procedures (SOPs): Maintain and strictly follow SOPs for compound handling, storage, and preparation of stock solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced or no biological activity with a new batch. 1. Incorrect concentration of the working solution. 2. Degradation of the compound due to improper storage or handling. 3. Lower potency of the new batch.1. Verify calculations and preparation of the stock and working solutions. 2. Review storage conditions (temperature, light exposure). Prepare a fresh stock solution from the new batch. 3. Perform a dose-response experiment to determine the EC50/IC50 of the new batch and compare it to previous batches.
Increased off-target effects or unexpected cellular toxicity. 1. Presence of cytotoxic impurities in the new batch. 2. Higher potency of the new batch leading to exaggerated on-target toxicity.1. Review the impurity profile on the CoA. If possible, perform analytical testing to identify unknown impurities. 2. Re-evaluate the working concentration. Perform a toxicity assay with a wide range of concentrations.
Inconsistent results within the same batch. 1. Instability of the compound in the experimental media. 2. Variability in experimental procedure. 3. Precipitation of the compound at the working concentration.1. Assess the stability of MCI-225 in your specific cell culture media or buffer over the time course of the experiment. 2. Ensure strict adherence to the experimental protocol.[4] Utilize positive and negative controls in every experiment.[5][6] 3. Visually inspect solutions for any signs of precipitation. Determine the solubility limit in your experimental system.

Experimental Protocols

Protocol 1: Analytical Validation of MCI-225 Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To confirm the purity of a new batch of MCI-225.

  • Materials:

    • MCI-225 (new batch and reference standard/previous batch)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Method:

    • Prepare a stock solution of MCI-225 (1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution (e.g., 10 µg/mL) in the mobile phase.

    • Set up the HPLC method:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: e.g., 5% to 95% B over 20 minutes

      • Flow Rate: 1 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of MCI-225 (e.g., 254 nm)

      • Injection Volume: 10 µL

    • Inject the reference standard and the new batch sample.

    • Data Analysis: Compare the chromatograms. The retention time of the main peak for the new batch should match the reference standard. Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Functional Validation of MCI-225 Potency using a Cell-Based Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of MCI-225.

  • Principle: This protocol assumes the use of a cell line where NHE-1 inhibition leads to a measurable downstream effect (e.g., changes in intracellular pH, cell viability, or reporter gene activity).

  • Materials:

    • Appropriate cell line

    • Cell culture medium and supplements

    • MCI-225 (new batch and reference standard/previous batch)

    • Assay-specific reagents (e.g., pH-sensitive dye, cell viability reagent)

    • 96-well plates

    • Plate reader

  • Method:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of MCI-225 (e.g., 10-point, 3-fold dilution starting from 100 µM) for both the new and reference batches.

    • Remove the culture medium and add the medium containing the different concentrations of MCI-225. Include vehicle control wells (e.g., DMSO).

    • Incubate for the desired time period.

    • Perform the assay readout according to the manufacturer's instructions (e.g., measure fluorescence for intracellular pH or luminescence for cell viability).

    • Data Analysis: Plot the response versus the log of the MCI-225 concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch. The IC50 of the new batch should be within an acceptable range of the reference batch.

Visualizations

experimental_workflow cluster_procurement Procurement cluster_qc Internal Quality Control cluster_decision Decision cluster_outcome Outcome new_batch Receive New Batch of MCI-225 coa Request and Review Certificate of Analysis new_batch->coa analytical Analytical Validation (e.g., HPLC) coa->analytical functional Functional Validation (e.g., IC50 determination) analytical->functional pass_fail Does it meet specifications? functional->pass_fail accept Accept Batch for Experiments pass_fail->accept Yes reject Reject Batch & Contact Supplier pass_fail->reject No

Caption: Workflow for qualifying a new batch of MCI-225.

signaling_pathway MCI225 MCI-225 NHE1 NHE-1 MCI225->NHE1 Inhibits H_ion H+ Efflux NHE1->H_ion Mediates pHi Intracellular pH (pHi) Regulation H_ion->pHi Maintains downstream Downstream Cellular Processes (e.g., proliferation, migration) pHi->downstream Affects

Caption: Simplified signaling pathway of MCI-225 via NHE-1 inhibition.

References

Technical Support Center: [18F]MC225 Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radio-labeled [18F]MC225. The information is designed to help improve both the radiochemical yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing [18F]MC225?

A1: There are two main methods for the radiosynthesis of [18F]MC225: a traditional 2-step method and a more recent, optimized 1-step method. The 2-step process involves the distillation of an [18F]fluoroethylbromide intermediate, which can be time-consuming and result in lower radiochemical yields.[1][2][3][4] The 1-step method utilizes a direct nucleophilic substitution of a mesylate precursor with [18F]fluoride, offering a more robust and simplified procedure suitable for automation.[1][2][3][4]

Q2: What is the importance of the precursor's stability and how can it be improved?

A2: Precursor stability is critical for achieving high radiochemical yields. Instability can lead to degradation and the formation of impurities. For the 1-step synthesis of [18F]MC225, using a mesylate salt form of the precursor has been shown to improve its stability.[1][2][3][4]

Q3: Which automated synthesis module is recommended for the 1-step synthesis of [18F]MC225?

A3: Studies have shown that the IBA Synthera module provides better results for the 1-step synthesis of [18F]MC225 compared to the Eckert & Ziegler (E&Z) PharmTracer module. The Synthera module has been associated with shorter synthesis times, higher radiochemical yields, and greater radiochemical purity.[1][2][3]

Q4: What are the expected values for radiochemical yield (RCY), radiochemical purity (RCP), and molar activity (Am) for [18F]MC225?

A4: The expected values can vary depending on the synthesis method and the automated module used. For the 1-step synthesis, the IBA Synthera module has been reported to produce [18F]MC225 with a radiochemical purity of over 95% and a radiochemical yield of approximately 6.5%.[1][2][3] In other automated systems like the CFN-MPS200, decay-corrected yields of around 13% with over 99% radiochemical purity and molar activity greater than 1000 GBq/μmol have been achieved.[5][6] Molar activity is generally expected to be higher than 100 GBq/μmol.[1][2][3]

Troubleshooting Guides

Low Radiochemical Yield

Problem: The radiochemical yield (RCY) of [18F]MC225 is significantly lower than expected.

Potential Cause Troubleshooting Step
Inefficient Drying of [18F]Fluoride Ensure the [18F]KF/Kryptofix 2.2.2 complex is thoroughly dried. The drying process is faster and more efficient in certain synthesis modules like the IBA Synthera.[1]
Precursor Instability Use the mesylate salt form of the MC225 precursor to improve stability.[1][2][3][4]
Suboptimal Reaction Conditions Verify that the reaction temperature is maintained at 140°C for 30 minutes.[1][2][3][4] Ensure the precursor is fully dissolved in a suitable solvent like DMF before being added to the reaction vessel.[1][2][3][4]
Inefficient Synthesis Method If using the 2-step synthesis method involving the distillation of [18F]fluoroethylbromide, consider switching to the more robust and higher-yielding 1-step direct fluorination method.[1][2][3][4]
Synthesis Module Performance If using an Eckert & Ziegler module, be aware that it may result in lower RCY compared to the IBA Synthera module.[1][2][3]
Low Radiochemical Purity

Problem: The final product shows significant impurities upon analysis (e.g., by UPLC or HPLC).

Potential Cause Troubleshooting Step
Incomplete Reaction Confirm that the reaction has been heated at 140°C for the full 30 minutes to ensure complete conversion of the precursor.[1][2][3][4]
Precursor Degradation Utilize the more stable mesylate salt of the precursor to minimize the formation of impurities from degradation.[1][2][3][4]
Ineffective HPLC Purification Optimize the semi-preparative HPLC purification. Ensure the correct column (e.g., Symmetryshield RP8, 5 μm, 7.8 × 300 mm) and mobile phase (e.g., 0.1 M NaOAc/ACN (5.5/4.5) (v/v), pH = 4.7) are used.[1] Verify the flow rate is set to 3 ml/min and that the product is collected at the correct retention time (approximately 10-11 minutes).[1]
Suboptimal Synthesis Module The Eckert & Ziegler module has been associated with lower radiochemical purity (around 91%) compared to the IBA Synthera module (>95%).[1][2][3] If purity is a persistent issue, consider the synthesis module as a contributing factor.

Data Summary

Comparison of Automated Synthesis Modules for 1-Step [18F]MC225 Synthesis
ParameterIBA SyntheraEckert & Ziegler (E&Z) PharmTracer
Total Synthesis Time 106 minutes120 minutes
Radiochemical Yield (RCY) 6.5%3.8%
Radiochemical Purity (RCP) > 95%91%
Molar Activity (Am) > 100 GBq/μmol> 100 GBq/μmol

Data sourced from Garcia-Varela et al. (2021).[1][2][3]

Reported [18F]MC225 Quality Control Specifications
ParameterReported ValueReference
Radiochemical Purity (RCP) 99.5 ± 0.3%Toyohara et al. (2020)[5]
Radiochemical Purity (RCP) 96.9 ± 0.6%Mossel et al. (2021)[7]
Decay-Corrected Yield 12.8 ± 2.6%Toyohara et al. (2020)[5]
Molar Activity (Am) 1576 ± 446 GBq/μmolToyohara et al. (2020)[5]
Molar Activity (Am) 1074 ± 587 GBq/μmolMossel et al. (2021)[7]

Experimental Protocols

1-Step Radiosynthesis of [18F]MC225

This protocol is adapted from the optimized 1-step synthesis method.

  • [18F]Fluoride Trapping and Elution:

    • Trap aqueous [18F]fluoride on an anion-exchange cartridge.

    • Elute the [18F]fluoride into the reactor vessel using a mixture of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile and water.

  • Azeotropic Drying:

    • Dry the [18F]KF/K2.2.2 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the mesylate precursor of MC225 in dimethylformamide (DMF).

    • Add the precursor solution to the dried [18F]KF/K2.2.2 complex.

    • Heat the reaction mixture at 140°C for 30 minutes.[1][2][3][4]

  • Quenching:

    • After the reaction is complete, cool the mixture and add 1 ml of water to quench the reaction.[1]

Semi-Preparative HPLC Purification of [18F]MC225
  • System Preparation:

    • Equilibrate the semi-preparative HPLC system.

  • Injection:

    • Inject the crude reaction mixture onto the HPLC column.

  • Chromatographic Conditions:

    • Column: Symmetryshield RP8, 5 μm, 7.8 × 300 mm.[1]

    • Mobile Phase: 0.1 M Sodium Acetate (NaOAc) / Acetonitrile (ACN) in a 5.5 / 4.5 (v/v) ratio, with the pH adjusted to 4.7.[1]

    • Flow Rate: 3 ml/min.[1]

    • Detection: UV at 215 nm and a radioactivity detector.[1]

  • Fraction Collection:

    • Collect the fraction corresponding to the [18F]MC225 peak, which typically elutes at a retention time of 10-11 minutes.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Radiochemical Yield Q1 Is the [18F]KF/K2.2.2 complex completely dry? Start->Q1 A1_No Action: Improve azeotropic drying process. Q1->A1_No No Q2 Are you using the mesylate salt precursor? Q1->Q2 Yes A1_No->Q2 A2_No Action: Switch to the more stable mesylate precursor. Q2->A2_No No Q3 Are reaction conditions optimal (140°C for 30 min)? Q2->Q3 Yes A2_No->Q3 A3_No Action: Verify and correct reaction temperature and time. Q3->A3_No No Q4 Are you using the 1-step synthesis method? Q3->Q4 Yes A3_No->Q4 A4_No Action: Consider switching from the 2-step to the 1-step method. Q4->A4_No No End Yield should be improved. Q4->End Yes A4_No->End

Caption: Troubleshooting workflow for low radiochemical yield of [18F]MC225.

Troubleshooting_Low_Purity Start Low Radiochemical Purity Q1 Was the reaction time 30 minutes at 140°C? Start->Q1 A1_No Action: Ensure complete reaction by adhering to protocol time and temperature. Q1->A1_No No Q2 Is the semi-preparative HPLC purification optimized? Q1->Q2 Yes A1_No->Q2 A2_No Action: Verify column, mobile phase, and flow rate. Check collection window. Q2->A2_No No Q3 Are you using a stable precursor? Q2->Q3 Yes A2_No->Q3 A3_No Action: Use the mesylate salt precursor to minimize degradation. Q3->A3_No No End Purity should be improved. Q3->End Yes A3_No->End

Caption: Troubleshooting workflow for low radiochemical purity of [18F]MC225.

Synthesis_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification & QC F18_Trap [18F]Fluoride Trapping Drying Azeotropic Drying of [18F]KF/K2.2.2 F18_Trap->Drying Reaction Add Mesylate Precursor Heat at 140°C for 30 min Drying->Reaction Quench Quench with Water Reaction->Quench HPLC_Inject Inject Crude Mixture onto Semi-Prep HPLC Quench->HPLC_Inject HPLC_Collect Collect [18F]MC225 Fraction (10-11 min) HPLC_Inject->HPLC_Collect QC Quality Control (UPLC/HPLC) HPLC_Collect->QC Final_Product Final Product QC->Final_Product

Caption: Experimental workflow for the 1-step synthesis and purification of [18F]MC225.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of MCI-225 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on strategies to improve the central nervous system (CNS) penetration of MCI-225 derivatives. The information is based on established principles of medicinal chemistry and drug delivery to the brain.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MCI-225 derivative shows high efficacy in vitro but no activity in vivo. Could poor Blood-Brain Barrier (BBB) penetration be the issue?

A1: Yes, a significant discrepancy between in vitro and in vivo efficacy is a classic indicator of poor pharmacokinetic properties, including limited BBB penetration. The BBB is a highly selective barrier that restricts the passage of most compounds from the bloodstream into the brain. To confirm this, you should perform a brain penetration study to quantify the concentration of your compound in the brain tissue versus the plasma. A low brain-to-plasma concentration ratio (Kp) would suggest poor BBB penetration.

Troubleshooting Steps:

  • Quantify Brain and Plasma Concentrations: Perform a pharmacokinetic study in a relevant animal model (e.g., mice or rats). Measure the compound concentration in both plasma and brain homogenate at several time points after administration.

  • Calculate the Kp and Kp,uu: Determine the total brain-to-plasma ratio (Kp). For a more accurate measure of unbound drug that can engage the target, calculate the unbound brain-to-plasma ratio (Kp,uu) by correcting for plasma and brain tissue binding. A Kp,uu value significantly less than 1 indicates that the compound is actively effluxed from the brain.

  • Assess Physicochemical Properties: Analyze the physicochemical properties of your derivative. High polar surface area (PSA > 90 Ų), high molecular weight (MW > 500 Da), and a high number of hydrogen bond donors (HBD > 5) are often associated with poor BBB penetration.

Q2: How can I modify the chemical structure of my MCI-225 derivative to improve its BBB penetration?

A2: Enhancing BBB penetration typically involves optimizing the physicochemical properties of the molecule to favor passive diffusion across the lipid-rich endothelial cells of the BBB. Key strategies include:

  • Increasing Lipophilicity: A logP value between 2 and 4 is often considered optimal for BBB penetration. This can be achieved by adding lipophilic groups (e.g., methyl, fluoro) or masking polar functional groups. However, excessive lipophilicity can lead to increased plasma protein binding and metabolism.

  • Reducing Polar Surface Area (PSA): Aim for a PSA below 90 Ų. This can be done by replacing polar groups with non-polar isosteres or by intramolecular hydrogen bonding to mask polar functionalities.

  • Decreasing Molecular Weight (MW): Smaller molecules generally diffuse more readily across the BBB. Aim for a molecular weight below 500 Da.

  • Prodrug Strategies: A common approach is to mask polar functional groups with lipophilic moieties that can be cleaved in the brain to release the active drug. For example, converting a hydroxyl group to an ester or a carboxylic acid to an ester can increase brain uptake.

Q3: My derivative is a substrate for efflux transporters like P-glycoprotein (P-gp). What can I do?

A3: P-glycoprotein is a major efflux transporter at the BBB that actively pumps many xenobiotics out of the brain. If your compound is a P-gp substrate, several strategies can be employed:

  • Structural Modification: Minor structural changes can sometimes significantly reduce P-gp recognition. This often involves altering the number and position of hydrogen bond acceptors and donors.

  • Co-administration with P-gp Inhibitors: In preclinical studies, co-administering a P-gp inhibitor (e.g., verapamil, zosuquidar) can increase the brain concentration of your compound. However, this approach has clinical limitations due to potential drug-drug interactions.

  • Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be an effective strategy. The prodrug would cross the BBB and then be converted to the active compound within the brain.

Quantitative Data Summary

Table 1: Physicochemical Properties Influencing BBB Penetration

PropertyGeneral Guideline for Good BBB PenetrationPotential Modification Strategy
LogP 2 - 4Add/remove lipophilic or polar functional groups.
Molecular Weight (MW) < 500 DaSimplify the chemical structure; remove non-essential moieties.
Polar Surface Area (PSA) < 90 ŲMask polar groups (e.g., -OH, -NH2, -COOH) via methylation, esterification, or intramolecular H-bonding.
Hydrogen Bond Donors (HBD) < 5Replace -OH or -NH2 groups with less polar isosteres (e.g., -OCH3, -N(CH3)2).
Hydrogen Bond Acceptors (HBA) < 10Reduce the number of nitrogen and oxygen atoms.
pKa 7.5 - 10.5Modify ionizable groups to control the ionization state at physiological pH (7.4).

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Cell-Based Model (e.g., Caco-2 or MDCK-MDR1)

This assay provides an initial screen for a compound's ability to cross a cell monolayer and its susceptibility to P-gp-mediated efflux.

Methodology:

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Permeability Assessment (A-to-B):

    • Add the test compound (e.g., 10 µM) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

    • Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Efflux Assessment (B-to-A):

    • Add the test compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

    • Quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Protocol 2: In Vivo Brain Penetration Study in Rodents

This protocol determines the brain-to-plasma concentration ratio (Kp) of a compound.

Methodology:

  • Compound Administration: Administer the MCI-225 derivative to a cohort of rodents (e.g., mice) via the intended clinical route (e.g., intravenous or oral).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), euthanize a subset of animals.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to obtain plasma.

    • Perfuse the brain with saline to remove residual blood.

    • Excise and weigh the brain.

  • Sample Processing:

    • Homogenize the brain tissue in a suitable buffer.

    • Extract the compound from the plasma and brain homogenate using protein precipitation or liquid-liquid extraction.

  • Quantification:

    • Analyze the concentration of the compound in the plasma and brain extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Kp value at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).

Visualizations

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Prodrug Lipophilic Prodrug (MCI-225 Derivative) BBB Endothelial Cell Prodrug->BBB Passive Diffusion ActiveDrug Active Drug (MCI-225) BBB->ActiveDrug Prodrug Conversion Enzyme Brain Enzymes Enzyme->ActiveDrug Cleavage

Caption: Prodrug strategy for enhancing BBB penetration.

G start Start: Low in vivo efficacy check_bbb Is BBB penetration poor? start->check_bbb measure_kp Measure Brain-to-Plasma Ratio (Kp) check_bbb->measure_kp Yes analyze_physchem Analyze Physicochemical Properties (LogP, PSA, MW, HBD) check_bbb->analyze_physchem Yes efflux_issue Is it a P-gp substrate? measure_kp->efflux_issue modify Structural Modification analyze_physchem->modify resynthesize Re-synthesize Derivative modify->resynthesize retest Re-test in vivo resynthesize->retest efflux_issue->modify Yes inhibit_pgp Co-administer P-gp inhibitor (preclinical) efflux_issue->inhibit_pgp Yes

Best practices for handling and disposal of MCI-225.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of best practices for the handling and disposal of the research compound MCI-225, based on available scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for MCI-225 was not located; therefore, the safety and handling information is based on general knowledge of similar laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell-based assays - Compound precipitation in media- Cell line variability- Inconsistent incubation times- Ensure complete solubilization of MCI-225 in the chosen solvent before diluting in aqueous media.- Use a consistent passage number for your cell line and regularly check for mycoplasma contamination.- Standardize all incubation and treatment times across experiments.
High variability in animal behavior studies - Improper animal handling- Inconsistent drug administration- Environmental stressors- Handle animals consistently and gently to minimize stress.- Ensure accurate and consistent dosing for all animals.- Maintain a controlled environment with consistent lighting, temperature, and noise levels.
Compound appears to be inactive - Degradation of the compound- Incorrect concentration- Issues with the experimental setup- Store MCI-225 under the recommended conditions (cool, dry, and dark) and prepare fresh solutions for each experiment.- Verify the final concentration of the compound in your assay.- Include positive and negative controls to validate the experimental setup.
Difficulty dissolving the compound - Inappropriate solvent- Low temperature- Test the solubility of MCI-225 in various common laboratory solvents (e.g., DMSO, ethanol) to find the most suitable one.- Gently warm the solution if the compound is known to have higher solubility at elevated temperatures.

Frequently Asked Questions (FAQs)

What is MCI-225? MCI-225 is a research compound identified as a selective noradrenaline (NA) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist. It has been investigated for its potential antidepressant and anxiolytic properties.

How should I store MCI-225? MCI-225 should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C. For short-term storage, 4°C is acceptable.

What is the best way to prepare a stock solution of MCI-225? A common solvent for preparing stock solutions of MCI-225 is dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it further in the appropriate experimental buffer or medium.

What personal protective equipment (PPE) should I wear when handling MCI-225? When handling MCI-225, you should wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

How do I dispose of waste containing MCI-225? Waste containing MCI-225 should be treated as chemical waste. Dispose of it in accordance with your institution's EHS guidelines and local regulations. Do not pour it down the drain.

Experimental Protocols

In Vitro: Noradrenaline Reuptake Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of MCI-225 on noradrenaline reuptake in a cell line endogenously expressing the norepinephrine transporter (NET), such as SK-N-BE(2)C cells.[1]

Materials:

  • SK-N-BE(2)C cells

  • 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine (Radioligand)

  • MCI-225

  • Desipramine (Positive Control)

  • Scintillation fluid and counter

Procedure:

  • Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRH buffer.

  • Prepare serial dilutions of MCI-225 and the positive control (desipramine) in KRH buffer.

  • Add the test compounds to the wells.

  • Add [³H]Norepinephrine to each well to initiate the uptake.

  • Incubate for a specified time at room temperature.

  • Terminate the uptake by aspirating the buffer and washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of norepinephrine reuptake for each concentration of MCI-225.

In Vivo: Passive Avoidance Test in Rodents

This protocol is designed to assess the effect of MCI-225 on learning and memory in a fear-motivated task.[2][3][4][5][6]

Apparatus:

  • Passive avoidance chamber with a light and a dark compartment separated by a door. The floor of the dark compartment is equipped with a shock generator.

Procedure:

  • Habituation: Place the animal in the light compartment and allow it to explore both compartments freely for a set period.

  • Training: The next day, place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

  • Testing: 24 hours after training, place the animal back in the light compartment and measure the latency to enter the dark compartment. Longer latencies are indicative of better memory of the aversive stimulus.

  • Administer MCI-225 at various doses prior to the training session to evaluate its effect on memory consolidation.

Signaling Pathway and Experimental Workflow

MCI225_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NA Noradrenaline NET Noradrenaline Transporter (NET) NA->NET Reuptake NA_vesicle Vesicle NA_vesicle->NA Release Serotonin Serotonin (5-HT) HTR3 5-HT3 Receptor Serotonin->HTR3 Binds Ion_Channel Cation Channel HTR3->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to MCI225 MCI-225 MCI225->NET Inhibits MCI225->HTR3 Antagonizes

Caption: Dual mechanism of action of MCI-225.

Experimental_Workflow start Start compound_prep Prepare MCI-225 Stock Solution start->compound_prep in_vitro In Vitro Assay (e.g., NA Reuptake) compound_prep->in_vitro in_vivo In Vivo Study (e.g., Passive Avoidance) compound_prep->in_vivo dose_response Dose-Response Curve Generation in_vitro->dose_response behavioral_testing Behavioral Testing in_vivo->behavioral_testing data_analysis Data Analysis dose_response->data_analysis behavioral_testing->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: General experimental workflow for MCI-225.

References

Refining experimental protocols to study MCI-225 in neurodegenerative models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MCI-225 and its radiolabeled analog, [18F]MC225, in neurodegenerative disease models.

Frequently Asked Questions (FAQs)

Q1: What is MCI-225 and what is its mechanism of action?

MCI-225, with the chemical name [4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride], is a psychoactive compound with a dual mechanism of action. It functions as a selective noradrenaline (NA) reuptake inhibitor and a serotonin (5-HT)3 receptor antagonist. This dual action enhances noradrenergic and serotonergic neurotransmission. In neurodegenerative models, it is investigated for its potential to ameliorate cognitive deficits.[1]

Q2: What is [18F]MC225 and how is it used?

[18F]MC225 is the fluorine-18 radiolabeled version of MCI-225, used as a positron emission tomography (PET) tracer. It is a substrate for P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier (BBB). PET imaging with [18F]MC225 allows for the in vivo quantification of P-gp function, which is often altered in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3][4]

Q3: What are the primary applications of MCI-225 in neurodegenerative research?

MCI-225 is primarily used in preclinical animal models to study its effects on learning and memory deficits. Given its mechanism of action, it is relevant for models of Alzheimer's disease and other dementias where noradrenergic and serotonergic systems are implicated. [18F]MC225 is used in both preclinical and clinical settings to investigate the role of BBB P-gp dysfunction in the pathophysiology of neurodegenerative diseases.[1][2]

Q4: In which animal models has MCI-225 been tested?

MCI-225 has been studied in rat models of experimental amnesia, for instance, scopolamine-induced learning impairment in the Morris water maze and carbon dioxide-induced amnesia in passive avoidance tasks.

Troubleshooting Guides

In Vitro Studies with MCI-225

Issue: Poor Solubility of MCI-225 in Aqueous Media

  • Possible Cause: MCI-225 is a hydrochloride salt, but its solubility in neutral pH buffer for cell culture may be limited.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

    • For working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Always prepare fresh working solutions from the stock immediately before use.

Issue: Inconsistent or No Effect in Neuronal Cell Cultures (e.g., Neuroblastoma cell lines)

  • Possible Cause 1: Inappropriate cell line. The neuroprotective or therapeutic effects of MCI-225 may be cell-type specific and dependent on the expression of noradrenaline transporters and 5-HT3 receptors.

  • Troubleshooting Steps:

    • Confirm the expression of the target proteins (noradrenaline transporter and 5-HT3 receptor) in your chosen cell line using techniques like RT-PCR or western blotting.

    • Consider using primary neuronal cultures or iPSC-derived neurons from neurodegenerative disease models, which may better recapitulate the in vivo cellular environment.

  • Possible Cause 2: Incorrect dosage or incubation time.

  • Troubleshooting Steps:

    • Perform a dose-response study to determine the optimal concentration of MCI-225 for your specific assay.

    • Optimize the incubation time. The effects of MCI-225 on neurotransmitter uptake and receptor antagonism may have different temporal dynamics.

In Vivo Studies with MCI-225 in Rodent Models

Issue: High Variability in Behavioral Readouts

  • Possible Cause: Inconsistent drug administration and bioavailability.

  • Troubleshooting Steps:

    • For oral administration (P.O.), ensure consistent gavage technique and vehicle volume. Be aware that first-pass metabolism can affect bioavailability.

    • For intraperitoneal (I.P.) injection, vary the injection site to avoid local irritation and ensure proper absorption.

    • Consider subcutaneous (S.C.) injection for a more sustained release profile.

    • Always prepare fresh drug solutions for each experiment.

Issue: Lack of Behavioral Effect

  • Possible Cause: Insufficient dosage or inappropriate timing of administration relative to behavioral testing.

  • Troubleshooting Steps:

    • Conduct a dose-escalation study to find the effective dose range in your specific animal model and behavioral paradigm.

    • Optimize the timing of drug administration. For acute effects on cognition, administration 30-60 minutes prior to testing is a common starting point. For chronic studies, daily administration over several weeks may be necessary.

[18F]MC225 PET Imaging Studies

Issue: Low Brain Uptake of [18F]MC225

  • Possible Cause: High P-gp function in the subject, leading to rapid efflux of the tracer from the brain.

  • Troubleshooting Steps:

    • This is an expected finding in healthy subjects with normal P-gp function. The utility of [18F]MC225 lies in its ability to detect both increases and decreases in P-gp function.

    • To confirm that low uptake is due to P-gp, a blocking study can be performed where a known P-gp inhibitor (e.g., cyclosporin) is administered prior to the [18F]MC225 scan. This should result in increased brain uptake of the tracer.

Issue: High Test-Retest Variability

  • Possible Cause: Physiological variability in cerebral blood flow and P-gp function.

  • Troubleshooting Steps:

    • Standardize the experimental conditions for test and retest scans, including anesthesia protocol (for animal studies), time of day, and subject's physiological state (e.g., fasting).

    • Ensure accurate and reproducible arterial blood sampling and metabolite analysis for kinetic modeling.

    • Use a validated kinetic model for data analysis. The reversible two-tissue compartment model is often preferred for [18F]MC225.

Data Presentation

Table 1: Quantitative Data from [18F]MC225 PET Imaging Studies in Humans

ParameterValueReference
Injected Dose201 ± 47 MBq[3]
Parent Fraction at 60 min post-injection63.8 ± 4.0%[3]
Test-Retest Variability of VT28.3 ± 20.4%[3]

VT: Total Volume of Distribution

Experimental Protocols

In Vivo Administration of MCI-225 in Rats
  • Objective: To assess the effect of MCI-225 on scopolamine-induced learning impairment.

  • Animal Model: Male Wistar rats.

  • Drug Preparation: MCI-225 is suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

  • Administration:

    • MCI-225 is administered orally (P.O.) at doses ranging from 1-10 mg/kg.

    • Scopolamine is administered intraperitoneally (I.P.) at a dose of 0.5 mg/kg, 30 minutes after MCI-225 administration.

  • Behavioral Testing: The Morris water maze task is conducted 30 minutes after scopolamine administration.

[18F]MC225 PET Imaging Protocol in Humans
  • Objective: To quantify P-glycoprotein function at the blood-brain barrier.

  • Subjects: Healthy volunteers or patients with neurodegenerative diseases.

  • Radiotracer Administration: An intravenous (I.V.) bolus injection of approximately 200 MBq of [18F]MC225.[3]

  • Scanning: A dynamic 60-minute PET scan is initiated at the time of injection.

  • Blood Sampling: Continuous arterial blood sampling is performed to measure the arterial input function and for metabolite analysis.

  • Data Analysis: Time-activity curves are generated for different brain regions. The total volume of distribution (VT) is calculated using a reversible two-tissue compartment model, corrected for plasma metabolites.[3]

Visualizations

MCI225_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Postsynaptic Neuron MCI225 MCI225 NET Noradrenaline Transporter (NET) MCI225->NET Inhibits NA_vesicle Noradrenaline (NA) NET->NA_vesicle Reuptake NA_synapse NA NA_vesicle->NA_synapse Release Adrenergic_Receptor Adrenergic Receptor NA_synapse->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates 5HT3_Receptor 5-HT3 Receptor Ion_Channel Cation Channel 5HT3_Receptor->Ion_Channel Gates Serotonin Serotonin (5-HT) Serotonin->5HT3_Receptor Binds MCI225_2 MCI-225 MCI225_2->5HT3_Receptor Antagonizes

Caption: Proposed signaling pathway of MCI-225.

Experimental_Workflow_In_Vivo Animal_Model Rodent Model of Neurodegeneration Drug_Admin MCI-225 Administration (e.g., P.O.) Animal_Model->Drug_Admin Behavioral_Test Cognitive Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis and Interpretation Behavioral_Test->Data_Analysis

Caption: In vivo experimental workflow for MCI-225.

PET_Imaging_Workflow Subject Patient or Animal Subject Tracer_Injection [18F]MC225 I.V. Injection Subject->Tracer_Injection PET_Scan Dynamic PET Scan Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) PET_Scan->Kinetic_Modeling Blood_Sampling->Kinetic_Modeling Pgp_Function Quantification of P-gp Function Kinetic_Modeling->Pgp_Function

Caption: Workflow for [18F]MC225 PET imaging.

References

Validation & Comparative

Unveiling the Binding Affinity of Noradrenaline Transporter Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of binding affinity to the noradrenaline transporter (NET), featuring a comparative analysis of established inhibitors. While specific data for MCI-225 is not publicly available, this guide provides the framework and comparative data essential for evaluating novel compounds targeting the noradrenaline transporter.

The noradrenaline transporter (NET), a key protein in the regulation of norepinephrine levels in the synaptic cleft, is a critical target for a variety of antidepressant and psychostimulant medications.[1][2] The affinity with which a compound binds to NET is a crucial determinant of its potency and potential therapeutic efficacy. This guide offers a comparative analysis of the binding affinities of several well-characterized NET inhibitors, details the experimental protocols used for their validation, and provides a visual representation of the underlying experimental workflow.

Comparative Binding Affinity of NET Inhibitors

The binding affinity of a compound for the noradrenaline transporter is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity. The following table summarizes the binding affinities of several known NET inhibitors, providing a benchmark for the evaluation of new chemical entities.

CompoundBinding Affinity (Ki) for NET (nM)SpeciesReference(s)
Desipramine 0.3 - 8.6Human, Rat[3][4]
Nisoxetine ~0.46 - 2.9Rat, Human[5][6][7]
Reboxetine ~1.1Rat[7][8]
Atomoxetine ~5Human[9]

Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.[10]

Experimental Protocol: Radioligand Binding Assay for NET

The determination of a compound's binding affinity to the noradrenaline transporter is commonly achieved through a competitive radioligand binding assay.[11] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the Ki of a test compound for the human noradrenaline transporter (hNET).

Materials:

  • Biological Source: Cell membranes prepared from a cell line stably expressing the human noradrenaline transporter (e.g., HEK-293 cells).[10]

  • Radioligand: A high-affinity radiolabeled NET ligand, such as [3H]nisoxetine.[5][6]

  • Test Compound: The compound to be evaluated (e.g., MCI-225).

  • Reference Compound: A known NET inhibitor with a well-characterized Ki (e.g., Desipramine) for assay validation.[12]

  • Assay Buffer: Appropriate buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing hNET and harvest them.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.[13]

    • Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.[14]

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound to different wells.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known NET inhibitor like desipramine).[12]

  • Incubation:

    • Add a fixed concentration of the radioligand (e.g., [3H]nisoxetine) to all wells.[12]

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.[10][13]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Noradrenaline Transporter Signaling and Inhibition

The primary function of the noradrenaline transporter is the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the neurotransmitter's signal. NET inhibitors block this reuptake, leading to an increased concentration and prolonged presence of norepinephrine in the synapse. This enhancement of noradrenergic signaling is the therapeutic mechanism for conditions like depression and ADHD.[3][15]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released Synaptic Norepinephrine NE_vesicle->NE_released Exocytosis NET Noradrenaline Transporter (NET) NE_released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binding NET->NE_vesicle Recycling Inhibitor NET Inhibitor (e.g., MCI-225) Inhibitor->NET Binding & Inhibition Postsynaptic_Effect Postsynaptic Signal Transduction Adrenergic_Receptor->Postsynaptic_Effect Activation

Caption: Mechanism of Noradrenaline Transporter Inhibition.

Competitive Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound for the noradrenaline transporter.

A Prepare hNET-expressing cell membranes B Incubate membranes with [3H]Radioligand & Test Compound A->B C Separate bound from free radioligand via filtration B->C D Measure radioactivity of bound ligand C->D E Plot dose-response curve and determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

Comparative analysis of MCI-225 versus other selective noradrenaline reuptake inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective noradrenaline reuptake inhibitor (NRI) MCI-225 against other well-established agents in its class, namely reboxetine and atomoxetine. While MCI-225, a compound developed by Mitsubishi Tanabe Pharma Corp., showed promise in preclinical studies as a selective NRI with additional 5-HT3 receptor antagonist activity, its development was discontinued, limiting the availability of extensive comparative data. This analysis, therefore, integrates the known pharmacological profile of MCI-225 with a more detailed, data-driven comparison of reboxetine and atomoxetine.

Pharmacological Profiles and Data Presentation

Selective noradrenaline reuptake inhibitors exert their therapeutic effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of noradrenaline from the synaptic cleft and increasing its availability to act on postsynaptic receptors. The selectivity of these agents for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key determinant of their pharmacological profile and side-effect liability.

MCI-225
Reboxetine and Atomoxetine

Reboxetine and atomoxetine are well-characterized selective NRIs used in the treatment of depression and ADHD, respectively. Their binding affinities for monoamine transporters have been extensively studied.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioNET/DAT Selectivity Ratio
Reboxetine ~1.1~136>10,000~124>9090
Atomoxetine ~5~77~1451~15~290

Note: Ki values are approximations derived from multiple sources and can vary based on experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the underlying mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Noradrenaline NE_synapse Noradrenaline NET Noradrenaline Transporter (NET) VMAT2 VMAT2 NE_vesicle Synaptic Vesicle (Noradrenaline) VMAT2->NE_vesicle Packaging NE_vesicle->NE Release NRI NRI (e.g., MCI-225, Reboxetine, Atomoxetine) NRI->NET Blockade NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction leading to a physiological response Adrenergic_Receptor->Signal_Transduction

Caption: Mechanism of action of selective noradrenaline reuptake inhibitors.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep_tissue Prepare cell membranes or tissue homogenates expressing transporters incubation Incubate membranes, radioligand, and competitor to reach equilibrium prep_tissue->incubation prep_ligand Prepare radiolabeled ligand (e.g., [3H]Nisoxetine for NET) prep_ligand->incubation prep_competitor Prepare unlabeled competitor drug (e.g., MCI-225) at various concentrations prep_competitor->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation measurement Measure radioactivity of bound ligand (e.g., scintillation counting) separation->measurement analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation measurement->analysis

Caption: Workflow for an in vitro radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of selective noradrenaline reuptake inhibitors.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human NET, SERT, or DAT.
  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).
  • Test compound (e.g., MCI-225, reboxetine, atomoxetine) at a range of concentrations.
  • Non-specific binding inhibitors: Desipramine (for NET), Citalopram (for SERT), Cocaine (for DAT).
  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Glass fiber filters.
  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate cell membranes, the radioligand at a concentration near its Kd, and the test compound at varying concentrations. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.
  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Noradrenaline Measurement

This protocol describes a method to measure the effect of a drug on the extracellular levels of noradrenaline in a specific brain region of a freely moving animal.

1. Materials:

  • Laboratory animals (e.g., male Wistar rats).
  • Stereotaxic apparatus.
  • Microdialysis probes.
  • Syringe pump.
  • Fraction collector.
  • Artificial cerebrospinal fluid (aCSF).
  • Test compound (e.g., MCI-225).
  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

2. Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., the hypothalamus).
  • Recovery: Allow the animal to recover from surgery for a specified period.
  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of extracellular noradrenaline levels.
  • Drug Administration: Administer the test compound (e.g., MCI-225) via an appropriate route (e.g., intraperitoneal injection).
  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
  • Sample Analysis: Analyze the concentration of noradrenaline in the dialysate samples using HPLC with electrochemical detection.

3. Data Analysis:

  • Quantify the noradrenaline concentration in each sample.
  • Express the post-drug noradrenaline levels as a percentage of the average baseline levels.
  • Plot the percentage change in extracellular noradrenaline over time to visualize the effect of the drug.

Conclusion

MCI-225 presents an interesting pharmacological profile as a selective noradrenaline reuptake inhibitor with 5-HT3 receptor antagonism. While preclinical data suggests its potential, the lack of publicly available, detailed quantitative binding data, likely due to the discontinuation of its development, makes a direct and comprehensive comparison with established NRIs like reboxetine and atomoxetine challenging. Reboxetine and atomoxetine exhibit high selectivity for the norepinephrine transporter, which is a hallmark of this class of drugs. Further research, should it become available, would be necessary to fully elucidate the comparative pharmacology of MCI-225 and its potential clinical implications.

References

Comparative Cross-Reactivity Analysis of MCI-225 with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotransmitter receptor cross-reactivity profile of MCI-225, a selective noradrenaline (NA) reuptake inhibitor with serotonin (5-HT)3 receptor antagonist properties. Due to the limited availability of public domain data for MCI-225, this document outlines the typical experimental methodologies and data presentation formats used in such analyses, with placeholder data for MCI-225 to illustrate a comprehensive profile.

Data Presentation: Comparative Binding Affinity and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of MCI-225 and comparator compounds at the primary targets and a panel of other neurotransmitter receptors. This allows for a direct comparison of potency and selectivity.

Table 1: Primary Target Affinity of MCI-225 and Comparator Compounds

CompoundNorepinephrine Transporter (NET) Ki (nM)5-HT3 Receptor Ki (nM)
MCI-225 Data Not AvailableData Not Available
Desipramine0.8 - 4.7>10,000
Tomoxetine2.5 - 5.0>10,000
Ondansetron>10,0001.9 - 3.5

Note: Ki values are compiled from various sources and assays; direct comparison should be made with caution. Data for MCI-225 is not publicly available and is presented here as a template.

Table 2: Cross-Reactivity Profile of MCI-225 Against a Panel of Neurotransmitter Receptors (Illustrative)

Receptor/TransporterMCI-225 Ki (nM)Comments
Serotonin Transporter (SERT) Data Not Available
Dopamine Transporter (DAT) Data Not Available
Dopamine D2 Receptor Data Not Available
Histamine H1 Receptor Data Not Available
Alpha-1 Adrenergic Receptor Data Not Available
Muscarinic M1 Receptor Data Not Available

Note: This table illustrates a typical selectivity panel. The data for MCI-225 is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. The following are standard protocols for determining the binding affinity and functional activity of compounds like MCI-225.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound to the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).

    • [³H]Nisoxetine (radioligand).

    • Test compound (e.g., MCI-225) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Nonspecific binding control (e.g., 10 µM Desipramine).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with [³H]Nisoxetine and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT3 Receptor Functional Assay (Whole-Cell Patch Clamp Electrophysiology)

This assay measures the functional antagonism of a test compound at the 5-HT3 receptor by recording ion channel activity in response to serotonin.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT3A receptor.

    • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3.

    • Internal pipette solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.3.

    • Serotonin (agonist).

    • Test compound (e.g., MCI-225) at various concentrations.

    • Patch clamp rig with amplifier and data acquisition system.

  • Procedure:

    • Culture the HEK293-h5-HT3A cells on coverslips.

    • Establish a whole-cell patch clamp recording from a single cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a saturating concentration of serotonin to elicit a maximal inward current.

    • After a washout period, pre-apply the test compound at a specific concentration for a defined period.

    • Co-apply serotonin and the test compound and record the resulting current.

    • Repeat steps 5 and 6 for a range of test compound concentrations.

    • Measure the peak inward current in the presence of each concentration of the test compound.

    • Normalize the current responses to the control response (serotonin alone).

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the serotonin-induced current) by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_0 MCI-225 Mechanism of Action MCI_225 MCI-225 NET Norepinephrine Transporter (NET) MCI_225->NET Inhibits 5HT3R 5-HT3 Receptor MCI_225->5HT3R Antagonizes NE_Reuptake Norepinephrine Reuptake Inhibition NET->NE_Reuptake Reduced_5HT3_Activity Reduced 5-HT3 Mediated Depolarization 5HT3R->Reduced_5HT3_Activity Increased_NE Increased Synaptic Norepinephrine NE_Reuptake->Increased_NE 5HT3_Antagonism 5-HT3 Receptor Antagonism

Caption: Signaling pathway of MCI-225.

cluster_0 Radioligand Binding Assay Workflow Start Start Prepare_membranes Prepare hNET expressing cell membranes Start->Prepare_membranes Incubate Incubate membranes with [3H]Nisoxetine & MCI-225 Prepare_membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Workflow for NET binding assay.

cluster_1 Whole-Cell Patch Clamp Workflow Start_Patch Start Culture_cells Culture h5-HT3A expressing cells Start_Patch->Culture_cells Patch_cell Establish whole-cell patch clamp Culture_cells->Patch_cell Apply_5HT Apply Serotonin (Control) Patch_cell->Apply_5HT Preapply_MCI225 Pre-apply MCI-225 Apply_5HT->Preapply_MCI225 Coapply Co-apply Serotonin & MCI-225 Preapply_MCI225->Coapply Record Record inward current Coapply->Record Analyze_Patch Data Analysis (IC50) Record->Analyze_Patch End_Patch End Analyze_Patch->End_Patch

Caption: Workflow for 5-HT3 functional assay.

Head-to-Head Preclinical Comparison: MCI-225 Shows Unique Profile Against Established Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis of preclinical data, the novel antidepressant candidate MCI-225, a selective noradrenaline (NA) reuptake inhibitor with 5-HT3 receptor antagonism, demonstrates a distinct pharmacological profile when compared to established antidepressant classes such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). This comparison, based on available preclinical findings, suggests that MCI-225 may offer a unique therapeutic advantage, particularly in the context of anxiety-related depressive symptoms.

MCI-225 has been shown to possess both antidepressant-like and anxiolytic-like properties in various rodent models. A key study directly compared the anxiolytic-like effects of MCI-225 with the TCA imipramine, the tetracyclic antidepressant maprotiline, the benzodiazepine diazepam, and the 5-HT3 antagonist ondansetron in the social interaction test in rats.

Summary of Comparative Preclinical Data

The following tables summarize the key findings from preclinical studies, offering a quantitative comparison of MCI-225 with established antidepressants in relevant behavioral models.

Table 1: Effect on Anxiolytic-Like Behavior in the Social Interaction Test in Rats

CompoundDose (mg/kg, p.o.)Effect on Social Interaction Time
MCI-225 10Significant Increase
30Significant Increase
Imipramine (TCA)10No Significant Effect
Maprotiline (Tetracyclic)10No Significant Effect
Diazepam (Benzodiazepine)1 - 10Significant Increase
Ondansetron (5-HT3 Antagonist)1Significant Increase

Data derived from Eguchi J, et al. Pharmacol Biochem Behav. 2001.

This data highlights that MCI-225, at doses of 10 and 30 mg/kg administered orally, significantly increased social interaction time in rats, an effect indicative of anxiolytic activity. Notably, the established antidepressants imipramine and maprotiline did not produce a similar effect in this model at the tested dose. The positive results with diazepam and ondansetron, a selective 5-HT3 receptor antagonist, suggest that the anxiolytic-like effect of MCI-225 may be, in part, attributable to its 5-HT3 receptor antagonism.

While direct head-to-head data for MCI-225 in classic antidepressant screening models like the forced swim test (FST) and tail suspension test (TST) is limited in publicly available literature, the unique dual mechanism of action of MCI-225 warrants further investigation to fully characterize its antidepressant potential relative to existing therapies.

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical evaluations is crucial for the interpretation of the findings.

Social Interaction Test in Rats

Objective: To assess the anxiolytic-like effects of a compound by measuring the duration of social interaction between two unfamiliar male rats.

Procedure:

  • Animals: Male Wistar rats were used in the study.

  • Housing: Rats were housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: MCI-225, imipramine, maprotiline, diazepam, ondansetron, or vehicle were administered orally (p.o.) at specified doses prior to testing.

  • Testing Arena: The test was conducted in a novel, dimly lit open-field arena.

  • Procedure: Two unfamiliar rats from different home cages, matched for weight, were placed in the center of the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) was recorded for a defined period.

  • Data Analysis: The mean time spent in social interaction was calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant increase in social interaction time compared to the vehicle-treated group is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

Proposed Signaling Pathway of MCI-225

MCI225_Pathway MCI225 MCI-225 NET Noradrenaline Transporter (NET) MCI225->NET Inhibits HTR3 5-HT3 Receptor MCI225->HTR3 Antagonizes NE_Reuptake Noradrenaline Reuptake Inhibition HTR3_Antagonism 5-HT3 Receptor Antagonism NE_Synapse Increased Synaptic Noradrenaline NE_Reuptake->NE_Synapse Leads to Anxiolytic Anxiolytic-like Effects HTR3_Antagonism->Anxiolytic NE_Synapse->Anxiolytic Antidepressant Antidepressant-like Effects NE_Synapse->Antidepressant

Caption: Proposed dual mechanism of action of MCI-225.

Experimental Workflow for the Social Interaction Test

SI_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (MCI-225, Comparators, Vehicle) acclimation->drug_admin pairing Pairing of Unfamiliar Rats drug_admin->pairing testing Social Interaction Test (Record Behavior) pairing->testing data_analysis Data Analysis (Time in Social Interaction) testing->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow of the preclinical social interaction test.

Conclusion

The available preclinical data indicates that MCI-225 possesses a unique pharmacological profile, distinguishing it from traditional antidepressants like imipramine and maprotiline, particularly in its robust anxiolytic-like effects as demonstrated in the social interaction test. Its dual action as a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist may contribute to this distinct profile. Further head-to-head studies in models of depression, such as the forced swim test and tail suspension test, are warranted to fully elucidate the comparative antidepressant efficacy of MCI-225. These initial findings, however, position MCI-225 as a promising candidate for the treatment of depression, especially in patients with comorbid anxiety.

Independent Verification of MCI-225's Antidepressant Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative antidepressant effects of MCI-225, a selective noradrenaline (NA) reuptake inhibitor with serotonin (5-HT)3 receptor antagonism. Due to the limited availability of independent verification studies specifically on MCI-225, this document focuses on a comprehensive comparison with other compounds sharing its dual mechanism of action. The data presented is collated from various preclinical studies and aims to offer a predictive performance benchmark for compounds with a similar pharmacological profile.

Mechanism of Action: A Dual Approach to Antidepressant Activity

MCI-225's therapeutic potential is believed to stem from its ability to simultaneously modulate two key neurotransmitter systems implicated in the pathophysiology of depression:

  • Noradrenaline (NA) Reuptake Inhibition: By blocking the norepinephrine transporter (NET), MCI-225 is proposed to increase the synaptic concentration of noradrenaline. Enhanced noradrenergic neurotransmission is a well-established mechanism of action for several clinically effective antidepressants. This action is thought to contribute to improvements in mood, motivation, and vigilance.

  • Serotonin (5-HT)3 Receptor Antagonism: The blockade of 5-HT3 receptors is another promising strategy in antidepressant drug development. 5-HT3 receptors are ligand-gated ion channels, and their antagonism can modulate the release of other neurotransmitters, including dopamine and acetylcholine, in brain regions associated with mood and cognition. This action may contribute to anxiolytic effects and potentially faster onset of antidepressant action.

The synergistic action of these two mechanisms could theoretically offer a broader spectrum of efficacy and a more favorable side-effect profile compared to single-mechanism agents.

Comparative Preclinical Efficacy

To provide a framework for evaluating the potential antidepressant-like effects of MCI-225, this section summarizes data from preclinical studies on selective noradrenaline reuptake inhibitors and 5-HT3 receptor antagonists in two widely used animal models of depression: the Forced Swim Test (FST) and the Learned Helplessness (LH) test.

Forced Swim Test (FST)

The FST is a behavioral despair model where the duration of immobility of a rodent in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Drug Class Compound Animal Model Dose Range Effect on Immobility Time Citation
Selective NA Reuptake Inhibitor ReboxetineRat3, 10, 30 mg/kgDose-dependent decrease[1]
DesipramineRatNot SpecifiedDecrease[2]
5-HT3 Receptor Antagonist OndansetronRatNot SpecifiedBiphasic dose-response (decrease at low doses)[3]
TropisetronRatNot SpecifiedBiphasic dose-response (decrease at low doses)[3]
Learned Helplessness (LH) Test

The LH test is a model of depression where an animal, after exposure to inescapable stress, fails to learn to escape a subsequent escapable stressor. Reversal of this learned helplessness is a key indicator of antidepressant activity.

Drug Class Compound Animal Model Dose Range Effect on Escape Failures Citation
Selective NA Reuptake Inhibitor DesipramineRat30, 60 mg/kgDecrease[4]
5-HT3 Receptor Antagonist ZacoprideRatNot SpecifiedBiphasic dose-response (reversal of escape failure)[3]
OndansetronRatNot SpecifiedBiphasic dose-response (reversal of escape failure)[3]
TropisetronRatNot SpecifiedBiphasic dose-response (reversal of escape failure)[3]

Experimental Protocols

Forced Swim Test (Rat Protocol)
  • Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.[5]

  • Procedure: The test typically involves a two-day protocol.[6]

    • Day 1 (Pre-test): Rats are placed in the cylinder for a 15-minute habituation session.[6]

    • Day 2 (Test): 24 hours later, the rats are again placed in the cylinder for a 5-minute test session. The duration of immobility (making only movements necessary to keep the head above water) is recorded.[6]

  • Drug Administration: Test compounds are typically administered at various time points before the test session on Day 2.

Learned Helplessness Test (Rat Protocol)
  • Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering mild foot shocks.

  • Procedure: The protocol consists of three phases:[7]

    • Phase 1 (Induction): Rats are exposed to a series of inescapable foot shocks in one compartment of the shuttle box.

    • Phase 2 (Conditioning): 24 hours later, the rats are placed back in the shuttle box, but now the gate to the other compartment is open, allowing for escape from the shock. The number of failures to escape the shock is recorded.

    • Phase 3 (Testing): Drug efficacy is assessed by administering the test compound prior to the conditioning phase and observing a reduction in the number of escape failures compared to vehicle-treated animals.

Visualizing the Pathways

Signaling Pathway of Noradrenaline Reuptake Inhibition

NA_Reuptake_Inhibition cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NA_Vesicle Noradrenaline (NA) Vesicle NA Noradrenaline (NA) NA_Vesicle->NA Release NET Norepinephrine Transporter (NET) NA->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NA->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Neuronal_Response Antidepressant Effect Signal_Transduction->Neuronal_Response MCI_225_NRI MCI-225 (or similar NRI) MCI_225_NRI->NET Blocks

Caption: Noradrenaline reuptake inhibition by MCI-225.

Signaling Pathway of 5-HT3 Receptor Antagonism

Caption: 5-HT3 receptor antagonism by MCI-225.

Experimental Workflow: Preclinical Antidepressant Screening

Experimental_Workflow cluster_animal_models Animal Models of Depression cluster_drug_admin Drug Administration cluster_behavioral_assessment Behavioral Assessment cluster_data_analysis Data Analysis FST Forced Swim Test (FST) Vehicle Vehicle Control FST->Vehicle Test_Compound Test Compound (e.g., MCI-225 analog) FST->Test_Compound Positive_Control Positive Control (Known Antidepressant) FST->Positive_Control LH Learned Helplessness (LH) Test LH->Vehicle LH->Test_Compound LH->Positive_Control Immobility Measure Immobility Time (FST) Vehicle->Immobility Escape_Failures Measure Escape Failures (LH) Vehicle->Escape_Failures Test_Compound->Immobility Test_Compound->Escape_Failures Positive_Control->Immobility Positive_Control->Escape_Failures Stats Statistical Analysis (e.g., ANOVA) Immobility->Stats Escape_Failures->Stats Comparison Compare Test Compound to Controls Stats->Comparison

References

Comparing the efficacy of [18F]MC225 with other PET tracers for P-glycoprotein function.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PET Tracers for P-glycoprotein Function: The Efficacy of [18F]MC225

Introduction

P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier (BBB), plays a crucial role in protecting the central nervous system from xenobiotics.[1][2] Its dysfunction is implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease, and contributes to multidrug resistance in the brain.[3][4][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of P-gp function.[1][3] This guide provides a comparative analysis of the novel PET tracer, [18F]MC225, with other established tracers, focusing on their efficacy in measuring P-gp function.

Overview of P-glycoprotein PET Tracers

The development of PET radiotracers for P-gp has enabled the in vivo assessment of its function.[5][6] These tracers are typically substrates for P-gp, and their brain uptake is inversely related to P-gp function. (R)-[11C]verapamil has long been considered the gold standard for measuring P-gp function.[7] However, its high affinity for P-gp results in low baseline brain uptake, making it less suitable for detecting increases in P-gp function.[8] This limitation has driven the development of new tracers with improved properties, such as [18F]MC225.[7]

[18F]MC225 is a selective P-gp substrate with good metabolic stability and higher baseline brain uptake compared to tracers like (R)-[11C]verapamil.[9][10][11][12] This characteristic makes it potentially more sensitive for detecting both increases and decreases in P-gp function.[7][8]

Quantitative Comparison of [18F]MC225 and (R)-[11C]verapamil

A direct comparison in non-human primates has demonstrated that [18F]MC225 and (R)-[11C]verapamil show comparable sensitivity in measuring P-gp function, particularly in response to P-gp inhibition.[7] The key kinetic parameters from this comparative study are summarized below.

Table 1: Comparison of Kinetic Parameters of [18F]MC225 and (R)-[11C]verapamil in Non-Human Primates (Whole Brain) [7]

ParameterCondition[18F]MC225(R)-[11C]verapamilSignificance
VT (Volume of Distribution) Baseline6.05 ± 0.452.52 ± 0.32p < 0.001
After P-gp InhibitionSimilar to (R)-[11C]verapamilSimilar to [18F]MC225Not significantly different
K1 (Influx Constant) Baseline0.17 ± 0.010.18Not significantly different
After P-gp InhibitionLower than (R)-[11C]verapamil0.42 ± 0.05p < 0.001
k2 (Efflux Constant) Baseline0.03 ± 0.010.07 ± 0.001p < 0.001
After P-gp InhibitionLower than (R)-[11C]verapamilHigher than [18F]MC225-

Data presented as mean ± standard deviation where available.

At baseline, [18F]MC225 exhibits a significantly higher volume of distribution (VT) compared to (R)-[11C]verapamil, indicating greater brain penetration.[7] This is attributed to its lower efflux rate (k2), as the influx rates (K1) are comparable.[7] Following P-gp inhibition, the VT values of both tracers become similar.[7]

Experimental Protocols

The evaluation of P-gp PET tracers involves rigorous experimental designs, typically including baseline scans and scans after the administration of a P-gp inhibitor to confirm the tracer's sensitivity to changes in P-gp function.

Preclinical Evaluation in Non-Human Primates

A comparative study of [18F]MC225 and (R)-[11C]verapamil in three non-human primates involved the following protocol:[7]

  • Animal Subjects: Three non-human primates were used.

  • PET Scans: Each subject underwent four PET scans: two with (R)-[11C]verapamil and two with [18F]MC225. For each tracer, one scan was performed at baseline and another after P-gp inhibition.

  • P-gp Inhibition: The P-gp inhibitor tariquidar was administered before the "after-inhibition" scans.

  • Data Acquisition: 30-minute dynamic PET scans were acquired.

  • Data Analysis: A 1-Tissue Compartment Model (1-TCM) with a metabolite-corrected plasma input function was used to analyze the PET data and derive kinetic parameters (VT, K1, k2).[7]

Clinical Evaluation in Healthy Volunteers

The first-in-human study of [18F]MC225 involved the following methodology to assess its safety, dosimetry, and brain kinetics:[12][13]

  • Subjects: Healthy male volunteers were recruited.

  • Biodistribution and Dosimetry: Whole-body PET scans were acquired at multiple time points after the injection of [18F]MC225.

  • Brain PET Imaging: A 90-minute dynamic brain PET scan was performed with arterial blood sampling to measure the unchanged tracer concentration in plasma.

  • Data Analysis: The total distribution volume (VT) was estimated using both 1- and 2-tissue compartment models (1-TCM and 2-TCM).[13]

A subsequent study to validate [18F]MC225's specificity for P-gp in humans used cyclosporin as a selective P-gp inhibitor.[8]

  • Subjects: Fourteen healthy volunteers.

  • PET Scans: Two 60-minute dynamic [18F]MC225 PET scans with continuous arterial blood sampling were performed on each subject.

  • P-gp Inhibition: During the second scan for five of the subjects, cyclosporin (2.5 mg/kg/hour) was administered.

  • Data Analysis: A reversible two-tissue compartment model (2T4k) was used to fit the tissue time-activity curves.[8]

Visualizations

P-glycoprotein Function at the Blood-Brain Barrier

P_glycoprotein_Function cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Blood PET Tracer (e.g., [18F]MC225) in Bloodstream EndothelialCell Endothelial Cell Blood->EndothelialCell Influx (K1) EndothelialCell->Blood P-gp Mediated Efflux (k2) Brain Brain Parenchyma EndothelialCell->Brain Diffusion Brain->EndothelialCell Pgp P-glycoprotein (P-gp)

Caption: P-gp mediated efflux of PET tracers at the blood-brain barrier.

Experimental Workflow for PET Tracer Comparison

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject Recruit Subjects (e.g., Non-Human Primates) Baseline Baseline PET Scan (Tracer 1) Subject->Baseline Tracer Radiosynthesis of PET Tracers ([18F]MC225 & (R)-[11C]verapamil) Tracer->Baseline Inhibition Administer P-gp Inhibitor (e.g., Tariquidar) Baseline->Inhibition PostInhibition Post-Inhibition PET Scan (Tracer 1) Inhibition->PostInhibition Repeat Repeat for Tracer 2 PostInhibition->Repeat KineticModeling Kinetic Modeling (e.g., 1-TCM) Repeat->KineticModeling Comparison Compare Kinetic Parameters (VT, K1, k2) KineticModeling->Comparison

References

In vivo validation of MCI-225's therapeutic window and toxicity profile.

Author: BenchChem Technical Support Team. Date: December 2025

As the initial search for "MCI-225" did not yield specific results for a compound with that name, and the search results heavily focused on Actinium-225 (²²⁵Ac), a radioisotope with significant interest in cancer therapy, this guide will proceed under the assumption that the query refers to Actinium-225. This comparison guide will, therefore, focus on the in vivo validation of the therapeutic window and toxicity profile of different formulations of ²²⁵Ac-based radiopharmaceuticals.

Specifically, we will compare two common chelating agents used to deliver ²²⁵Ac: DOTA and HEHA. The choice of chelator is critical as it affects the in vivo stability of the radiopharmaceutical, which in turn influences its therapeutic efficacy and toxicity profile. An ideal chelator will securely hold the ²²⁵Ac atom, preventing its premature release and accumulation in healthy tissues, thereby widening the therapeutic window.

Comparison of Actinium-225 Chelators: DOTA vs. HEHA

This guide compares the in vivo performance of ²²⁵Ac chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) versus HEHA (1,4,7,10,13,16-hexaazacyclohexadecane-N,N',N'',N''',N'''',N'''''-hexaacetic acid).

Data Presentation

The following tables summarize the quantitative data on the biodistribution and toxicity of ²²⁵Ac-DOTA and ²²⁵Ac-HEHA based on preclinical in vivo studies.

Table 1: Comparative Biodistribution of Free ²²⁵Ac, ²²⁵Ac-DOTA, and ²²⁵Ac-HEHA in Mice

OrganFree ²²⁵Ac (%ID/g)¹²²⁵Ac-DOTA (%ID/g)²²²⁵Ac-HEHA (%ID/g)¹
LiverHigh UptakePronounced UptakeMinimal Uptake
SpleenSignificant UptakeN/AMinimal Uptake
BoneSignificant UptakeN/AMinimal Uptake
BloodLow ConcentrationN/ARapid Clearance
Whole BodyPoor ClearanceN/ARapid Excretion

¹Data derived from studies on free and chelated Actinium-225.[1][2] ²Data derived from studies on accelerator-produced Actinium-225.[3]

Table 2: Comparative Toxicity Profile of Free ²²⁵Ac and Chelated ²²⁵Ac

ParameterFree ²²⁵Ac (1.036 and 2.035 kBq/g)Chelated ²²⁵Ac (General)
Body WeightNo significant lossGenerally well-tolerated at therapeutic doses
Blood CountsTransient effectDependent on targeting and dose
Liver HistologyNo histological damage observedReduced toxicity with stable chelators
Bone MarrowNo histological damage observedReduced toxicity with stable chelators
Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

1. Biodistribution Studies

  • Objective: To determine the in vivo distribution and clearance of the radiolabeled compound.

  • Animal Model: Typically, immunocompromised mice (e.g., BALB/c or CD-1) are used. For targeted therapies, mice bearing relevant tumor xenografts are employed.

  • Procedure:

    • A cohort of mice is injected intravenously (i.v.) or intraperitoneally (i.p.) with a known activity of the ²²⁵Ac-labeled compound (e.g., ²²⁵Ac-DOTA, ²²⁵Ac-HEHA, or a targeted antibody conjugate).

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.

    • Major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable) are harvested, weighed, and the radioactivity is measured using a gamma counter.

    • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to quantify the uptake and clearance.

2. Toxicity Studies

  • Objective: To evaluate the safety profile and potential adverse effects of the radiopharmaceutical.

  • Animal Model: Healthy mice (e.g., CD-1) are typically used for acute and chronic toxicity studies.

  • Procedure:

    • Mice are administered with varying doses of the ²²⁵Ac compound.

    • Monitoring: Animals are monitored regularly for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

    • Hematology: Blood samples are collected at specified intervals to perform complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.

    • Histopathology: At the end of the study, major organs are harvested, fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to identify any pathological changes.

3. Therapeutic Efficacy Studies

  • Objective: To assess the anti-tumor efficacy of the targeted ²²⁵Ac radiopharmaceutical.

  • Animal Model: Mice bearing tumor xenografts that express the target antigen (e.g., HER-2 for ²²⁵Ac-trastuzumab).

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • Treatment groups receive the ²²⁵Ac-labeled targeted antibody at different doses and schedules. Control groups may receive a vehicle, a non-targeting antibody labeled with ²²⁵Ac, or the unlabeled antibody.

    • Tumor growth is monitored by caliper measurements, and animal survival is recorded.

    • The therapeutic efficacy is evaluated by comparing tumor growth inhibition and median survival between the treatment and control groups.

Visualizations

Experimental Workflow for Biodistribution Studies

cluster_0 Biodistribution Study Workflow A Inject Mice with ²²⁵Ac Compound B Euthanize at Time Points A->B C Harvest Organs & Tissues B->C D Measure Radioactivity C->D E Calculate %ID/g D->E

Caption: Workflow for assessing the in vivo distribution of ²²⁵Ac compounds.

Targeted Alpha Therapy with ²²⁵Ac

cluster_1 Targeted Alpha Therapy Antibody Targeting Antibody Chelator Chelator (e.g., DOTA) Antibody->Chelator conjugated to TumorCell Tumor Cell Antibody->TumorCell binds to Ac225 ²²⁵Ac Chelator->Ac225 carries Alpha α Ac225->Alpha emits DNA DNA Damage TumorCell->DNA Alpha->TumorCell irradiates

Caption: Mechanism of targeted alpha therapy using a ²²⁵Ac-radioconjugate.

Conclusion

The choice of a chelator is paramount in developing safe and effective ²²⁵Ac-based radiopharmaceuticals. The available data suggests that macrocyclic ligands like HEHA demonstrate superior in vivo stability compared to DOTA, leading to reduced accumulation of free ²²⁵Ac in non-target organs such as the liver, spleen, and bone.[1][2] This improved stability is critical for minimizing off-target toxicity and widening the therapeutic window.

While direct, head-to-head comparative studies on the therapeutic window of ²²⁵Ac-DOTA versus ²²⁵Ac-HEHA conjugated to the same targeting molecule were not found in the initial search, the biodistribution data strongly supports the hypothesis that more stable chelation will lead to a better toxicity profile. For targeted therapies, such as with ²²⁵Ac-labeled trastuzumab, the high tumor uptake and extended survival in preclinical models underscore the potential of this approach.[4][5] However, toxicity at higher doses remains a concern, highlighting the need for optimized dosing and scheduling.

Future research should focus on direct comparisons of different ²²⁵Ac delivery systems to quantitatively define their therapeutic indices and further refine the design of next-generation alpha-particle radiotherapeutics.

References

A Systematic Review of the Pharmacological Profile of MCI-225 and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of MCI-225, a novel psychoactive compound, with other structurally or functionally similar agents. MCI-225 is characterized as a selective noradrenaline (NA) reuptake inhibitor that also exhibits antagonist activity at the serotonin 5-HT3 receptor.[1][2][3] This dual mechanism of action suggests a potential therapeutic role in conditions such as depression and anxiety.[1][2] This review synthesizes available data on its pharmacological profile, alongside that of established serotonin-norepinephrine reuptake inhibitors (SNRIs) and 5-HT3 receptor antagonists, to provide a comparative framework for research and development professionals.

Comparative Pharmacological Data

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Selected SNRIs

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine Transporter (DAT)SERT/NET Selectivity Ratio
MCI-225 Data not availableData not availableData not availableDescribed as a selective NA reuptake inhibitor
Milnacipran ~100~200>1000~2
Venlafaxine ~2500~82~7600~0.03
Duloxetine ~7.5~0.8~240~0.1
Desvenlafaxine ~540~30~6300~0.06

Note: Ki values are approximate and can vary depending on the experimental conditions. The SERT/NET selectivity ratio is calculated as (Ki for NET) / (Ki for SERT). A lower ratio indicates higher selectivity for SERT.

Table 2: 5-HT3 Receptor Binding Affinities of Selected Antagonists

Compound5-HT3 Receptor Ki (nM)
MCI-225 Data not available (Described as a 5-HT3 receptor antagonist)
Ondansetron ~1-3
Granisetron ~0.1-0.5
Palonosetron ~0.04

Note: Ki values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

The data presented in the comparative tables are typically generated using standardized in vitro assays. The following are detailed methodologies for the key experiments used to characterize the pharmacological profiles of compounds like MCI-225.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of a test compound for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the recombinant human monoamine transporters (e.g., HEK293 or CHO cells). The cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.

  • Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT3 Receptor Binding Assays

Objective: To determine the binding affinity of a test compound for the 5-HT3 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines endogenously or recombinantly expressing the human 5-HT3 receptor (e.g., N1E-115 or HEK293 cells).

  • Radioligand Binding: The membrane preparations are incubated with a specific 5-HT3 receptor radioligand (e.g., [³H]granisetron or [³H]BRL 43694) and varying concentrations of the test compound.

  • Incubation and Filtration: The incubation and filtration steps are similar to those described for the monoamine transporter binding assays.

  • Quantification: The radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 and Ki values are calculated as described above.

Visualizing Mechanisms and Workflows

To better illustrate the underlying pharmacology and experimental processes, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft Synaptic_Cleft NE_Vesicle->Synaptic_Cleft Release NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds MCI225 MCI-225 MCI225->NET Inhibits

Caption: Mechanism of Action of MCI-225 at the Noradrenergic Synapse.

cluster_presynaptic_5ht Presynaptic Serotonergic Neuron cluster_synaptic_cleft_5ht Synaptic Cleft cluster_postsynaptic_5ht Postsynaptic Neuron 5HT_Vesicle Serotonin Vesicles Synaptic_Cleft_5HT Synaptic_Cleft_5HT 5HT_Vesicle->Synaptic_Cleft_5HT Release 5HT Serotonin (5-HT) 5HT3_Receptor 5-HT3 Receptor 5HT->5HT3_Receptor Binds MCI225_5HT MCI-225 MCI225_5HT->5HT3_Receptor Antagonizes

Caption: Mechanism of Action of MCI-225 at the Serotonergic Synapse.

Start Start: Prepare Cell Membranes and Reagents Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapidly Filter to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Caption: General Workflow for Radioligand Binding Assays.

References

Report on MCI-225 and its Role in Neuroprotection: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often seek to replicate key experiments to validate findings and build upon existing research. This guide addresses the available scientific literature concerning MCI-225 and its potential role in neuroprotection. After a comprehensive review of published studies, it is concluded that there is insufficient direct experimental data to fulfill a comparative guide on MCI-225's neuroprotective effects as per the specified requirements.

MCI-225 is identified in scientific literature as a psychoactive compound with a dual mechanism of action: it is a selective noradrenaline (NA) reuptake inhibitor and a serotonin (5-HT)3 receptor antagonist.[1][2] Its primary therapeutic indications, as suggested by preclinical studies, are for antidepressant and anxiolytic effects.

Some studies have explored the effects of MCI-225 on cognitive function. For instance, research in rat models of amnesia induced by scopolamine or carbon dioxide has shown that MCI-225 can lessen impairments in spatial learning and memory.[3] Furthermore, a study on basal forebrain-lesioned rats indicated that MCI-225 could ameliorate deficits in both memory and local cerebral glucose utilization.[4] These findings suggest that MCI-225 may have a positive impact on neuronal function and brain metabolism, which could be broadly related to neuroprotection.

However, the core focus of the available research on MCI-225 has been on its modulation of brain monoamine metabolism and its behavioral effects related to mood and anxiety.[1] The existing literature does not provide detailed, replicable "key experiments" specifically designed to investigate the neuroprotective properties of MCI-225. There is a lack of studies examining its effects on fundamental mechanisms of neurodegeneration, such as:

  • Neuronal apoptosis

  • Oxidative stress

  • Neuroinflammation

  • Mitochondrial dysfunction

Consequently, there is no quantitative data from such experiments to populate comparative tables, nor are there detailed experimental protocols focused on neuroprotection that could be replicated. Comparative studies of MCI-225 against other established neuroprotective agents are also absent from the reviewed literature.

It is important to distinguish MCI-225 from other compounds with similar nomenclature. For example, MCI-186, also known as Edaravone, is a well-characterized neuroprotective agent that acts as a free radical scavenger and has been studied extensively in the context of cerebral ischemia and traumatic brain injury.[5][6] The mechanisms and experimental data for MCI-186 are distinct and should not be extrapolated to MCI-225.

References

Safety Operating Guide

Proper Disposal of MCI-225: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of MCI-225

This document provides essential safety and logistical information for the proper disposal of MCI-225. Initial confusion regarding the nature of this substance has been clarified; MCI-225 is a potent noradrenaline reuptake inhibitor and a 5-HT3 antagonist, not a dehydratase enzyme. This guide is based on established best practices for the disposal of pharmaceutical compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that all personnel handling MCI-225 are familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for MCI-225 (CAS 135991-48-9) was not located, general precautions for handling potent psychoactive compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Handling:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably a fume hood.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The primary principle for the disposal of MCI-225 is to prevent its entry into the environment, particularly waterways, due to its pharmacological activity.

Experimental Protocol for Inactivation (General Guidance):

Chemical inactivation of MCI-225 should be approached with caution and may not be necessary if a certified waste disposal service is used. If inactivation is deemed necessary, a risk assessment should be performed. A general approach for many organic pharmaceutical compounds involves chemical degradation. However, without a specific, validated protocol for MCI-225, this is not recommended. The preferred and safest method is disposal via a licensed hazardous waste contractor.

Disposal Procedure:

  • Segregation: Do not mix MCI-225 waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization:

    • Place solid MCI-225 waste in a clearly labeled, sealed container.

    • For solutions containing MCI-225, use a sealed, leak-proof container. The container must be compatible with the solvent used.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the name "MCI-225," and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated, secure area for hazardous waste pickup.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

What to Avoid:

  • DO NOT dispose of MCI-225 down the drain. This can have adverse effects on aquatic life.

  • DO NOT dispose of MCI-225 in the regular trash unless it has been rendered non-hazardous and is permitted by your local regulations. The U.S. Food and Drug Administration (FDA) provides guidance for household medicine disposal, which involves mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed bag in the trash; however, this is generally not the recommended procedure for a laboratory setting.[2]

Quantitative Data

No specific quantitative data for the disposal of MCI-225, such as concentration limits for sewer disposal or specific degradation rates, are available. The precautionary principle dictates that it should be treated as a potent pharmaceutical compound and disposed of with a high degree of care.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of MCI-225.

start MCI-225 Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess Assess Waste Form (Solid or Liquid) ppe->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste assess->liquid_waste Liquid container_solid Place in a sealed, labeled hazardous waste container for solids. solid_waste->container_solid container_liquid Place in a sealed, leak-proof, labeled hazardous waste container for liquids. liquid_waste->container_liquid storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of MCI-225 waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MCI-225

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of MCI-225, a selective noradrenaline reuptake inhibitor and 5-HT3 antagonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for MCI-225 is not publicly available, the provided information is based on the available manufacturer's safety data and established best practices for handling powdered chemical compounds of unknown toxicity. A precautionary approach is therefore essential.

Essential Safety and Personal Protective Equipment (PPE)

When handling MCI-225, a comprehensive approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment, is mandatory.

Engineering Controls

Primary engineering controls are the first line of defense in minimizing exposure.

  • Fume Hood: All weighing and initial dilutions of powdered MCI-225 must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilated Enclosure: For less dusty procedures, a ventilated balance enclosure can be utilized.

Personal Protective Equipment (PPE)

The following PPE is required when handling MCI-225 in its powdered form or in solution:

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood.If a fume hood is not available or if there is a risk of aerosolization, a risk assessment should be performed to determine the need for a respirator.

Operational Plan for Handling MCI-225

A systematic approach to handling MCI-225 will minimize the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Designate a specific area within the laboratory for handling MCI-225.

  • Fume Hood Operation: Before starting, ensure the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of MCI-225 powder within the fume hood. Use anti-static tools if necessary to prevent powder dispersal.

Solubilization
  • In Fume Hood: Add the desired solvent to the vessel containing the MCI-225 powder while still inside the fume hood.

  • Secure Vessel: Cap the vessel securely before removing it from the fume hood.

Post-Handling
  • Decontamination: Thoroughly decontaminate the work area in the fume hood and any equipment used.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of MCI-225 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with MCI-225, including unused compound, empty vials, contaminated gloves, and pipette tips, must be collected as chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name, "MCI-225".

  • Institutional Guidelines: Follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[1]

  • Do Not Drain Dispose: Do not dispose of MCI-225 solutions down the drain.[1]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for MCI-225 to the medical personnel.

Safe Handling Workflow for MCI-225

MCI225_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area don_ppe Don PPE: - Lab Coat - Gloves - Eye Protection prep_area->don_ppe check_hood Verify Fume Hood Function don_ppe->check_hood weigh Weigh Powder check_hood->weigh solubilize Add Solvent weigh->solubilize cap Cap Vessel solubilize->cap decontaminate Decontaminate Work Area cap->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands collect_waste Collect in Labeled Hazardous Waste Container dispose_ppe->collect_waste contact_ehs Follow Institutional (EHS) Guidelines collect_waste->contact_ehs

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.